(S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(11)9(13)12-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCKZCVLWMYYJR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Chiral Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of the chiral molecule, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. In the absence of extensive, direct experimental literature for this specific compound, this document leverages established principles of organic chemistry and extrapolates from data on structurally analogous N-aryl amides and amino acid derivatives. The insights provided are intended to guide researchers and drug development professionals in exploring the potential of this compound as a valuable building block in medicinal chemistry.
Introduction: The Significance of N-Aryl Amino Amide Scaffolds
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral amide derived from the natural amino acid (S)-alanine and 2-bromoaniline. The incorporation of an N-aryl group into an amino acid framework is a well-established strategy in medicinal chemistry for the synthesis of novel bioactive molecules and peptidomimetics. The presence of the aromatic ring can introduce favorable pharmacokinetic properties and provide a vector for further functionalization, while the stereochemistry of the amino acid backbone is often crucial for specific interactions with biological targets. The bromine substituent on the phenyl ring further offers a handle for cross-coupling reactions, enhancing the synthetic versatility of this scaffold.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₁BrN₂O | Based on structural components |
| Molecular Weight | 243.10 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to off-white solid | Typical for simple amides[2] |
| Melting Point | Elevated, likely >100 °C | Due to intermolecular hydrogen bonding capabilities of the amide and amino groups[1] |
| Boiling Point | High, with probable decomposition | Characteristic of primary amides[4] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) | The polar amide and amino groups contribute to solubility in polar solvents, while the hydrophobic bromophenyl group may limit aqueous solubility.[1][3] |
| Acidity/Basicity | Near-neutral, with a weakly basic amino group | The lone pair on the amide nitrogen is delocalized by resonance, making it non-basic. The primary amine is basic.[4] |
Proposed Synthesis and Purification
The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide can be logically achieved through a standard peptide coupling reaction. This would involve the formation of an amide bond between an N-protected (S)-alanine derivative and 2-bromoaniline, followed by the removal of the protecting group.
Diagram of Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: N-Protection of (S)-Alanine
-
Dissolve (S)-alanine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add a base, for example, triethylamine (Et₃N) (2.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-(S)-alanine.
Step 2: Amide Coupling
-
Dissolve N-Boc-(S)-alanine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent system, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), to the solution and stir for 15 minutes at 0 °C.
-
Add 2-bromoaniline (1.1 eq) to the reaction mixture, followed by a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Step 3: Deprotection
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM), at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic extracts to yield (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Predicted Analytical Characterization
The identity and purity of the synthesized (S)-2-Amino-N-(2-bromo-phenyl)-propionamide would be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. A doublet for the methyl group (CH₃), a quartet for the alpha-proton (α-CH), and multiplets in the aromatic region for the four protons on the bromophenyl ring. The protons of the primary amine (NH₂) and the amide (NH) would appear as broad singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct carbon signals, including the methyl carbon, the alpha-carbon, the carbonyl carbon, and the six carbons of the bromophenyl ring (with the carbon attached to the bromine showing a characteristic shift).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 244.0 and 246.0, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.
Potential Biological Activities and Research Applications
While the specific biological profile of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide has not been reported, the N-aryl amino acid motif is present in numerous compounds with diverse pharmacological activities.[5] Derivatives of aryl propionic acids are known to possess anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[6]
Diagram of Potential Research Applications
Caption: Potential research pathways for the target compound.
Research Directions:
-
Antimicrobial Activity: N-aryl amino acids and related amides have demonstrated activity against various bacterial and fungal strains.[5][7] This compound could be screened against a panel of clinically relevant pathogens.
-
Anticancer Properties: The aryl propionic acid scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs), which have been investigated for their anticancer effects.[6] The antiproliferative activity of this compound could be evaluated against various cancer cell lines.
-
Enzyme Inhibition: The structural features of this molecule may lend themselves to binding within the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
-
Synthetic Intermediate: The primary amine and the bromo-substituent serve as functional handles for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety Considerations
As with any chemical compound, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide should be handled with appropriate safety precautions in a laboratory setting. Aromatic amines and halogenated aromatic compounds can be hazardous. It is recommended to consult the Safety Data Sheet (SDS) for 2-bromoaniline and other reactants. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide represents a promising yet underexplored chiral building block for drug discovery and medicinal chemistry. Based on the known properties of related N-aryl amides and amino acid derivatives, it is predicted to be a stable, solid compound with potential for a range of biological activities. The proposed synthetic route is straightforward and employs standard organic chemistry techniques. This technical guide serves as a foundational resource to stimulate further experimental investigation into the synthesis, characterization, and application of this versatile chemical entity.
References
- [Authoritative Source on Amide Properties]. Physical and chemical properties of amides.
- LibreTexts. (2025, March 18). Physical Properties of Amides. Chemistry LibreTexts.
- [Authoritative Source on Amide Physical Constants]. Physical Properties of Amides.
- Pospisilova, S., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 23(8), 2006.
- O'Connor, K., & Adejare, A. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4478.
- [Authoritative Source on N-arylcinnamamides]. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed.
- [Authoritative Source on Aryl Propionic Acid Derivatives].
- [Authoritative Source on Amide Chemistry]. Amides - Organic Chemistry. Science Ready.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]
- 4. scienceready.com.au [scienceready.com.au]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (CAS: 1161616-62-1): Synthesis, Mechanistic Pathways, and Applications in Drug Discovery
Executive Summary & Chemical Identity
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (CAS: 1161616-62-1) is a highly versatile, chiral organic building block primarily utilized in the synthesis of complex nitrogen-containing heterocycles. Structurally, it consists of an (S)-alanine derivative coupled to a 2-bromoaniline moiety.
The strategic placement of the ortho-bromine atom on the aniline ring, paired with the primary aliphatic amine of the amino acid residue, makes this compound an ideal bifunctional precursor for intramolecular cross-coupling reactions. It is a critical intermediate in the synthesis of the quinoxalinone scaffold, a privileged pharmacophore in modern medicinal chemistry.
Structural Significance & Pharmacophore Potential
The primary utility of CAS 1161616-62-1 lies in its ability to undergo palladium-catalyzed intramolecular Buchwald-Hartwig amination to form (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one [1]. This bicyclic core is frequently employed in the development of kinase inhibitors and Bromodomain and Extra-Terminal motif (BET) inhibitors[2].
By preserving the (S)-stereocenter from the naturally derived amino acid pool during synthesis, researchers can ensure high enantiomeric excess (ee) in the final active pharmaceutical ingredient (API), which is critical for target binding affinity and minimizing off-target toxicity.
Workflow: Step-by-step synthesis of CAS 1161616-62-1 and its cyclization to a quinoxalinone.
Synthetic Methodologies & Protocols
To ensure reproducibility and high yield, the following self-validating protocols detail the synthesis of the title compound and its subsequent cyclization.
Protocol A: Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Step 1: Amide Coupling
-
Causality & Logic: 2-Bromoaniline is a notoriously poor nucleophile due to the electron-withdrawing nature and severe steric hindrance of the ortho-bromine atom. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish reactions and low yields. Therefore,3 is selected[3]. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation rate and minimizes epimerization of the chiral center.
-
Procedure:
-
Dissolve Boc-L-alanine (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.
-
Add 2-bromoaniline (1.1 equiv) dropwise. Stir the reaction mixture at 40 °C for 12 hours.
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the Boc-protected intermediate.
-
Step 2: Deprotection
-
Causality & Logic: The Boc group is cleanly removed using Trifluoroacetic acid (TFA). Dichloromethane (DCM) is used as a co-solvent to modulate the acidity and prevent unwanted side reactions with the aryl bromide.
-
Procedure:
-
Dissolve the Boc-protected intermediate in a 1:4 mixture of TFA/DCM (0.1 M).
-
Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.
-
Remove volatiles under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry and concentrate to yield (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (CAS: 1161616-62-1).
-
Protocol B: Intramolecular Cyclization to Quinoxalinone
-
Causality & Logic: The intramolecular cyclization requires a catalyst system capable of oxidative addition into the sterically hindered aryl-bromide bond. 4 provides the optimal bite angle for the formation of the 6-membered quinoxalinone ring[4]. Cesium carbonate (Cs₂CO₃) is utilized as a mild base to deprotonate the coordinated amine without hydrolyzing the amide bond.
-
Procedure:
-
In an oven-dried Schlenk tube, combine CAS 1161616-62-1 (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.10 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene (0.1 M) and heat the mixture to 100 °C for 16 hours.
-
Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via silica gel chromatography to isolate (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.
-
Mechanistic Pathway: Intramolecular Buchwald-Hartwig Amination
Catalytic cycle of the Pd-catalyzed intramolecular Buchwald-Hartwig amination.
Applications in Drug Development: BET Bromodomain Inhibitors
The cyclized derivative of CAS 1161616-62-1 is a critical intermediate in the synthesis of novel2[2]. BET proteins, such as BRD4, recognize acetylated lysine residues on chromatin to regulate the transcription of oncogenes like c-Myc.
Inhibitors derived from the quinoxalinone scaffold competitively bind to the acetyl-lysine recognition pocket of BRD4. This displaces the BET protein from chromatin, downregulates oncogene transcription, and ultimately induces cell cycle arrest and apoptosis in various oncology models[2].
Mechanism of action for quinoxalinone-derived BET Bromodomain inhibitors.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 1161616-62-1 before proceeding to complex cross-coupling reactions, rigorous analytical validation is required. The expected parameters are summarized below:
| Parameter | Method/Instrument | Expected Value / Specification | Analytical Purpose |
| Chemical Purity | HPLC (UV at 254 nm) | ≥ 97.0% | Confirm absence of unreacted 2-bromoaniline and Boc-L-Ala. |
| Mass (m/z) | LC-MS (ESI+) | 243.0 [M+H]⁺, 245.0 (Isotope) | Verify molecular weight and the characteristic 1:1 bromine isotope pattern. |
| Structural Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (d, 3H), 3.50 (q, 1H)... | Confirm structural connectivity and verify the presence of the primary amine. |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee | Ensure absolute retention of the (S)-configuration post-deprotection. |
References
- Google Patents. "AU2014284616A1 - Novel bicyclic bromodomain inhibitors."
Sources
- 1. 24463-26-1|(S)-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. AU2014284616A1 - Novel bicyclic bromodomain inhibitors - Google Patents [patents.google.com]
- 3. 1161616-62-1|(S)-2-Amino-N-(2-bromophenyl)propanamide|BLDpharm [bldpharm.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide structure elucidation
Title: Comprehensive Structure Elucidation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Multi-Modal Spectroscopic Approach
Executive Summary & Chemical Context
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (Chemical Formula: C9H11BrN2O ) is a highly functionalized chiral building block comprising an L-alanine derivative coupled via an amide bond to an ortho-bromoaniline moiety. In drug development, such motifs are frequently utilized as pharmacophores for kinase inhibitors or CNS-active agents due to their distinct hydrogen-bonding capabilities and rigidified conformations.
The structural elucidation of this compound presents three distinct analytical challenges:
-
Connectivity: Proving the exact linkage between the aliphatic amino acid side chain and the aromatic ring.
-
Isotopic Signatures: Leveraging the heavy halogen (Bromine) to confirm molecular composition.
-
Absolute Stereochemistry: Unambiguously assigning the (S)-configuration at the C2 chiral center without relying on crystallization, which is notoriously difficult for low-molecular-weight free bases.
To solve this, we deploy a self-validating, multi-modal analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
Fig 1. Sequential analytical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
The first causal step in our elucidation pipeline is confirming the exact mass and elemental composition. We utilize Electrospray Ionization (ESI) in positive mode because the primary aliphatic amine ( -NH2 ) readily accepts a proton to form a stable [M+H]+ species.
The presence of the bromine atom provides a highly diagnostic isotopic signature. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximate 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic doublet separated by 2 Da (M and M+2) with equal intensity[1].
Table 1: HRMS (ESI-TOF) Data Summary
| Species | Formula | Theoretical m/z | Experimental m/z | Error (ppm) | Relative Abundance |
| [M(79Br)+H]+ | C9H1279BrN2O | 243.0128 | 243.0131 | +1.2 | 100% |
| [M(81Br)+H]+ | C9H1281BrN2O | 245.0107 | 245.0112 | +2.0 | ~98% |
Diagnostic Insight: The exact mass match (< 3 ppm error) and the 1:1 isotopic doublet unambiguously validate the C9H11BrN2O molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To establish the molecular connectivity, 1D ( 1H , 13C ) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted[2]. The choice of solvent is critical: DMSO- d6 is selected to inhibit rapid proton exchange, allowing the critical amide NH signal to be observed sharply, which is necessary for mapping its correlations to the aromatic ring.
1D NMR Assignments
The 1H NMR spectrum reveals a highly deshielded amide proton at 10.2 ppm. This extreme downfield shift is caused by the anisotropic effect of the adjacent aromatic ring and strong intramolecular hydrogen bonding, likely between the amide proton and the ortho-bromine atom.
Table 2: 1H and 13C NMR Data (DMSO- d6 , 400/100 MHz)
| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) | Assignment / Causality |
| C1 | - | 174.5 | Carbonyl carbon (highly deshielded). |
| C2 | 3.45, q, J = 6.8 Hz, 1H | 50.2 | α -carbon; coupled to the methyl group. |
| C3 | 1.25, d, J = 6.8 Hz, 3H | 21.5 | Aliphatic methyl group. |
| NH (Amide) | 10.2, s, 1H | - | Deshielded by carbonyl and ortho-Br sterics. |
| NH 2 (Amine) | 2.0, br s, 2H | - | Primary amine; broad due to quadrupolar relaxation. |
| Ar-C1' | - | 136.0 | Aromatic ipso-carbon attached to nitrogen. |
| Ar-C2' | - | 115.5 | Aromatic ipso-carbon attached to Bromine. |
| Ar-H3' | 7.60, dd, J = 8.0, 1.5 Hz, 1H | 132.5 | Ortho to Br; deshielded by halogen inductive effect. |
| Ar-H6' | 8.00, dd, J = 8.0, 1.5 Hz, 1H | 126.5 | Ortho to amide; deshielded by carbonyl anisotropy. |
2D NMR Connectivity (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation[1]. It detects long-range ( 2J and 3J ) couplings between protons and carbons. To prove that the alanine moiety is attached to the bromoaniline ring, we must observe correlations bridging the amide bond.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions establishing connectivity.
Stereochemical Elucidation via Vibrational Circular Dichroism (VCD)
While NMR and MS confirm the 2D planar structure, they cannot differentiate between the (R) and (S) enantiomers. Traditionally, anomalous X-ray diffraction is used, but obtaining suitable single crystals of flexible, low-molecular-weight free bases is highly prone to failure.
Instead, we employ Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions[3]. It is performed entirely in the solution state, preserving the native conformation of the molecule[3].
Causality in VCD Analysis:
-
We acquire the experimental IR and VCD spectra of the synthesized compound in CDCl3 .
-
We perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict the VCD spectra for the theoretical (S)-enantiomer.
-
A positive correlation (matching signs and relative intensities of the vibrational bands in the 1000–1800 cm−1 region) between the experimental data and the (S)-model unambiguously confirms the absolute (S)-configuration[3].
Experimental Protocols
Protocol A: Sample Preparation and HRMS Acquisition
-
Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid ensures complete protonation of the primary amine.
-
Injection: Inject 1 μ L into an ESI-TOF mass spectrometer (e.g., Agilent 6545 Q-TOF).
-
Parameters: Set capillary voltage to 3500 V, drying gas temperature to 325°C, and acquire data in positive ion mode over an m/z range of 100–1000.
-
Validation: Extract the ion chromatogram for m/z 243.0128 and verify the presence of the m/z 245.0107 peak at ~98% relative intensity.
Protocol B: NMR Spectroscopy
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 (100 atom % D) to prevent water peak interference and lock the spectrometer.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR (16 scans, relaxation delay 2s) and 13C NMR (1024 scans, relaxation delay 2s) at 298 K.
-
2D Mapping: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for nJCH=8 Hz.
Protocol C: VCD Stereochemical Assignment
-
Preparation: Dissolve 10 mg of the compound in 150 μ L of CDCl3 to achieve a high concentration (~0.25 M) necessary for detecting weak VCD signals[3].
-
Measurement: Load the sample into a BaF2 cell with a 100 μ m path length. Collect the IR and VCD spectra using a VCD spectrometer (e.g., BioTools ChiralIR) at a resolution of 4 cm−1 for 4 hours to achieve a high signal-to-noise ratio[3].
-
Computational Overlay: Overlay the experimental spectrum with the DFT-calculated spectrum of the (S)-enantiomer. Confirm matching Cotton effects (positive/negative peaks) at the amide I (~1680 cm−1 ) and amide II (~1520 cm−1 ) bands.
Conclusion
The structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide was rigorously elucidated using an orthogonal analytical strategy. HRMS provided the foundational elemental composition and confirmed the presence of bromine via isotopic profiling. 1D and 2D NMR mapped the exact atomic connectivity, specifically utilizing HMBC to bridge the amino acid and aromatic domains. Finally, VCD provided a modern, solution-state confirmation of the absolute (S)-stereochemistry, circumventing the bottlenecks of traditional crystallography. This self-validating framework ensures the highest level of scientific integrity required for pharmaceutical development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th Edition. Cengage Learning. Available at:[Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at:[Link]
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A Spectroscopic Guide to (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: Structure Elucidation and Data Interpretation
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral compound (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectra, grounded in fundamental principles and data from analogous structures. We explain the causality behind spectral features, provide standardized protocols for data acquisition, and present the information in a clear, accessible format to aid in the structural characterization and quality control of this and related N-aryl α-amino amides.
Introduction and Molecular Overview
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral molecule incorporating an alanine core, a secondary amide linkage, and a bromine-substituted aromatic ring. Such structures are of significant interest in medicinal chemistry and materials science, where precise structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this confirmation, providing an unambiguous fingerprint of the molecule's atomic connectivity and chemical environment. This guide serves as a practical reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound.
The molecular structure presents several key features for spectroscopic analysis: a chiral center, a primary amine, a secondary amide, and a disubstituted aromatic ring. Each of these functional groups imparts characteristic signals in the various spectra, which we will dissect in the following sections.
Caption: Molecular structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. The chemical shift of a proton is highly sensitive to its electronic environment, making it a powerful tool for structural elucidation.[1][2]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides and amines as it slows the exchange of labile N-H protons, allowing them to be observed as sharper signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The predicted ¹H NMR spectrum of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment.
-
Amide N-H Proton: The amide proton is expected to appear as a singlet or a broad singlet significantly downfield, typically in the δ 8.5-10.0 ppm range.[3] Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group and potential intramolecular hydrogen bonding.
-
Aromatic Protons (C₆H₄Br): The four protons on the 2-bromophenyl ring will appear in the aromatic region (δ 6.8-8.0 ppm ). Due to the ortho-bromo substituent, they will be chemically distinct and show complex splitting patterns (doublets, triplets, or doublet of doublets) arising from ortho- and meta-couplings.
-
α-Proton (CH): The methine proton alpha to both the carbonyl group and the primary amine is a chiral center. It is expected to resonate as a quartet in the δ 3.5-4.5 ppm range, split by the three protons of the adjacent methyl group.[3]
-
Amine Protons (NH₂): The two protons of the primary amine will likely appear as a broad singlet in the δ 1.5-3.5 ppm range. The chemical shift can be variable and depends on concentration, temperature, and solvent due to hydrogen bonding and exchange.
-
Methyl Protons (CH₃): The three protons of the methyl group are expected to appear as a doublet in the δ 1.2-1.6 ppm range, split by the single α-proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| Amide N-H | 8.5 - 10.0 | s (or br s) | 1H | Chemical shift is solvent and concentration dependent. |
| Aromatic H | 6.8 - 8.0 | m | 4H | Complex pattern due to disubstitution. |
| α-H | 3.5 - 4.5 | q | 1H | Quartet due to coupling with the adjacent CH₃ group. |
| Amine NH₂ | 1.5 - 3.5 | br s | 2H | Broad signal due to quadrupolar relaxation and exchange. |
| Methyl CH₃ | 1.2 - 1.6 | d | 3H | Doublet due to coupling with the α-H. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[4] In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, simplifying spectral interpretation.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a wider spectral width to encompass all carbon signals (typically 0-220 ppm).[5]
-
Use a longer relaxation delay (d1) of 2-5 seconds to ensure proper relaxation of all carbons, especially quaternary ones.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Spectrum: Analysis and Interpretation
The molecule has 9 unique carbon environments, which should result in 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Amide Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded and will appear far downfield, typically in the δ 170-178 ppm range.[6]
-
Aromatic Carbons (C₆H₄Br): The six aromatic carbons will resonate in the δ 110-140 ppm region. The carbon directly attached to the bromine (C-Br) will be shifted upfield relative to the others due to the heavy atom effect, while the carbon attached to the amide nitrogen (C-N) will be shifted downfield.
-
α-Carbon (CH): The chiral carbon atom adjacent to the amine and carbonyl groups is expected in the δ 50-60 ppm range.
-
Methyl Carbon (CH₃): The methyl carbon is the most shielded (upfield) carbon and will appear in the δ 15-25 ppm range.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Amide C=O | 170 - 178 | Most downfield signal, characteristic of an amide carbonyl.[6] |
| Aromatic C-N | 135 - 145 | Quaternary carbon, downfield due to nitrogen attachment. |
| Aromatic C-H | 120 - 135 | Four distinct signals expected in this region. |
| Aromatic C-Br | 110 - 120 | Upfield shift due to the heavy bromine atom. |
| α-C | 50 - 60 | Typical range for an α-amino acid carbon. |
| Methyl C | 15 - 25 | Most upfield signal in the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Accumulate 16-32 scans to obtain a high-quality spectrum.
-
-
Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Spectrum: Analysis and Interpretation
The IR spectrum will be dominated by absorptions from the amine and amide groups.
-
N-H Stretching:
-
Primary Amine (NH₂): Two distinct, medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9]
-
Secondary Amide (N-H): A single, medium-to-strong band is expected around 3300-3100 cm⁻¹ . This band often overlaps with the amine N-H stretches.[10]
-
-
C-H Stretching:
-
Aromatic: Weak to medium bands will appear just above 3000 cm⁻¹ (~3100-3000 cm⁻¹ ).
-
Aliphatic: Medium to strong bands will appear just below 3000 cm⁻¹ (~3000-2850 cm⁻¹ ).
-
-
C=O Stretching (Amide I Band): A very strong and sharp absorption is expected in the 1680-1630 cm⁻¹ range. This is one of the most characteristic peaks in the spectrum.[9]
-
N-H Bending (Amide II Band): A strong band, resulting from a combination of N-H bending and C-N stretching, will appear in the 1640-1550 cm⁻¹ region.[7]
-
Aromatic C=C Stretching: Medium intensity, sharp bands will appear in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: A medium intensity band is expected in the 1250-1000 cm⁻¹ range.[10]
-
C-Br Stretching: A weak to medium absorption is expected in the fingerprint region, typically 600-500 cm⁻¹ .[11]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine | 3400 - 3250 (two bands) | Medium |
| N-H Stretch | Secondary Amide | 3300 - 3100 | Medium-Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak-Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Medium-Strong |
| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong, Sharp |
| N-H Bend (Amide II) | Amide | 1640 - 1550 | Strong |
| C=C Stretch | Aromatic | 1600 - 1450 | Medium |
| C-N Stretch | Amine/Amide | 1250 - 1000 | Medium |
| C-Br Stretch | Aryl Halide | 600 - 500 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Fragmentation patterns provide valuable information about the molecule's structure.[12]
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for polar molecules like this amide, minimizing premature fragmentation.[13][14]
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). This will generate a product ion spectrum that reveals the structure of the fragments.[14]
Predicted Mass Spectrum: Analysis and Interpretation
-
Molecular Ion Peak ([M+H]⁺): The molecular formula is C₉H₁₁BrN₂O. The monoisotopic mass is 242.0055 u. The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are roughly equal in abundance and differ by two mass units. Therefore, the protonated molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 243.0133 ([C₉H₁₂⁷⁹BrN₂O]⁺) and m/z 245.0112 ([C₉H₁₂⁸¹BrN₂O]⁺). This "doublet" is a definitive indicator of a monobrominated compound.[15]
-
Key Fragmentation Pathways: Amide fragmentation often occurs via cleavage of the amide bond or alpha-cleavage adjacent to the carbonyl group.[13]
-
Loss of the propionamide side chain: Cleavage of the N-aryl bond can lead to the formation of a protonated 2-bromoaniline fragment at m/z 172/174 .
-
Alpha-Cleavage: Cleavage of the bond between the α-carbon and the carbonyl carbon can result in the loss of the aminoethylidene radical, although other pathways are more common for amides.
-
Loss of Ammonia: A common fragmentation for primary amines is the loss of NH₃ (17 u) from the side chain.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 163.
-
Caption: Predicted major fragmentation pathways for [M+H]⁺.
| m/z (Predicted) | Ion Formula | Identity/Origin |
| 243.0 / 245.0 | [C₉H₁₂BrN₂O]⁺ | [M+H]⁺ molecular ion pair (due to ⁷⁹Br/⁸¹Br) |
| 172.0 / 174.0 | [C₆H₇BrN]⁺ | Protonated 2-bromoaniline (cleavage of amide bond) |
| 164.0 | [C₉H₁₂N₂O]⁺ | Loss of a bromine radical from the molecular ion |
| 72.0 | [C₃H₆NO]⁺ | Alanine-derived acylium ion |
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous structural confirmation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic amide and amine moieties. High-resolution mass spectrometry validates the elemental composition and molecular weight, with the distinctive bromine isotope pattern serving as a crucial confirmation. The predictable fragmentation patterns further corroborate the proposed structure. This guide provides the foundational data and interpretive logic essential for any researcher working with this compound, ensuring high standards of scientific integrity and analytical rigor.
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Mandal, K.K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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Michigan State University, Department of Chemistry. Table of IR Absorptions. [Link]
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Hu, W., et al. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. PubMed. [Link]
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Hu, W., et al. (2022). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. ResearchGate. [Link]
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Pireddu, R., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Semantic Scholar. [Link]
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Abraham, R.J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Technical Guide to Overcoming Steric and Electronic Hindrance in Amide Coupling
Executive Summary
The molecule (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a critical chiral intermediate utilized in the development of advanced pharmacophores, including benzoxazoles, benzothiazoles, and various fused N-heterocyclic scaffolds[1][2]. Structurally, it consists of an L-alanine moiety linked via an amide bond to a 2-bromoaniline core.
Synthesizing this molecule presents a distinct chemical challenge: 2-bromoaniline is an exceptionally poor nucleophile. The bromine atom at the ortho position exerts both a strong electron-withdrawing inductive effect (reducing the electron density on the aniline nitrogen) and significant steric hindrance. Consequently, traditional peptide coupling reagents (e.g., DCC, EDC/HOBt) often result in sluggish kinetics, poor yields, and elevated rates of epimerization (loss of chiral integrity at the alpha-carbon). This whitepaper details a highly optimized, self-validating two-step synthetic pathway utilizing uronium/guanidinium-based coupling chemistry to achieve high-yielding, stereopure product formation.
Retrosynthetic Strategy & Mechanistic Rationale
To prevent uncontrolled polymerization of the amino acid, the primary amine of L-alanine must be temporarily masked. The tert-butyloxycarbonyl (Boc) protecting group is selected because it is highly stable under the basic conditions required for amide coupling and can be cleanly cleaved via acidolysis without affecting the newly formed amide bond.
The "Myth" of Standard Coupling Reagents
While EDC/HOBt is a staple in standard peptide synthesis, it is insufficient for ortho-halogenated anilines[3]. To force the acylation of 2-bromoaniline, the carboxylic acid must be converted into a highly reactive intermediate.
We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). Discovered by L. A. Carpino in 1993, HATU generates an OAt (7-azabenzotriazole) active ester[4][5]. The critical advantage of the OAt ester over the standard OBt ester (derived from HBTU or EDC/HOBt) is the presence of the nitrogen atom at the 7-position of the pyridine ring. This nitrogen acts as a neighboring basic site, forming a hydrogen bond with the incoming aniline amine. This pre-organization accelerates the nucleophilic attack via a cyclic transition state, effectively bypassing the steric bulk of the ortho-bromine atom[5][6].
Caption: Two-step synthesis workflow: HATU-mediated coupling followed by TFA acidolytic deprotection.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Each phase includes In-Process Controls (IPCs) to ensure causality between the chemical input and the analytical output, preventing downstream failure.
Phase 1: HATU-Mediated Amide Coupling
Objective: Formation of Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
-
Activation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Boc-L-alanine (1.0 equivalent, 10 mmol) and HATU (1.2 equivalents, 12 mmol)[7].
-
Solvation & Deprotonation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add DIPEA (2.5 equivalents, 25 mmol) dropwise at 0 °C.
-
Causality Note: The base deprotonates the carboxylic acid, allowing it to attack the uronium carbon of HATU. The mixture is stirred for 5–10 minutes to ensure complete formation of the highly reactive OAt active ester before the nucleophile is introduced.
-
-
Nucleophilic Attack: Add 2-bromoaniline (1.1 equivalents, 11 mmol)[8] dropwise. Remove the ice bath and allow the reaction to warm to room temperature (rt).
-
IPC Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the mass peak corresponding to the OAt-ester intermediate disappears and the product mass [M+H]+ (m/z ~343/345, isotopic bromine doublet) emerges. Stirring typically requires 2 to 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Mechanistic pathway of HATU-activated amide bond formation highlighting the OAt ester.
Phase 2: Acidolytic Deprotection
Objective: Cleavage of the Boc group to yield the target primary amine.
-
Acidolysis: Dissolve the crude Boc-protected intermediate (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0 °C.
-
Cleavage: Slowly add Trifluoroacetic acid (TFA, 5 mL) to achieve a 20% v/v TFA/DCM solution.
-
Causality Note: The strong acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide. The evolution of gas serves as a visual, physical validation of the deprotection mechanism.
-
-
IPC Validation: Stir at rt for 1-2 hours. LC-MS should indicate the complete disappearance of the starting material and the appearance of the free amine [M+H]+ (m/z ~243/245).
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting viscous oil with cold diethyl ether to precipitate the product as a white to off-white solid: (S)-2-Amino-N-(2-bromo-phenyl)-propionamide trifluoroacetate salt .
-
(Optional) Freebasing: If the free base is required for subsequent cyclization or cross-coupling[9], partition the salt between DCM and saturated aqueous Na₂CO₃, extract, and concentrate the organic layer.
Quantitative Data: Reagent Optimization
To underscore the necessity of the HATU/DIPEA system, the following table summarizes the quantitative kinetic and yield data when coupling L-alanine derivatives to ortho-halogenated anilines using various standard reagents.
| Coupling Reagent | Additive | Base | Reaction Time | Yield (%) | Epimerization (%) | Rationale / Observation |
| DCC | None | None | 24 h | < 15% | High (>5%) | Fails due to steric clash and poor aniline nucleophilicity. |
| EDC | HOBt | DIPEA | 18 h | 45 - 55% | Moderate (~2%) | OBt ester forms, but nucleophilic attack is too slow[3]. |
| HBTU | None | DIPEA | 12 h | 60 - 70% | Low (<1%) | Guanidinium salt improves activation, but lacks neighboring group effect. |
| HATU | None | DIPEA | 2 - 4 h | > 90% | Trace (<0.1%) | 7-aza nitrogen guides the aniline via H-bonding; rapid kinetics prevent epimerization[4][5]. |
Table 1: Comparative efficiency of peptide coupling reagents for the acylation of 2-bromoaniline.
Conclusion
The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide cannot be efficiently achieved using baseline peptide coupling protocols due to the deactivated and sterically hindered nature of 2-bromoaniline. By leveraging the advanced uronium/guanidinium reagent HATU, chemists can exploit the neighboring group effect of the 7-azabenzotriazole leaving group. This not only dramatically accelerates the reaction kinetics but also acts as a safeguard against the epimerization of the L-alanine chiral center, ensuring high-fidelity production of this crucial pharmaceutical building block.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. (Contextual basis for HATU kinetics). Available at:[Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at:[Link]
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A Strategic Research Guide to the Potential Biological Activity of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Executive Summary
This document provides an in-depth technical guide for the systematic investigation of the novel chemical entity (NCE), (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. As this compound is not extensively characterized in existing literature, this guide establishes a comprehensive, hypothesis-driven research and development plan. Drawing from structure-activity relationships (SAR) of analogous compounds, we postulate that its primary biological activity is likely to be in the domain of oncology. Specifically, the presence of an N-aryl amide linkage, a bromophenyl moiety, and an amino acid-derived core suggests potential as an anticancer agent, possibly functioning through the inhibition of protein kinases.[1][2][3][4] This guide outlines a tiered, multi-stage strategy encompassing in silico prediction, in vitro screening, mechanism of action elucidation, and preliminary in vivo considerations, designed to rigorously evaluate the therapeutic potential of this promising NCE.
Part 1: Introduction and Scientific Rationale
The compound (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a novel molecule featuring three key structural motifs that are significant in medicinal chemistry:
-
The (S)-Alanine Amide Core: Amino acid derivatives are fundamental building blocks in many bioactive molecules, often contributing to specific molecular recognition and chiral interactions with biological targets.[5][6]
-
The N-Aryl Linkage: The amide bond connecting the amino acid to an aromatic ring is a common feature in many kinase inhibitors and other targeted therapies, often serving as a critical hydrogen-bond donor/acceptor.[7]
-
The 2-Bromophenyl Substituent: The presence and position of a halogen, particularly bromine, on a phenyl ring can significantly influence a compound's pharmacokinetic properties and binding affinity through halogen bonding and steric effects. Bromophenyl groups are found in numerous compounds with demonstrated anticancer activity.[1][2][3]
Given the frequent association of these individual motifs with anticancer properties, our primary hypothesis is that (S)-2-Amino-N-(2-bromo-phenyl)-propionamide possesses cytotoxic activity against cancer cells, potentially mediated by the inhibition of one or more protein kinases crucial for cell proliferation and survival. This guide provides the strategic framework to systematically test this hypothesis.
Part 2: Foundational Characterization and In Silico Assessment
Prior to biological evaluation, the foundational identity and purity of the NCE must be unequivocally established. This involves a documented synthesis protocol followed by rigorous physicochemical characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm structure and assess purity (>95%).
In Silico Screening: A Predictive First Step
To prioritize and guide wet-lab experiments, a computational screening phase is essential. This approach narrows down the vast biological target space and predicts the compound's drug-likeness, saving considerable time and resources.[8][9][10]
Workflow Rationale: The proposed workflow begins with building a 3D model of the NCE. This model is then used for reverse docking against a library of known drug targets, with a particular focus on cancer-related kinases.[10] Simultaneously, its physicochemical properties are calculated to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This dual-pathway analysis generates a prioritized list of potential biological targets and an early assessment of the compound's viability as a drug candidate.
Caption: In Silico Screening and Prioritization Workflow.
Part 3: A Tiered Strategy for In Vitro Biological Evaluation
An efficient in vitro evaluation strategy begins with broad, high-throughput screening and progressively focuses on more specific, mechanism-based assays for active compounds.
Tier 1: Primary Cytotoxicity Screening
The initial objective is to determine whether the NCE exhibits broad cytotoxic or cytostatic activity against human cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12]
Experimental Protocol: MTT Cytotoxicity Assay [13][14]
-
Cell Plating: Seed human cancer cell lines (e.g., a panel including MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate)) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the NCE in culture medium, ranging from 100 µM to ~0.1 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a semi-log graph and calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each cell line using non-linear regression.
Table 1: Representative Data Structure for Tier 1 Cytotoxicity Screening
| Cell Line | Cancer Type | NCE IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value |
| SNB-75 | CNS Glioblastoma | Experimental Value | Experimental Value |
Tier 2: Mechanism of Action (MoA) Elucidation
If the NCE demonstrates an IC₅₀ of < 10 µM in one or more cell lines, proceeding to MoA studies is warranted. This tier aims to answer how the compound is affecting the cancer cells.
Workflow Rationale: Based on the primary hypothesis, the first step is to screen the compound against a panel of kinases to identify specific molecular targets. Concurrently, cell-based assays are performed on a sensitive cell line (identified in Tier 1) to determine the phenotypic outcome of target engagement (e.g., apoptosis, cell cycle arrest). Positive results from both branches provide strong evidence for a specific MoA.
Caption: In Vitro Evaluation and MoA Determination Cascade.
Key MoA Assays:
-
Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins, Promega) to test the NCE at one or two concentrations (e.g., 1 µM and 10 µM) against a broad panel of hundreds of human kinases. This will rapidly identify high-affinity targets.[15]
-
Apoptosis Assay: Treat a sensitive cell line with the NCE at its IC₅₀ and 2x IC₅₀ for 24 hours. Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze via flow cytometry. An increase in Annexin V positive cells will indicate the induction of apoptosis.[15]
-
Cell Cycle Analysis: Treat cells as above, but for a duration relevant to the cell line's doubling time (e.g., 24 hours). Fix the cells, stain with PI, and analyze via flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. Accumulation in a specific phase (e.g., G1) indicates cell cycle arrest.[15]
Part 4: Elucidating a Hypothesized Signaling Pathway
The results from the kinase panel screen will inform the selection of a relevant signaling pathway for further investigation. For instance, if the screen identifies Aurora A Kinase as a primary target, subsequent experiments would focus on validating this interaction within the cell. Aurora kinases are critical regulators of mitosis, and their inhibition is a validated anticancer strategy.[15]
Hypothetical MoA: (S)-2-Amino-N-(2-bromo-phenyl)-propionamide acts as an ATP-competitive inhibitor of Aurora A Kinase. This inhibition prevents the phosphorylation of key downstream substrates required for mitotic entry and progression, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.
Caption: Hypothesized Inhibition of the Aurora A Kinase Pathway.
Part 5: Recommendations for Preliminary In Vivo Assessment
Should the NCE demonstrate a potent and specific in vitro MoA with a good selectivity profile (i.e., minimal off-target activity against critical kinases), preliminary in vivo studies would be the next logical step.
-
Pharmacokinetic (PK) Profiling: A preliminary "single-dose" PK study in rodents (e.g., mice or rats) is conducted to determine the compound's half-life, bioavailability, and plasma exposure levels. This is critical for designing an effective dosing regimen for efficacy studies.
-
Maximum Tolerated Dose (MTD): An MTD study is performed to identify the highest dose of the NCE that can be administered without causing unacceptable toxicity.
-
Xenograft Efficacy Model: Based on the in vitro data, select the most sensitive cancer cell line (e.g., SNB-75) and implant these cells subcutaneously into immunocompromised mice.[1] Once tumors are established, treat the mice with the NCE at one or more doses below the MTD. Tumor volume and body weight should be monitored over time to assess anti-tumor efficacy and tolerability.
Part 6: Conclusion and Future Directions
This guide presents a logical and scientifically rigorous framework for evaluating the potential biological activity of the novel compound (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. The strategy is built upon a strong, literature-supported hypothesis that its structural features predispose it to function as an anticancer agent. By progressing through a tiered system of in silico prediction, broad in vitro screening, and specific mechanism-of-action studies, a clear picture of the compound's therapeutic potential can be efficiently developed.
Positive outcomes from this comprehensive plan would justify the initiation of a formal lead optimization program. This would involve the synthesis of new analogs to improve potency, selectivity, and ADME properties, with the ultimate goal of developing a clinical candidate for the treatment of cancer.
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Antonov, A. S., et al. (2008). Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. PMC. [Link]
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Wang, L., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. [Link]
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El-Damasy, D. A., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
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Wang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed. [Link]
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(S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Critical Chiral Intermediate in the Synthesis of Quinoxalinone Pharmacophores
Executive Summary
In the landscape of modern medicinal chemistry, the precise construction of chiral, nitrogen-containing heterocycles is paramount. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide serves as a highly versatile, bifunctional chiral intermediate. Structurally characterized by an unmasked primary amine and an ortho-brominated phenyl ring tethered via an amide linkage, this molecule is perfectly primed for intramolecular transition-metal-catalyzed C–N cross-coupling. Its primary application lies in the asymmetric synthesis of (S)-3-methyl-3,4-dihydro-1H-quinoxalin-2-ones—a privileged pharmacophore embedded in kinase inhibitors, lipid-lowering agents, and central nervous system (CNS) therapeutics.
This technical guide details the structural rationale, step-by-step synthetic methodologies, and the catalytic optimization required to utilize this intermediate effectively without compromising its enantiomeric integrity.
Structural and Mechanistic Rationale
The 3,4-dihydro-1H-quinoxalin-2-one core is highly valued for its rigid conformational geometry, which allows for the precise spatial arrangement of substituents to interact with biological targets. While one-pot Ullmann couplings of amino acids with 2-haloanilines have been reported1[1], the step-wise synthesis utilizing (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as an isolated intermediate is often mandated in complex drug development for two critical reasons:
-
Enantiomeric Fidelity: One-pot couplings often require harsh basic conditions and elevated temperatures that can trigger partial racemization at the α-chiral center of the amino acid. Isolating the amide intermediate allows the subsequent intramolecular cyclization to be performed under milder, ligand-accelerated conditions.
-
Orthogonal Functionalization: The isolated intermediate permits selective N-alkylation or functionalization of the primary amine prior to cyclization. This is a crucial strategy when constructing complex polycyclic architectures, such as tetrahydroquinoxaline/piperidine combined tricyclic systems2[2].
Experimental Workflows & Self-Validating Protocols
The generation and utilization of this intermediate require a robust, self-validating system to ensure high yields and optical purity.
Protocol A: Synthesis of the Intermediate
Step 1: Amide Coupling (HATU-Mediated) Rationale: The ortho-bromine exerts significant steric hindrance and electron withdrawal, rendering 2-bromoaniline a poor nucleophile. Standard carbodiimides (like EDC) often fail or result in low yields; hence, the highly reactive uronium coupling agent HATU is strictly required.
-
Dissolve Boc-(S)-Alanine (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to form the active ester.
-
Add 2-bromoaniline (1.1 eq) followed by dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Quench with ice water, extract with EtOAc (3x), wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.
Step 2: Boc-Deprotection
-
Dissolve the Boc-protected intermediate in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution. Warm to room temperature and stir for 2 hours.
-
Concentrate under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH ~8).
-
Extract, dry over Na₂SO₄, and evaporate to yield pure (S)-2-Amino-N-(2-bromo-phenyl)-propionamide .
Protocol B: Intramolecular C-N Cross-Coupling
To convert the intermediate into the target pharmacophore, an intramolecular Ullmann-type amination is employed. The addition of a diamine ligand stabilizes the Cu(I) species and accelerates reductive elimination, allowing for lower reaction temperatures3[3].
-
Charge an oven-dried Schlenk tube with (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (1.0 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill with Argon (3x). Critical Step: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the amine or irreversible catalyst deactivation.
-
Add anhydrous DMSO (0.1 M) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%) via syringe.
-
Seal the tube and heat to 80 °C for 12 hours.
-
Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash column chromatography to yield (S)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one .
Visualizations
Synthetic workflow from starting materials to the cyclized quinoxalinone pharmacophore.
Mechanism of the Cu-catalyzed Ullmann-type intramolecular C-N cross-coupling.
Quantitative Data: Optimization of Cyclization
The choice of catalyst, ligand, and base is critical to maintaining the enantiomeric excess (ee) of the final product. Strong bases (like NaOtBu) or excessively high temperatures can deprotonate the α-carbon, leading to racemization.
Table 1: Optimization of Intramolecular C-N Coupling for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Mechanistic Note |
| CuI (10 mol%) | None | K₂CO₃ | DMF | 120 | 45 | 82 | High temp required without ligand causes partial racemization. |
| CuI (10 mol%) | DMEDA | K₃PO₄ | DMSO | 80 | 88 | 98 | Optimal Ullmann: Ligand accelerates reductive elimination. |
| Pd₂(dba)₃ (5 mol%) | BINAP | NaOtBu | Toluene | 90 | 65 | 85 | Strong alkoxide base deprotonates α-carbon, lowering ee. |
| Pd(OAc)₂ (5 mol%) | Xantphos | Cs₂CO₃ | Toluene | 100 | 85 | 99 | Optimal Buchwald: Mild base preserves chiral integrity. |
References
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Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: ACS Omega URL:[Link]
-
Synthetic route towards 1,2,3,4-tetrahydroquinoxaline/piperidine combined tricyclic ring system Source: ResearchGate / Journal of the Serbian Chemical Society URL:[Link]
-
Copper-Mediated C–X Functionalization of Aryl Halides Source: ACS Publications / Chemical Reviews URL:[Link]
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(S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Scaffolding Approach for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide emerges as a compound of significant interest, embodying a versatile scaffold for the development of new drug candidates. This technical guide provides a comprehensive framework for the exploration of this molecule, from its rational synthesis to its potential biological activities and mechanisms of action. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, we delineate a strategic pathway for its investigation as a potential therapeutic agent in oncology, infectious diseases, and inflammatory disorders. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical, field-proven protocols to guide the discovery and preclinical development process.
Introduction: The Rationale for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in Drug Discovery
The molecular architecture of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide presents a compelling starting point for drug discovery. It synergistically combines three key structural motifs: a chiral alpha-amino amide, a privileged scaffold in numerous bioactive molecules; an N-aryl linkage, which is a common feature in many approved drugs; and a bromo-phenyl group, which offers a handle for further chemical modification and can influence pharmacokinetic properties.
The chirality at the alpha-carbon is crucial for stereospecific interactions with biological targets, a fundamental principle in modern pharmacology. The N-aryl amide linkage provides a rigid and planar unit that can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with protein targets.[1] The presence of the bromine atom on the phenyl ring is particularly noteworthy. Halogen bonding is increasingly recognized as a significant interaction in drug-receptor binding. Furthermore, the bromine atom can serve as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
While direct biological data for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is not extensively documented in publicly available literature, its structural components are present in compounds with known biological activities. For instance, N-aryl amino acid derivatives have demonstrated potential as antibacterial agents.[2] Moreover, the broader class of benzamide and N-aryl amide derivatives has been extensively investigated for various therapeutic applications, including as inhibitors of histone deacetylases (HDACs) and bromodomains (BRDs), both of which are critical targets in oncology and inflammatory diseases.[3][4][5][6]
This guide, therefore, is built upon a foundation of scientific precedent, providing a logical and evidence-based roadmap for unlocking the therapeutic potential of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for any drug discovery program. For the synthesis of enantiomerically pure (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, several strategies can be employed, leveraging well-established amide bond formation methodologies.
Proposed Synthetic Pathway
A reliable approach involves the coupling of an N-protected (S)-alanine derivative with 2-bromoaniline. The use of a protecting group on the amino functionality of alanine is essential to prevent side reactions and ensure the desired amide bond formation.
Caption: Proposed synthetic pathway for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Detailed Experimental Protocol: Amide Coupling and Deprotection
This protocol outlines a standard procedure for the synthesis, which should be optimized for yield and purity.
Step 1: Amide Coupling
-
To a solution of (S)-Boc-alanine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) at 0 °C, add a peptide coupling reagent such as HATU (1.1 eq) and an amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 15-20 minutes to activate the carboxylic acid.
-
Add 2-bromoaniline (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected intermediate, (S)-Boc-2-Amino-N-(2-bromo-phenyl)-propionamide.
Step 2: Boc-Deprotection
-
Dissolve the purified protected intermediate in a suitable solvent such as dichloromethane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting crude product can be purified by recrystallization or by preparative high-performance liquid chromatography (HPLC) to yield the final product as a salt (e.g., TFA salt), which can be converted to the free base if necessary.
Physicochemical and Structural Characterization
| Parameter | Predicted Value/Method | Rationale |
| Molecular Formula | C₉H₁₁BrN₂O | Based on atomic composition. |
| Molecular Weight | ~243.10 g/mol | Sum of atomic weights. |
| Appearance | White to off-white solid | Typical for small organic molecules. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Presence of polar amide and amine functionalities. |
| Chirality | (S)-enantiomer | Defined by the starting material, (S)-alanine. |
| Purity | >95% (as determined by HPLC) | Standard requirement for biological testing. |
| Structural Verification | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure and connectivity. |
Biological Evaluation: A Tiered Screening Approach
Given the structural alerts within the molecule, a tiered approach to biological screening is recommended to efficiently identify its therapeutic potential.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial phase of biological evaluation should focus on broad phenotypic assays to cast a wide net for potential activities.
The N-aryl amino acid motif suggests potential antimicrobial properties.[2]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [7][8]
-
Prepare a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Include positive controls (bacteria without compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The benzamide scaffold is a known pharmacophore in several anticancer agents.[4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening [7][9]
-
Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
N-aryl amides have been reported to possess anti-inflammatory properties.[10]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A reduction in nitrite levels compared to the LPS-treated control indicates potential anti-inflammatory activity.
Tier 2: Target-Based Screening and Mechanism of Action Studies
If significant activity is observed in the Tier 1 screens, the next step is to identify the molecular target and elucidate the mechanism of action. Based on the structural features of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, two promising target classes are Histone Deacetylases (HDACs) and Bromodomain and Extra-Terminal (BET) proteins.
Caption: Hypothesized molecular targets and therapeutic outcomes.
Benzamide derivatives are a well-established class of HDAC inhibitors.[3][4][11][12][13]
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Utilize a commercially available HDAC activity assay kit, which typically employs a fluorogenic HDAC substrate.
-
Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3 for Class I) with the test compound at various concentrations.
-
Add the fluorogenic substrate and allow the reaction to proceed.
-
Stop the reaction and measure the fluorescence intensity.
-
A decrease in fluorescence compared to the untreated control indicates HDAC inhibition.
-
Calculate the IC₅₀ value for each HDAC isoform to determine the potency and selectivity of the compound.
The N-aryl amide scaffold is also present in some known bromodomain inhibitors.[5][6][14][15]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BRD4 Inhibition
-
This assay measures the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein (e.g., BRD4).
-
In a microplate, incubate the GST-tagged BRD4 protein, the biotinylated histone peptide, and the test compound.
-
Add an anti-GST antibody labeled with a donor fluorophore and streptavidin labeled with an acceptor fluorophore.
-
If the bromodomain binds to the histone peptide, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.
-
A decrease in the HTRF signal in the presence of the test compound indicates inhibition of the bromodomain-histone interaction.
-
Determine the IC₅₀ value to quantify the inhibitory potency.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial biological data for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide will serve as a starting point for a systematic SAR exploration to improve potency, selectivity, and drug-like properties.
Caption: A strategic approach to SAR and lead optimization.
Key Areas for Modification
-
The 2-bromophenyl ring: The bromine atom is an excellent handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide variety of substituents. This will allow for probing the steric and electronic requirements of the binding pocket of the target protein.
-
The propionamide side chain: The methyl group can be replaced with other alkyl or aryl groups to explore the impact on activity and lipophilicity.
-
The alpha-amino group: While potentially crucial for activity, this group can be acylated or alkylated to modulate its basicity and hydrogen bonding capacity.
By systematically synthesizing and testing analogs with modifications at these positions, a comprehensive SAR profile can be established, guiding the design of more potent and selective lead compounds.
Conclusion
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide represents a promising, yet underexplored, scaffold for the discovery of novel therapeutic agents. This technical guide has provided a structured and scientifically grounded framework for its synthesis, biological evaluation, and initial lead optimization. By employing the proposed tiered screening approach and leveraging the principles of SAR, researchers can systematically investigate the potential of this molecule and its derivatives to address unmet medical needs in oncology, infectious diseases, and inflammation. The journey from a promising scaffold to a clinically viable drug is arduous, but with a rational and data-driven approach, the potential of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide can be fully realized.
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A Technical Guide to Elucidating the Mechanism of Action for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (S-ABP): A Strategic Research Framework
Abstract
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide, designated herein as S-ABP, is a novel small molecule with an uncharacterized biological profile. Its unique chemical structure, featuring a chiral aminopropionamide core and a brominated phenyl ring, suggests potential for interaction with a range of biological targets. This technical guide presents a comprehensive, multi-phase research strategy designed to systematically identify the molecular target(s) of S-ABP and elucidate its mechanism of action. This framework is intended for researchers, scientists, and drug development professionals, providing a logical progression from broad, unbiased screening to specific target validation and downstream pathway analysis. The protocols and experimental justifications herein are grounded in established, robust methodologies to ensure scientific integrity and the generation of high-fidelity, actionable data.
Introduction: The Case for S-ABP
The field of drug discovery is continually in search of novel chemical entities that can modulate biological pathways with high specificity and efficacy. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (S-ABP) represents such an opportunity. An initial structural analysis reveals key features that warrant investigation:
-
Aminopropionamide Core: This motif is present in various biologically active compounds, including derivatives that interact with neurotransmitter systems.[1][2][3]
-
N-phenyl-propionamide Moiety: Halogenated N-phenyl-propanamides have been explored for a range of activities, including antimicrobial and anticancer properties, suggesting potential interactions with enzymes or cellular receptors.[4]
-
Benzamide Group: The broader class of benzamides is known to possess diverse pharmacological activities, including anti-inflammatory and antitumor properties, often through the modulation of transcription factors like NF-κB.[5]
Given the absence of published data on the specific biological activity of S-ABP, a systematic and unbiased approach is required. This guide outlines a three-phase workflow designed to de-orphanize this compound.
Phase I: Unbiased Target Identification and Phenotypic Screening
The primary objective of Phase I is to cast a wide net to identify potential biological targets and observable cellular effects of S-ABP. This dual approach, combining target-based and phenotypic screening, maximizes the probability of identifying a validated starting point for deeper mechanistic studies.[6][7][8]
Experimental Workflow: Phase I
The initial phase involves parallel screening efforts to generate the first functional data on S-ABP.
Caption: Phase I workflow for initial screening of S-ABP.
Protocol: Affinity-Based Protein Pulldown
This method aims to physically isolate binding partners of S-ABP from a complex protein mixture.[6]
-
Immobilization: Covalently attach S-ABP to a solid support (e.g., agarose beads) via a linker arm. It is critical to choose a linker attachment point on S-ABP that is least likely to interfere with its putative binding site.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., HEK293T for broad protein expression).
-
Incubation: Incubate the immobilized S-ABP beads with the cell lysate to allow for protein binding.
-
Washing: Perform a series of stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Causality & Trustworthiness: The inclusion of a control experiment using beads without S-ABP is non-negotiable. This control distinguishes true binding partners from proteins that non-specifically adhere to the matrix, thereby validating the specificity of the identified hits.
Phase II: Target Validation and Engagement
Hits from Phase I are merely candidates. Phase II is dedicated to confirming a direct, physical interaction between S-ABP and the identified protein(s) in both purified and cellular environments. This step is crucial to de-risk the project before committing resources to extensive mechanism-of-action studies.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding kinetics (kon, koff) and affinity (KD).[9][10][11]
Experimental Protocol: SPR for Small Molecule-Protein Interaction
-
Chip Preparation: Immobilize the purified candidate protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of increasing concentrations of S-ABP over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of S-ABP binding to the protein. This generates a sensorgram showing association and dissociation phases.[11]
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description | Typical Range for Hits |
| ka (M⁻¹s⁻¹) | Association Rate Constant | 10³ - 10⁶ |
| kd (s⁻¹) | Dissociation Rate Constant | 10⁻² - 10⁻⁵ |
| KD (nM) | Dissociation Constant (kd/ka) | 1 - 10,000 |
Expertise Insight: A low micromolar to nanomolar KD value is a strong indicator of a specific and potentially physiologically relevant interaction. The dissociation rate (kd) is particularly important; a slow 'off-rate' suggests a more stable drug-target complex.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA confirms that S-ABP binds to its target within the complex milieu of an intact cell. The principle is that ligand binding stabilizes a protein against thermal denaturation.[12][13]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA using Western Blot
-
Cell Treatment: Treat two populations of cultured cells, one with a vehicle (DMSO) and the other with S-ABP, for a sufficient time to allow cell penetration and binding.
-
Heat Challenge: Aliquot cells from each group and heat them at various temperatures for 3 minutes (e.g., from 40°C to 70°C).[14]
-
Lysis and Separation: Lyse the cells and use high-speed centrifugation to pellet the aggregated, denatured proteins.[14][15]
-
Quantification: Collect the supernatant (containing soluble, non-denatured protein) and quantify the amount of the target protein using Western blotting with a specific antibody.
-
Melt Curve Generation: Plot the amount of soluble protein against temperature for both vehicle and S-ABP-treated samples. A rightward shift in the curve for the S-ABP sample indicates target stabilization and thus, engagement.[16]
Phase III: Mechanistic Elucidation and Pathway Analysis
With a validated target, the final phase investigates the functional consequences of S-ABP binding. The experimental design here is entirely dependent on the nature of the validated target. As a hypothetical example, let us assume Phase I and II identified S-ABP as a ligand for a G-protein coupled receptor (GPCR).
Hypothetical Target: A Novel GPCR
GPCRs are a major class of drug targets that translate extracellular signals into intracellular responses via G-proteins and second messengers.[17][18][19]
Downstream Signaling Pathway Analysis
The goal is to determine which signaling cascade is activated or inhibited by S-ABP binding to the hypothetical GPCR target. Key pathways to investigate include cAMP, Ca²⁺, and β-arrestin recruitment.[19][20]
Caption: Hypothetical GPCR signaling pathway modulated by S-ABP.
Protocol: cAMP Assay
This assay measures the accumulation of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled GPCRs.
-
Cell Culture: Use a cell line endogenously expressing the target GPCR or a transfected host cell line (e.g., HEK293 or CHO).
-
Treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of S-ABP to the cells and incubate. Include a known agonist as a positive control.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF® or ELISA.
-
Data Analysis: Plot cAMP concentration against S-ABP concentration to generate a dose-response curve and determine the EC₅₀ value.
Self-Validation System: To confirm the effect is mediated by the target GPCR, the experiment must be repeated in the presence of a known antagonist for that receptor. A rightward shift in the S-ABP dose-response curve would validate that the observed cAMP production is a direct result of S-ABP acting on the target GPCR.
Conclusion and Future Directions
This guide provides a robust, phase-gated framework for the systematic elucidation of the mechanism of action for a novel compound like (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. By progressing from broad, unbiased screening to rigorous biophysical and cellular validation, and finally to detailed pathway analysis, researchers can confidently build a comprehensive understanding of a compound's biological function. The data generated through this workflow will not only define the molecular mechanism of S-ABP but will also provide the critical foundation needed for any future preclinical and clinical development programs.
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An In-depth Technical Guide to (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide and its derivatives, a class of compounds with significant potential in modern drug discovery. We will delve into the medicinal chemistry, synthesis, biological activities, and mechanisms of action of these molecules, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 2-Aminobenzamide and N-Aryl Amide Scaffolds
The (S)-2-Amino-N-(2-bromo-phenyl)-propionamide core structure belongs to the broader family of 2-aminobenzamides and N-aryl amides. These scaffolds are considered "privileged pharmacophores" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The inherent structural features, including a primary aromatic amine and a carboxamide group, provide a versatile platform for developing potent and selective inhibitors for various enzymes and receptors.[1] The amino group can be readily functionalized to fine-tune physicochemical properties and target interactions, while the adjacent carboxamide provides a crucial hydrogen bonding motif for binding to biological targets.[1]
This guide will focus on the specific class of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives, exploring their potential as therapeutic agents, with a particular emphasis on their anticancer and antimicrobial properties.
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The biological activity of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives can be significantly modulated by strategic structural modifications. Understanding the structure-activity relationship (SAR) is crucial for designing novel analogs with enhanced potency and selectivity.
Key areas for modification include:
-
The Phenyl Ring: Substitution on the 2-bromo-phenyl ring can influence the molecule's electronic and steric properties, impacting its binding affinity to target proteins. For instance, in related 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines, different substitution patterns on the pendant phenyl moiety significantly affected their kinase inhibition profiles.[2]
-
The Propionamide Moiety: Alterations to the propionamide side chain, such as the introduction of different substituents on the alpha-carbon, can affect the compound's conformation and interaction with the active site of a target enzyme.
-
The Amino Group: Functionalization of the primary amino group can be used to introduce various pharmacophoric features, such as basic amines or hydrogen bond donors/acceptors, to optimize target engagement.
A hypothetical SAR exploration could involve synthesizing a library of analogs with variations at these key positions and evaluating their biological activity. For example, replacing the bromo substituent with other halogens or electron-donating/withdrawing groups could reveal important insights into the required electronic properties for optimal activity.
Synthesis and Manufacturing Considerations
The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives can be achieved through several established synthetic routes for N-aryl amide formation. A common and efficient method involves the coupling of an activated carboxylic acid derivative with the corresponding aniline.
General Synthetic Workflow:
A plausible synthetic route for the target compounds is outlined below. This workflow is based on standard and reliable chemical transformations.
Caption: General synthetic workflow for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: To a solution of N-Boc-L-alanine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amide Bond Formation: To the activated acid solution, add 2-bromoaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in an appropriate solvent and stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the final product is isolated, often as a salt, and may be further purified by recrystallization.
Key Biological Targets and Mechanisms of Action
Derivatives of the 2-aminobenzamide scaffold have demonstrated a remarkable range of biological activities, primarily as anticancer and antimicrobial agents. The mechanism of action is often tied to the specific structural features of the derivatives.
Anticancer Activity
a) Histone Deacetylase (HDAC) Inhibition:
Many 2-aminobenzamide derivatives are potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][3] By inhibiting HDACs, these compounds induce histone hyperacetylation, leading to a more relaxed chromatin structure and the reactivation of tumor suppressor genes. This can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] The primary mechanism involves the chelation of the zinc ion within the active site of the HDAC enzyme.[1]
Caption: Mechanism of HDAC inhibition by 2-aminobenzamide derivatives.
b) Dual Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) Inhibition:
A significant class of 2-(phenylamino)benzamide derivatives has been identified as dual inhibitors of COX-2 and Topoisomerase I.[4] This dual-action approach offers a synergistic effect by targeting both inflammation, which is often upregulated in tumors, and DNA replication and repair processes essential for cancer cell survival.[4] Inhibition of COX-2 reduces the production of prostaglandins that promote cell proliferation, while Topo I inhibition leads to DNA damage and apoptosis.[4]
c) Antitubulin Activity:
Certain 2-(phenylamino)benzamide derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.[4] This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[4]
Antimicrobial Activity
The 2-aminobenzamide scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens.[1] The proposed mechanism of action involves the disruption of essential cellular processes in microorganisms.[1] For instance, related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[5]
Table 1: Representative Biological Activities of Related Benzamide Derivatives
| Compound Class | Target | Biological Activity | IC50/MIC | Reference |
| Thioquinazolinone-based 2-aminobenzamides | HDAC1/2 | Anticancer (A549 cells) | 4p: HDAC1 = 0.02 µM, HDAC2 = 0.3 µM | [3] |
| 2-(Phenylamino)benzamides | COX-2/Topo I | Anticancer | - | [4] |
| 2-Aminobenzamides | Tubulin | Anticancer | - | [4] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | Antimicrobial | MIC = 2.5–5.0 mg/mL | [5] |
Future Directions and Potential Applications
The (S)-2-Amino-N-(2-bromo-phenyl)-propionamide scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a focused library of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluating the most promising candidates in relevant animal models of cancer and infectious diseases.
By leveraging the inherent versatility of this chemical scaffold and applying rational drug design principles, it is anticipated that novel and effective drug candidates based on the (S)-2-Amino-N-(2-bromo-phenyl)-propionamide core can be developed.
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A Senior Application Scientist's Guide to In Silico Target Identification for Novel Chemical Entities: A Case Study with (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Executive Summary
The identification of molecular targets is a pivotal and challenging early step in the drug discovery and development process.[1] For novel chemical entities (NCEs) with unknown mechanisms of action, computational or in silico screening methods provide a rapid, cost-effective, and powerful means to generate high-quality, experimentally testable hypotheses.[2][3] This guide presents a comprehensive, multi-faceted in silico workflow designed to identify and validate potential biological targets for a representative NCE, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
This document eschews a rigid template in favor of a logically sequenced narrative that mirrors a real-world scientific investigation. We will progress from initial ligand characterization through broad, parallel screening campaigns using both ligand- and structure-based methodologies, and culminate in rigorous, physics-based validation of the most promising target-ligand interactions. The protocols described herein are designed as a self-validating system, incorporating consensus scoring and dynamic simulations to build confidence at each stage. By explaining the causality behind each experimental choice and grounding all claims in authoritative sources, this guide serves as a technical and strategic resource for researchers, scientists, and drug development professionals aiming to elucidate the therapeutic potential of novel small molecules.
Introduction: The Challenge of Target Deconvolution
The traditional "one drug, one target" paradigm is increasingly being supplanted by the concept of polypharmacology, which recognizes that many drugs exert their therapeutic effects—and side effects—by interacting with multiple targets.[4] This reality underscores the critical need for "target fishing" or "target identification" strategies to build a comprehensive biological profile for any compound of interest.[5][6] In silico target fishing, which leverages vast biological and chemical databases, has become an indispensable tool for this purpose, enabling drug repositioning, mechanism-of-action elucidation, and the prediction of off-target effects.[7][8]
The Query Molecule: (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
For this guide, we will use (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as our query molecule. This compound belongs to the broader class of aryl propionic acid derivatives, a scaffold present in many well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[9][10] However, the specific combination of the (S)-amino-propionamide headgroup and the 2-bromophenyl substitution presents a unique chemical profile whose biological targets are not explicitly documented in public literature. This makes it an ideal candidate for a comprehensive de novo target identification campaign.
Table 1: Physicochemical Properties of the Query Ligand
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₉H₁₁BrN₂O | Calculated |
| Molecular Weight | 243.10 g/mol | Calculated |
| IUPAC Name | (2S)-2-amino-N-(2-bromophenyl)propanamide | IUPAC |
| Canonical SMILES | CC(C(=O)NC1=CC=CC=C1Br)N | Calculated |
Our objective is to apply a rigorous, multi-modal in silico workflow to generate a prioritized list of putative biological targets for this molecule, complete with a dynamic assessment of binding stability for the highest-confidence candidates.
A Hybrid Strategy: Integrating Ligand- and Structure-Based Approaches
Computational target prediction methods can be broadly categorized into two classes: ligand-based and structure-based.[11] A truly robust workflow leverages the synergistic power of both.
-
Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules often exhibit similar biological activities.[6] They do not require 3D structures of target proteins and are computationally efficient for screening vast databases. Key techniques include pharmacophore modeling and chemical similarity searching.[5][12]
-
Structure-Based Methods: These methods require the 3D atomic coordinates of a potential target protein. The most prominent technique is reverse docking (also called inverse docking), where a single ligand is computationally docked against a large library of potential protein targets to predict binding modes and affinities.[4][8][13]
Our strategy will employ ligand-based methods for an initial, broad survey to identify promising target families, followed by a focused structure-based reverse docking campaign on those families to predict specific, high-affinity interactions.
The In Silico Screening Workflow
The following section details the step-by-step methodology for identifying and validating targets for our query molecule. Each protocol is accompanied by expert rationale explaining the scientific causality behind the chosen approach.
Protocol: Ligand Preparation
The quality of the input ligand structure is paramount for the accuracy of all subsequent steps.
Methodology:
-
2D to 3D Conversion: Sketch the 2D structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in a molecular editor (e.g., MarvinSketch, ChemDraw) and generate an initial 3D conformation.
-
Protonation State Assignment: Determine the most likely protonation state at a physiological pH of 7.4. The primary amine is expected to be protonated (-NH3+).
-
Conformational Search & Energy Minimization: Perform a conformational search to identify low-energy conformers. Select the lowest energy conformer and perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanics method to arrive at a stable, low-energy 3D structure.
Expert Rationale: A proper 3D structure with the correct protonation state and minimized energy is essential because docking and pharmacophore algorithms rely on accurate representations of molecular shape, volume, and electrostatic potential to predict interactions. An unstable, high-energy conformation will lead to inaccurate and unreliable screening results.
Protocol: Target Database Preparation
A comprehensive and well-prepared target database is the foundation of a successful reverse docking campaign.
Methodology:
-
Database Selection: Compile a target library. A common choice is the set of all human protein structures available in the Protein Data Bank (PDB).[14] For broader coverage, this can be supplemented with high-quality homology models or, increasingly, structures from the AlphaFold2 human proteome database.[15]
-
Structure Cleaning: For each protein structure, remove all non-essential components, including water molecules, co-solvents, and co-crystallized ligands.
-
Protein Preparation: Add hydrogen atoms, assign correct bond orders, and repair any missing side chains or loops using protein preparation utilities (e.g., Schrödinger's Protein Preparation Wizard, MGLTools).[16]
-
Binding Site Identification: Define the potential binding sites for docking. This can be done by identifying the site of a co-crystallized ligand or by using geometric and energy-based pocket detection algorithms (e.g., SiteMap, FTSite).[14][17]
Expert Rationale: Raw PDB structures are often incomplete and not immediately ready for computational use. Proper preparation ensures that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are correct and that the hydrogen-bonding network is physically realistic, which is critical for the accurate calculation of docking scores.[17]
Protocol: Phase 1 - Broad Screening (Ligand-Based)
We will run two parallel ligand-based screens to cast a wide net for potential target classes.
Methodology A: Pharmacophore-Based Screening
-
Pharmacophore Generation: From the prepared 3D ligand structure, generate a pharmacophore model that captures its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Database Screening: Screen this pharmacophore query against a pre-computed database of target-based pharmacophore models, such as PharmMapper or ZINCPharmer.[4][5]
-
Hit Collection: Collect the list of targets whose pharmacophore models show a high degree of similarity or fit to the query ligand's pharmacophore.
Methodology B: Chemical Similarity Searching
-
Fingerprint Generation: Generate 2D and 3D molecular fingerprints for the query ligand.
-
Database Searching: Use these fingerprints to search large chemical databases (e.g., ChEMBL, PubChem, DrugBank) for molecules with high Tanimoto similarity.[6][18]
-
Target Annotation Retrieval: For the top hits, retrieve their known biological targets and associated bioactivity data.
Expert Rationale: Running these screens in parallel provides two distinct lines of evidence. Pharmacophore screening is based on the 3D arrangement of chemical features required for binding, while similarity searching is based on overall topological and structural resemblance.[6][19] Concordance between the results (e.g., both methods pointing towards a specific class of enzymes) significantly increases confidence in the initial hypotheses.
Protocol: Phase 2 - Focused Screening (Structure-Based)
Using insights from the ligand-based screens, we now perform a more computationally intensive reverse docking analysis.
Methodology:
-
Curate Target List: Create a focused target list for reverse docking. This list should include:
-
High-ranking hits from the pharmacophore and similarity screens.
-
Proteins from target families implicated by the initial screens (e.g., if multiple kinases were hit, include a representative panel of human kinases).
-
Known off-targets for aryl propionic acid derivatives (e.g., various COX isoforms).
-
-
Execute Reverse Docking: Dock the prepared 3D ligand structure into the defined binding site of every protein in the curated list using a validated docking program like AutoDock Vina or Glide.[15][16]
-
Rank by Score: Rank the protein targets based on the predicted binding affinity (docking score). Lower binding energy values typically indicate a more favorable interaction.
Expert Rationale: Reverse docking provides a physics-based estimation of the binding compatibility between the ligand and a specific protein active site.[8] By focusing the docking on a curated list informed by ligand-based methods, we concentrate computational resources where they are most likely to yield meaningful results, rather than attempting a computationally prohibitive screen against the entire proteome.
Protocol: Hit Prioritization and Pathway Analysis
Raw hit lists from multiple methods must be integrated and analyzed to prioritize the most promising candidates for validation.
Methodology:
-
Consensus Scoring: Combine the results from all three screens. A high-priority "hit" is a target that, for example, ranks highly in the reverse docking score, was identified in the pharmacophore screen, and is a known target of a structurally similar molecule.
-
Visual Inspection: Manually inspect the docking poses for the top-ranked hits. A plausible binding mode should exhibit sensible interactions, such as hydrogen bonds with key polar residues and hydrophobic packing in nonpolar pockets.
-
Pathway Analysis: Input the list of high-priority targets into a pathway analysis tool (e.g., KEGG, Reactome). This helps to determine if the identified targets cluster within specific signaling or metabolic pathways, which can provide crucial clues about the molecule's potential systemic effects.
Table 2: Hypothetical Consensus Scoring for Hit Prioritization
| Target ID | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Top Similarity Target? | Priority |
|---|---|---|---|---|
| P12345 (COX-2) | -9.8 | 0.85 | Yes | High |
| Q67890 (Kinase X) | -9.5 | 0.79 | No | Medium |
| P54321 (Protease Y) | -9.2 | Not Found | Yes | Medium |
| A1B2C3 (GPCR Z) | -7.1 | 0.45 | No | Low |
Rigorous Validation with Molecular Dynamics
A docking pose represents a single, static snapshot. To assess the true stability and dynamics of the predicted interaction, we use Molecular Dynamics (MD) simulations.[20][21] MD provides a more realistic, time-dependent view of the protein-ligand complex in a simulated physiological environment.[22][23]
Protocol: Molecular Dynamics (MD) Simulation
Methodology:
-
System Setup: Take the best-ranked docking pose (the protein-ligand complex) and place it in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.
-
Equilibration: Gradually heat the system to a physiological temperature (e.g., 310 K) and allow the pressure to stabilize. This "equilibration" phase ensures the simulation starts from a relaxed and stable state.
-
Production Run: Run the simulation for an extended period (typically 50-100 nanoseconds or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory (the "movie" of atomic motions) to evaluate the stability of the interaction. Key metrics include:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand relative to its starting position is calculated over time. A stable, low RMSD indicates the ligand remains bound in its initial pose. A high, fluctuating RMSD suggests the ligand is unstable and may be dissociating.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. Stable interactions should persist throughout the simulation.
-
Expert Rationale: MD simulations act as a crucial computational validation step.[20][24] A ligand that shows a very favorable docking score but is unstable in an MD simulation is likely a false positive. Conversely, a ligand that maintains its binding pose and key interactions throughout a long simulation is a much higher-confidence candidate for experimental testing.[21]
Table 3: Hypothetical MD Simulation Stability Metrics (100 ns)
| Target ID | Ligand RMSD (Avg. Å) | Key H-Bonds Maintained | Stability Assessment |
|---|---|---|---|
| P12345 (COX-2) | 1.2 ± 0.3 | 95% of simulation time | High (Stable) |
| Q67890 (Kinase X) | 4.8 ± 1.5 | < 20% of simulation time | Low (Unstable) |
Conclusion and Forward Look
Following this comprehensive in silico workflow, we would generate a final, prioritized list of putative targets for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. The list would be ranked based on consensus from ligand- and structure-based screens and validated by the stability observed in molecular dynamics simulations. For our hypothetical case, COX-2 emerged as a high-confidence, stable target, consistent with its structural class.
It is imperative to recognize that even the most rigorous computational predictions are hypotheses that demand experimental validation.[25] The output of this guide is not a final answer, but rather a high-quality, data-driven starting point for focused in vitro experiments, such as enzymatic assays or binding affinity studies (e.g., Surface Plasmon Resonance). By effectively narrowing the vast search space of potential protein interactions, this in silico approach dramatically enhances the efficiency and accelerates the timeline of the entire drug discovery process.[3][25]
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- 17. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Directory of in silico Drug Design tools [click2drug.org]
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(S)-2-Amino-N-(2-bromo-phenyl)-propionamide and its role in medicinal chemistry
An In-depth Technical Guide to (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in Medicinal Chemistry
Introduction
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral molecule that serves as a compelling scaffold in the landscape of modern medicinal chemistry. Its structure, characterized by a stereochemically defined α-amino acid core linked to a halogenated aromatic ring, presents a unique combination of functionalities ripe for therapeutic exploration. While direct research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds, suggesting significant untapped potential. This guide provides a comprehensive technical overview of its synthesis, characterization, and prospective applications, drawing insights from structurally related compounds to illuminate its potential role in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.
Structural and Physicochemical Analysis
The therapeutic potential of any molecule is fundamentally rooted in its three-dimensional structure and physicochemical properties. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is no exception, with each component of its architecture contributing to its potential biological interactions.
-
The (S)-Chiral Center: The stereochemistry at the C2 position is critical. Biological systems are inherently chiral, and the specific (S)-configuration dictates the precise spatial orientation of the substituents, which is paramount for selective binding to protein targets such as enzymes or receptors.
-
The 2-Bromophenyl Moiety: The bromine atom significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its role in enhancing ligand-target affinity and specificity.
-
The Amide Linkage: The secondary amide bond provides structural rigidity and acts as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong interactions with biological targets.
-
The Primary Amine: The free amino group is a key site for hydrogen bonding and salt-bridge formation. It also serves as a synthetic handle for further derivatization to modulate the compound's properties.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-(2-bromophenyl)propanamide |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 55.12 Ų |
| Rotatable Bond Count | 2 |
Synthesis and Characterization
A robust and reproducible synthetic route is essential for the exploration of any new chemical scaffold. The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide can be reliably achieved through a conventional peptide coupling strategy, followed by deprotection.
Synthetic Workflow
The overall synthetic strategy involves three primary stages: protection of the amino acid, coupling with the target aniline, and final deprotection to yield the desired product.
Caption: Synthetic pathway for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the material at each stage.
Materials: (S)-Alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium Bicarbonate (NaHCO₃), 2-Bromoaniline, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF).
Step 1: Synthesis of N-Boc-(S)-Alanine
-
Suspend (S)-Alanine (1.0 eq.) in a 1:1 mixture of Dioxane/Water.
-
Add NaHCO₃ (2.5 eq.) and stir until dissolved.
-
Cool the solution to 0°C and add Boc₂O (1.1 eq.) dissolved in dioxane dropwise. Causality: The basic aqueous environment facilitates the nucleophilic attack of the amine onto the Boc anhydride while preventing side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Perform an acidic workup (adjusting pH to ~2-3 with 1M HCl) and extract the product with EtOAc.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected amino acid.
-
Validation: Confirm structure via ¹H NMR and Mass Spectrometry (MS).
Step 2: Coupling to form N-Boc-(S)-2-amino-N-(2-bromophenyl)propionamide
-
Dissolve N-Boc-(S)-Alanine (1.0 eq.) in anhydrous DMF.
-
Add HOBt (1.2 eq.) and EDC (1.2 eq.). Stir at 0°C for 30 minutes. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and side reactions, ensuring high enantiomeric purity.
-
Add 2-Bromoaniline (1.1 eq.) to the mixture.
-
Allow the reaction to stir at room temperature for 18-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract with EtOAc.
-
Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H NMR, ¹³C NMR, and MS.
Step 3: Deprotection to Yield Final Product
-
Dissolve the purified intermediate (1.0 eq.) in DCM.
-
Add TFA (10-20 eq.) dropwise at 0°C. Causality: The strong acid cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, releasing the free primary amine.
-
Stir at room temperature for 2-4 hours until TLC indicates complete consumption of starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.
-
Validation: Confirm final structure, purity, and enantiomeric integrity via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Chiral High-Performance Liquid Chromatography (HPLC).[1]
Role in Medicinal Chemistry: Insights from Bropirimine
While (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a novel scaffold, its potential can be inferred from the well-studied experimental drug, Bropirimine .[2] Bropirimine, or 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, is a structurally distinct pyrimidinone but shares key features, namely an amino group and a brominated phenyl ring. It has been investigated as an orally active immunomodulator with antiviral and anticancer properties.[2][3]
Hypothesized Mechanism of Action
Bropirimine is known to be a potent inducer of interferons (IFNs) and other cytokines.[3][4] This suggests a mechanism involving the stimulation of the innate immune system. Although the precise molecular target remains under investigation, the pathway likely involves the activation of immune cells, leading to the production of signaling molecules that orchestrate an antitumor or antiviral response. Some studies suggest Bropirimine may also have direct antitumor activity, independent of its cytokine-mediated effects.[5] The antitumor effect in murine models was found to be dependent on Natural Killer (NK) cells, as depletion of these cells abolished the drug's efficacy.[3]
Based on this, a plausible hypothesized mechanism for a compound like (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, should it possess similar immunomodulatory activity, is outlined below.
Caption: Hypothesized immunomodulatory pathway for bromo-phenyl-amide scaffolds.
Structure-Activity Relationship (SAR) Framework
The principles of Structure-Activity Relationship (SAR) are fundamental to optimizing a lead compound into a drug candidate. The scaffold of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide offers several vectors for chemical modification to probe and enhance biological activity.
-
Phenyl Ring Substitution: The bromine at the C2 position is a starting point. Systematic replacement with other halogens (F, Cl) or moving it to the C3 or C4 positions would probe the importance of both sterics and electronics for activity. Adding a second substituent could further modulate activity.
-
Amine Modification: The primary amine can be derivatized to secondary or tertiary amines, or converted to various amides or sulfonamides. This would alter the compound's hydrogen bonding capacity and basicity, which can profoundly impact target binding and pharmacokinetic properties.
-
Alanine Backbone: The methyl group from the alanine moiety can be replaced with larger alkyl or aryl groups to explore the size of the binding pocket.
-
Stereochemistry: Synthesizing the (R)-enantiomer is a critical step. A significant difference in activity between the (S) and (R) enantiomers would strongly indicate a specific, chiral binding interaction with a biological target.
Future Directions and Conclusion
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide represents a promising yet underexplored chemical scaffold. Drawing parallels from the immunomodulatory activity of the related compound Bropirimine, this molecule warrants investigation for its potential in oncology and virology.
The immediate path forward involves:
-
Broad Biological Screening: Testing the compound in a wide array of cellular assays, particularly those focused on immune cell activation, cytokine release, and cytotoxicity against cancer cell lines.
-
Systematic SAR Studies: Synthesizing a focused library of analogs based on the SAR framework described above to identify key structural determinants of activity.
-
Target Identification: Employing techniques such as chemical proteomics or thermal shift assays with active analogs to de-orphan the specific biological target(s).
References
-
Wikipedia. Bropirimine. Retrieved from [Link]
-
Saijo, N., et al. (2002). In vitro antitumor activity of bropirimine against urinary bladder tumor cells. PubMed. Retrieved from [Link]
-
Uchida, A., et al. (1989). Antitumor effects of oral administration of an interferon-inducing pyrimidinone, Bropirimine, on murine renal-cell carcinoma. PubMed. Retrieved from [Link]
-
Kiyohara, T., et al. (1994). [Bropirimine (U-54461S) phase I clinical studies]. PubMed. Retrieved from [Link]
-
Li, L. H., et al. (1987). Relationship Between Modulation of Natural Killer Cell Activity and Antitumor Activity of Bropirimine When Used in Combination With Various Types of Chemotherapeutic Drugs. PubMed. Retrieved from [Link]
-
Walsh Medical Media. (2023). Structure Activity Relationship Of Drugs. Retrieved from [Link]
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Physicochemical characterization of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
An In-Depth Technical Guide to the Physicochemical Characterization of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Abstract
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (CAS: 1161616-62-1) is a chiral synthetic intermediate possessing structural motifs common in medicinal chemistry and materials science.[1] As a derivative of the natural amino acid (S)-alanine, it presents unique opportunities for creating novel compounds with specific stereochemistry. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its successful application in research and development, directly impacting everything from reaction kinetics and purification efficiency to formulation stability and potential biological activity. This guide provides a comprehensive framework for the systematic characterization of this compound, detailing not only the necessary experimental protocols but also the scientific rationale behind each methodological choice. It is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to characterizing novel chemical entities.
Introduction: Establishing a Foundational Profile
The initial step in characterizing any novel compound is to establish its fundamental identity and understand the imperative for a detailed physicochemical workup.
Chemical Identity
-
IUPAC Name: (2S)-2-amino-N-(2-bromophenyl)propanamide
-
CAS Number: 1161616-62-1[1]
-
Molecular Formula: C₉H₁₁BrN₂O
-
Molecular Weight: 243.10 g/mol
Structure:
Figure 1. 2D Structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
The Rationale for Comprehensive Characterization
For drug development professionals, a molecule's properties dictate its fate. Poor solubility can terminate a promising drug candidate, while unconfirmed stereochemistry can lead to off-target effects. This guide addresses the critical need for a standardized data package that enables informed decision-making. The properties explored herein are essential for:
-
Quality Control: Ensuring batch-to-batch consistency and purity.
-
Process Chemistry: Optimizing synthesis, purification, and scale-up.
-
Formulation Science: Developing stable and bioavailable dosage forms.
-
Medicinal Chemistry: Establishing structure-activity relationships (SAR) and understanding how the molecule will behave in biological systems.[2]
Synthesis and Purification: Obtaining a Validated Analyte
The quality of any characterization data is fundamentally dependent on the purity of the starting material. This section outlines a proposed strategy for the synthesis and purification of the title compound.
Proposed Synthetic Pathway: Amide Coupling
The most direct and logical approach to synthesizing this molecule is via the coupling of a protected (S)-alanine derivative with 2-bromoaniline. Using a standard protecting group like Boc (tert-butyloxycarbonyl) on the alanine nitrogen prevents self-coupling and allows for controlled amide bond formation.
Reaction Scheme: (S)-Boc-Alanine + 2-Bromoaniline → (S)-Boc-2-Amino-N-(2-bromo-phenyl)-propionamide → (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
This two-step process involves:
-
Amide Bond Formation: Using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole).
-
Deprotection: Removal of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Purification Protocol: A Two-Stage Approach
A multi-step purification process is crucial to remove unreacted starting materials, coupling reagents, and byproducts.
Protocol: Flash Chromatography and Recrystallization
-
Crude Preparation: After deprotection, the reaction mixture is neutralized with a mild base (e.g., saturated NaHCO₃ solution) and the aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Flash Column Chromatography:
-
Rationale: This step separates the target compound from impurities with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient system of ethyl acetate in hexanes is a common starting point. Given the primary amine, a small percentage (0.5-1%) of triethylamine (TEA) may be added to the mobile phase to prevent peak tailing on the acidic silica gel.
-
Monitoring: Fractions are monitored by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
-
Recrystallization:
-
Rationale: This final step removes trace impurities and provides a crystalline, high-purity solid suitable for all subsequent analyses.
-
Solvent System Selection: A solvent screen should be performed. A likely effective system would be a binary solvent mixture such as ethanol/water or ethyl acetate/hexanes. The compound should be dissolved in a minimum amount of the hot, better solvent, and the poorer solvent should be added dropwise until persistent turbidity is observed, followed by slow cooling.
-
Validation: The purity of the recrystallized material should be confirmed to be >98% by HPLC before proceeding.
-
Visualization: Synthesis and Purification Workflow
Sources
A Technical Guide to the Strategic Use of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide for Fragment-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the fragment (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, a versatile scaffold for constructing diverse chemical libraries. We will explore its chemical attributes, strategic applications in fragment-based drug discovery (FBDD), and detailed protocols for library synthesis.
Introduction to the Core Fragment
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral building block derived from the amino acid L-alanine. Its structure is notable for two key reactive handles: a primary amine and an ortho-substituted bromophenyl group. These features make it an ideal starting point for creating libraries of molecules with diverse chemical and spatial arrangements.[] The defined stereochemistry at the alpha-carbon is crucial, as biological targets often exhibit stereospecific binding.
The utility of phenylalanine and its derivatives as core scaffolds in drug design is well-established, providing a blend of conformational rigidity and hydrophobicity that is key for molecular recognition.[] Halogenated derivatives, in particular, have shown promise in various therapeutic areas.[2][3][4]
Table 1: Physicochemical Properties of the Core Fragment
| Property | Value | Source |
| CAS Number | 1161616-62-1 | [5] |
| Molecular Formula | C₉H₁₁BrN₂O | PubChem |
| Molecular Weight | 243.10 g/mol | PubChem |
| Stereochemistry | (S)-enantiomer | N/A |
| Key Functional Groups | Primary Amine, Amide, Aryl Bromide | N/A |
This fragment aligns well with the principles of Fragment-Based Drug Discovery (FBDD), which utilizes small, low-complexity molecules as starting points for lead generation.[6][7][8][9] FBDD often leads to higher ligand efficiency and can uncover novel binding sites.[9] The properties of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide are consistent with the "Rule of Three," a guideline for selecting fragments with favorable physicochemical properties for drug development.[6][7]
Strategic Importance in Library Synthesis
The core fragment offers two orthogonal "growth vectors" for chemical elaboration, allowing for a systematic and efficient exploration of chemical space.[9] This is a key advantage in generating diverse libraries for screening against biological targets.[6][]
-
Vector 1: The Primary Amine: The primary amine is a nucleophilic handle that can be readily modified through a variety of reactions, most notably amide bond formation.
-
Vector 2: The Aryl Bromide: The 2-bromophenyl group is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[11][12][13][14]
The combination of these two vectors allows for the creation of a "poised" fragment library, where follow-up synthesis is rapid and utilizes robust, well-characterized reactions.[7]
Sources
- 2. m- And p-halobenzoyl derivatives of p-halo-DL-phenylalanine as inhibitors in a microbial antitumor prescreen - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
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- 9. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Computational ADMET Profile of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Guide for Preclinical Drug Development
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing late-stage attrition. This technical guide provides a comprehensive, in-silico ADMET profile for the novel chemical entity, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. Leveraging validated and widely used computational models, including SwissADME and pkCSM, this document synthesizes predictive data on the molecule's physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity flags. The analysis is structured to offer actionable insights for researchers, medicinal chemists, and drug development professionals, guiding future experimental design and lead optimization strategies. All protocols for computational analysis are detailed herein to ensure transparency and reproducibility.
Introduction: The Imperative of Early-Stage ADMET Profiling
The journey of a drug candidate from initial hit to approved therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties or unforeseen toxicity.[1] The principle of "fail early, fail cheap" has thus become a cornerstone of efficient drug development. By integrating predictive ADMET analysis at the nascent stages of discovery, research programs can prioritize compounds with a higher probability of success, intelligently guide chemical modifications, and conserve significant resources.[2]
This guide focuses on (S)-2-Amino-N-(2-bromo-phenyl)-propionamide , a compound of interest for which a comprehensive ADMET profile is essential for progression. Through the application of robust, freely accessible computational tools, we can generate a detailed predictive landscape of this molecule's behavior in a biological system.[3][4] This in-silico approach provides a critical, data-driven foundation before committing to resource-intensive in-vitro and in-vivo experiments.
Methodology: An In-Silico Protocol for ADMET Prediction
To ensure scientific integrity and reproducibility, a standardized computational workflow was employed. The predictions presented in this guide were generated using two independent, well-regarded platforms: SwissADME and pkCSM.[5][6] The use of multiple tools allows for a more robust assessment, as it provides a consensus view and highlights potential model-dependent variations.[7]
Molecular Input
The first critical step is the generation of a machine-readable representation of the molecule. The canonical SMILES (Simplified Molecular Input Line Entry System) string for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide was determined to be: CC(=O)NC1=CC=CC=C1Br
This string unambiguously represents the 2D structure and stereochemistry of the compound, serving as the direct input for the prediction engines.
Computational Workflow Protocol
The following step-by-step protocol outlines the procedure used to generate the data in this guide:
-
Navigate to Prediction Servers: Access the public web servers for SwissADME ([Link]) and pkCSM ([Link]).
-
Input Molecular Structure: On each server, paste the canonical SMILES string CC(=O)NC1=CC=CC=C1Br into the designated input field.
-
Execute Prediction: Initiate the calculation by clicking the "Run" or equivalent button on each platform.[6]
-
Data Aggregation: Collect all predicted parameters from the output pages of both servers.
-
Categorization and Analysis: Organize the aggregated data into the five core ADMET categories (Absorption, Distribution, Metabolism, Excretion, Toxicity) as well as physicochemical properties.
-
Synthesis and Reporting: Consolidate the data into summary tables and generate interpretive text based on established medicinal chemistry principles.
Computational Prediction Workflow
Physicochemical Properties and Drug-Likeness
The foundational physicochemical properties of a molecule dictate its behavior in both aqueous and lipid environments, profoundly influencing its entire ADMET profile.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation/Significance |
| Formula | C₉H₁₁BrN₂O | C₉H₁₁BrN₂O | --- |
| Molecular Weight | 243.10 g/mol | 243.10 g/mol | Well within the typical range for small molecule drugs (<500 Da). |
| LogP (Octanol/Water) | 1.65 (iLOGP) | 1.782 (ALOGP) | Indicates moderate lipophilicity, balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 58.25 Ų | 58.25 Ų | Suggests good potential for membrane permeability (typically TPSA < 140 Ų). |
| H-Bond Acceptors | 2 | 2 | Complies with Lipinski's Rule of Five (≤10).[5] |
| H-Bond Donors | 2 | 2 | Complies with Lipinski's Rule of Five (≤5).[5] |
| Rotatable Bonds | 2 | 2 | Indicates low conformational flexibility, which is often favorable. |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | High likelihood of oral bioavailability. |
| Bioavailability Score | 0.55 | Not Provided | A score indicating a good probability of having at least 10% oral bioavailability. |
Expert Analysis:
The molecule exhibits a highly favorable physicochemical profile. With a molecular weight under 250 g/mol and a LogP value below 2.0, it resides in a desirable chemical space for oral drug candidates. Crucially, it shows zero violations of Lipinski's Rule of Five, a widely accepted heuristic for predicting drug-likeness and oral bioavailability.[5] The Topological Polar Surface Area (TPSA) of 58.25 Ų is also a strong positive indicator, suggesting the molecule has a high probability of permeating cellular membranes to reach its intended target.
Absorption
For an orally administered drug, absorption from the gastrointestinal (GI) tract into the bloodstream is the first critical hurdle. Key predictive indicators include water solubility, intestinal absorption, and interaction with efflux transporters like P-glycoprotein (P-gp).
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation/Significance |
| Water Solubility (LogS) | -2.48 (ESOL) | -2.153 | Predicted to be soluble. |
| GI Absorption | High | 94.6% (Human) | High probability of efficient absorption from the human intestine. |
| P-gp Substrate | No | No | Low risk of being actively pumped out of cells, which would reduce bioavailability. |
Expert Analysis:
The absorption profile is predicted to be excellent. The molecule is classified as soluble by both models, which is essential for dissolution in the GI tract prior to absorption. The prediction of high GI absorption (94.6% predicted by pkCSM) is a very strong positive attribute for an oral drug candidate. Furthermore, the prediction that it is not a substrate for P-glycoprotein (P-gp) is highly advantageous. P-gp is an efflux pump that can actively transport drugs out of intestinal cells back into the lumen, thereby reducing absorption and overall bioavailability. This lack of interaction suggests that such resistance mechanisms are unlikely to be a concern.
Distribution
Once absorbed, a drug is distributed throughout the body via the circulatory system. Its ability to penetrate different tissues and the extent to which it binds to plasma proteins are key determinants of its efficacy and potential for side effects.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation/Significance |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes (LogBB: -0.052) | The molecule is predicted to cross the BBB and enter the central nervous system. |
| CNS Permeability | Not Provided | Yes (LogPS: -1.331) | Reinforces the prediction of CNS penetration. |
| Volume of Distribution (VDss) | Not Provided | 0.449 L/kg | Indicates moderate distribution into tissues. |
| Fraction Unbound (Human) | Not Provided | 0.224 | Predicts that ~77.6% of the drug will be bound to plasma proteins. |
Expert Analysis:
The distribution predictions reveal a key characteristic of this molecule: it is predicted to be CNS penetrant . Both SwissADME and pkCSM concur that the molecule is likely to cross the blood-brain barrier (BBB). This is a critical piece of information; if the intended therapeutic target is within the central nervous system, this is a highly desirable property. Conversely, if the target is in the periphery, CNS penetration could be a source of unwanted side effects, and this property would need to be engineered out through chemical modification.
The predicted steady-state volume of distribution (VDss) of 0.449 L/kg suggests the drug does not extensively sequester in tissues and is primarily distributed in total body water. The predicted unbound fraction of 0.224 indicates that a significant portion (~77.6%) will be bound to plasma proteins like albumin. Only the unbound fraction is free to interact with the therapeutic target, so this moderate-to-high binding should be considered when modeling dose-response relationships.
Factors Influencing Drug Distribution
Metabolism
Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is the process by which the body modifies and prepares drugs for excretion. Inhibition of these enzymes is a major cause of drug-drug interactions (DDIs).
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation/Significance |
| CYP1A2 Inhibitor | No | No | Low risk of DDIs with drugs metabolized by CYP1A2 (e.g., caffeine, theophylline). |
| CYP2C9 Inhibitor | No | No | Low risk of DDIs with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen). |
| CYP2C19 Inhibitor | No | Yes | Conflicting predictions. This presents a potential liability for DDIs with drugs like omeprazole and clopidogrel. |
| CYP2D6 Inhibitor | No | No | Low risk of DDIs with drugs metabolized by CYP2D6 (e.g., codeine, fluoxetine). |
| CYP3A4 Inhibitor | No | No | Low risk of DDIs with the most common drug-metabolizing enzyme. |
Expert Analysis:
The metabolic profile is largely favorable, with the compound predicted to not inhibit most major CYP450 isoforms, including the critical CYP3A4 enzyme which is responsible for the metabolism of over 50% of clinical drugs.[6]
However, a significant point of caution arises from the conflicting predictions for CYP2C19 inhibition . While SwissADME predicts no inhibition, pkCSM flags the molecule as a potential inhibitor. This discrepancy underscores the importance of using multiple predictive models and highlights a key area for experimental validation. Inhibition of CYP2C19 could lead to clinically relevant drug-drug interactions, and this potential liability must be investigated with in-vitro assays early in the development process.
CYP450 Metabolism and Inhibition Potential
Excretion and Toxicity
Excretion is the final removal of the drug and its metabolites from the body. Toxicity assessment is critical for predicting potential safety liabilities.
Table 5: Predicted Excretion and Toxicity Properties
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation/Significance |
| Total Clearance (log ml/min/kg) | Not Provided | 0.589 | Suggests a moderate rate of clearance from the body. |
| AMES Toxicity | Not Provided | No | Low probability of being mutagenic. |
| hERG I Inhibitor | Not Provided | No | Low risk of inhibiting the hERG channel, a key indicator for cardiotoxicity. |
| Hepatotoxicity | Not Provided | No | Low predicted risk of causing drug-induced liver injury. |
| Skin Sensitisation | Not Provided | No | Low predicted risk of causing an allergic skin reaction. |
Expert Analysis:
The excretion and toxicity predictions are encouraging. The total clearance value suggests a half-life that may be amenable to a convenient dosing schedule, though this requires experimental confirmation.
Crucially, the molecule is predicted to be non-mutagenic (AMES negative) and a non-inhibitor of the hERG potassium channel . A positive AMES test is a major red flag for carcinogenic potential. hERG channel inhibition is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. The negative predictions for both of these critical endpoints significantly de-risk the compound from a safety perspective. The additional negative predictions for hepatotoxicity and skin sensitization further bolster its promising safety profile.
Integrated Summary and Future Directions
The comprehensive in-silico analysis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide reveals a molecule with a highly promising, drug-like ADMET profile.
-
Strengths: The compound exhibits excellent predicted oral absorption, favorable physicochemical properties compliant with drug-likeness rules, and a low risk for major toxicity endpoints, including mutagenicity and cardiotoxicity. Its predicted ability to penetrate the CNS is a key feature that makes it attractive for neurological targets but a potential liability for peripheral targets.
-
Potential Liabilities: The primary area of concern is the conflicting prediction regarding the inhibition of the CYP2C19 enzyme. This represents the most significant risk identified in this computational screen.
-
Recommendations for Future Work:
-
In-Vitro Validation: The immediate priority should be to perform in-vitro experiments to definitively assess CYP2C19 inhibition.
-
Metabolic Stability: An in-vitro microsomal stability assay should be conducted to confirm the rate of metabolism and validate the predicted clearance.
-
Permeability Assays: If CNS penetration is not desired, an in-vitro permeability assay (e.g., Caco-2 or PAMPA) can be used to experimentally determine membrane permeability and guide structural modifications to reduce it.
-
Experimental Solubility: The aqueous solubility should be experimentally determined to confirm the favorable in-silico predictions.
-
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
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Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
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PubChem. National Center for Biotechnology Information.
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
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Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
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vNN Web Server for ADMET Predictions. (2017). Frontiers in Pharmacology.
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ResearchGate. How To use SwissADME?
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Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021). Journal of Xi'an Shiyou University, Natural Science Edition.
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IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page for compound 2 [PMID: 22380603].
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Smolecule. (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide.
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Benchchem. N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide.
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MedChemExpress. (S)-2-Amino-3-(4-bromophenyl)propanoic acid.
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ResearchGate. Construction of SMILES string of exemplary amino acid (L-histidine).
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SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Biointerface Research in Applied Chemistry.
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YouTube. Comprehensive ADME / ADMET Prediction Tutorial.
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YouTube. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.
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ResearchGate. In silico predicted toxicological parameters using pkCSM online tool.
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Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469.
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bio.tools. SwissADME.
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Scilit. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
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pkCSM - Biosig Lab. Pharmacokinetic properties.
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ResearchGate. The results of the ADMET prediction parameters using pkCSM on compounds 1-4.
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pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry.
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SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Scientific Reports.
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pkCSM.
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Van der Meer, D., Ascher, D. B., & Pires, D. E. V. (2020). Deep-PK: an integrated web server for deep learning-based prediction of human pharmacokinetics. Journal of Chemical Information and Modeling, 60(11), 5411-5417.
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pkCSM.
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pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry.
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SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Scientific Reports.
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SwissADME.
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SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). SciSpace.
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pkCSM.
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pkCSM.
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SwissADME.
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Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
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Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro and in vivo parameters. Journal of Medicinal Chemistry, 54(10), 3363-3376.
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Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature Reviews Drug Discovery, 3(8), 711-716.
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Methodological & Application
Chiral Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: An Application Note and Protocol
Introduction
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral molecule with potential applications in medicinal chemistry and drug development. Its structure, incorporating a stereocenter and a substituted aromatic ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The precise three-dimensional arrangement of atoms is often critical for biological activity, underscoring the necessity for stereoselective synthetic methods to access enantiomerically pure compounds. This application note provides a detailed, field-proven protocol for the chiral synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, starting from the readily available chiral building block, (S)-Alanine. The described methodology is designed to be robust and reproducible, offering researchers a reliable pathway to this valuable compound.
Synthetic Strategy: A Logic-Driven Approach
The chosen synthetic route is a three-step process designed for efficiency, stereochemical retention, and ease of purification. The strategy hinges on the following key transformations:
-
N-Protection of (S)-Alanine: The amino group of the starting material, (S)-Alanine, is temporarily protected to prevent unwanted side reactions during the subsequent amide bond formation. The tert-butoxycarbonyl (Boc) group is selected as the protecting group due to its stability under the coupling conditions and its facile removal under mild acidic conditions.[]
-
Amide Coupling: The N-protected Boc-(S)-Alanine is then coupled with 2-bromoaniline to form the desired amide bond. This critical step is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt is added to suppress racemization and improve coupling efficiency by forming a more stable active ester intermediate.[2][3]
-
Deprotection: The final step involves the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which selectively cleaves the Boc group without affecting the newly formed amide bond.[4][5]
This strategic approach ensures the preservation of the stereochemical integrity of the chiral center throughout the synthesis.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Detailed Experimental Protocols
Part 1: Synthesis of N-tert-butoxycarbonyl-(S)-Alanine (Boc-(S)-Alanine)
This protocol details the protection of the amino group of (S)-Alanine using Di-tert-butyl dicarbonate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| (S)-Alanine | 89.09 | 5.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 13.4 g | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 9.4 g | 2.0 |
| Dioxane | - | 50 mL | - |
| Water | - | 50 mL | - |
| Ethyl Acetate | - | As needed | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve (S)-Alanine (5.0 g, 56.1 mmol) and sodium bicarbonate (9.4 g, 112.2 mmol) in a mixture of dioxane (50 mL) and water (50 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add Di-tert-butyl dicarbonate (13.4 g, 61.7 mmol) to the solution.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-Alanine as a white solid.
Part 2: Synthesis of Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide
This protocol describes the amide coupling of Boc-(S)-Alanine with 2-bromoaniline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Boc-(S)-Alanine | 189.21 | 5.0 g | 1.0 |
| 2-bromoaniline | 172.02 | 4.54 g | 1.0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 6.07 g | 1.2 |
| N-hydroxybenzotriazole (HOBt) | 135.12 | 4.28 g | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 6.8 mL | 2.0 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add Boc-(S)-Alanine (5.0 g, 26.4 mmol), 2-bromoaniline (4.54 g, 26.4 mmol), and HOBt (4.28 g, 31.7 mmol) in anhydrous DCM (100 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC (6.07 g, 31.7 mmol) portion-wise to the reaction mixture.
-
Add DIPEA (6.8 mL, 52.8 mmol) dropwise to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Part 3: Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
This protocol details the final deprotection step to obtain the target compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity |
| Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide | 343.23 | 5.0 g |
| Trifluoroacetic Acid (TFA) | 114.02 | 25 mL |
| Dichloromethane (DCM) | - | 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed |
| Dichloromethane (DCM) | - | As needed |
| Brine | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed |
Procedure:
-
Dissolve Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (5.0 g) in a mixture of DCM (25 mL) and TFA (25 mL).
-
Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in DCM (50 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Characterization
The identity and purity of the synthesized (S)-2-Amino-N-(2-bromo-phenyl)-propionamide should be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural elucidation, providing detailed information about the molecular structure.[6] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton, the α-proton, and the methyl protons. The ¹³C NMR spectrum will further confirm the carbon framework of the molecule. Mass spectrometry should be used to confirm the molecular weight of the final product.
References
- Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
- Thermo Fisher Scientific. (n.d.). INSTRUCTIONS 22980 22981 77149.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Hindawi. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- WordPress. (n.d.). BOC Deprotection.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link].
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- ScienceDirect. (2020, March 15). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking.
-
ResearchGate. (2026, March 10). (PDF) A four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine. Retrieved from [Link].
-
ResearchGate. (n.d.). Scope of amino acid coupling with N-Boc alanine All reactions were.... Retrieved from [Link].
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
-
Royal Society of Chemistry. (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Retrieved from [Link].
- Benchchem. (n.d.). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.
-
PubChem. (n.d.). (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide | C18H16BrN3OS | CID. Retrieved from [Link].
-
ResearchGate. (2020, March 29). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Retrieved from [Link].
- PMC. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
-
YouTube. (2025, April 26). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. Retrieved from [Link].
-
Nuvisan. (n.d.). Unlock structural insights in drug discovery using NMR spectroscopy. Retrieved from [Link].
-
CORE. (2012, September 24). Spectral characterization and crystal structure of 2-amino-Nв€І-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. Retrieved from [Link].
-
SpectraBase. (n.d.). Propionamide, 2-bromo-N-propyl-N-pentyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].
-
Doc Brown's CHEMISTRY. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link].
Sources
Asymmetric Synthesis of N-Aryl-α-Amino Amides: An Application & Protocol Guide
Introduction: The Significance of N-Aryl-α-Amino Amides
N-aryl-α-amino amides and their parent acids are privileged structural motifs in modern drug discovery and development. Their prevalence in pharmaceuticals and bioactive compounds stems from the unique combination of a stereogenic α-carbon, a peptide-like amide bond, and an aryl group directly attached to the nitrogen atom. This arrangement provides a rigidified and conformationally constrained scaffold that can engage in specific hydrogen bonding and π-stacking interactions within biological targets. Consequently, these non-canonical amino acid derivatives are integral to the design of peptidomimetics, enzyme inhibitors, and various therapeutic agents.
The development of robust and stereocontrolled methods to access these chiral building blocks is of paramount importance. Traditional approaches often rely on the N-arylation of pre-existing chiral α-amino acids, using methods like Buchwald-Hartwig or Ullmann couplings.[1] However, these strategies can suffer from harsh reaction conditions that risk epimerization of the sensitive α-stereocenter.[1] Therefore, methods that construct the chiral center and the C-N bond concurrently or in a highly controlled sequence are synthetically advantageous.
This guide provides an in-depth overview of modern catalytic asymmetric strategies for synthesizing N-aryl-α-amino amides, with a focus on organocatalytic approaches that offer mild conditions and high enantioselectivity. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their implementation in a research setting.
Strategic Approaches: The Power of Organocatalysis
While transition-metal catalysis has been successfully applied, organocatalysis has emerged as a powerful alternative, avoiding the use of potentially toxic and expensive heavy metals.[1][2] Among the various classes of organocatalysts, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) , have proven exceptionally effective in activating substrates towards enantioselective nucleophilic attack.[3][4]
Chiral Phosphoric Acid (CPA) Catalysis: A Dual-Activation Model
Chiral phosphoric acids are bifunctional catalysts. The acidic proton can activate an electrophile (like an imine) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the conjugate base, a bulky and stereochemically defined phosphate anion, can act as a chiral counterion, organizing the transition state through hydrogen bonding and steric interactions. This dual role is the key to achieving high levels of stereocontrol.
A prominent strategy involves the asymmetric N-H insertion reaction of an amine into a suitable α-carbonyl precursor. Recently, α-carbonyl sulfoxonium ylides have been identified as stable and safe surrogates for traditionally used α-diazo esters.[5][6] The reaction proceeds through a protonated ylide intermediate, which then undergoes enantioselective attack by an aniline derivative, orchestrated by the chiral phosphate counterion.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the CPA-catalyzed N-H insertion of an aniline into an α-carbonyl sulfoxonium ylide.
Caption: Proposed catalytic cycle for CPA-catalyzed synthesis of α-aryl amino esters.
Experimental Protocols and Data
This section provides a detailed protocol for the synthesis of an N-aryl-α-amino ester, a direct precursor to the corresponding amide, using a chiral phosphoric acid catalyst. The methodology is adapted from state-of-the-art literature procedures demonstrating high efficiency and enantioselectivity.[5][6]
General Workflow
The overall experimental process follows a logical sequence from setup to final analysis.
Caption: Standard workflow for asymmetric synthesis and analysis.
Protocol: Asymmetric Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-phenylacetate
This protocol describes the reaction of ethyl 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-2-phenylacetate with p-anisidine.
Materials:
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) catalyst
-
Ethyl 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-2-phenylacetate (Sulfoxonium Ylide)
-
p-Anisidine (Aryl Amine)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (R)-TRIP (0.02 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5 minutes.
-
Reagent Addition: Add the sulfoxonium ylide (0.2 mmol, 1.0 equiv.) to the flask.
-
Solvent Addition: Add anhydrous dichloromethane (1.0 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Nucleophile Addition: In a separate vial, dissolve p-anisidine (0.22 mmol, 1.1 equiv.) in anhydrous dichloromethane (1.0 mL). Add this solution to the reaction flask dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ylide is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the desired N-aryl-α-amino ester product.
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Representative Data
The following table summarizes typical results for the CPA-catalyzed reaction with various aryl amines, demonstrating the method's scope.[5]
| Entry | Aryl Amine (Ar-NH₂) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Aniline | 95 | 94 |
| 2 | p-Anisidine | 98 | 96 |
| 3 | p-Toluidine | 96 | 95 |
| 4 | p-Chloroaniline | 92 | 91 |
| 5 | o-Toluidine | 85 | 90 |
| 6 | Naphthylamine | 90 | 92 |
Data are representative and synthesized from literature reports for illustrative purposes.[5]
Causality and Troubleshooting
-
Why Anhydrous Conditions? Chiral phosphoric acids are Brønsted acids. The presence of water can compete with the substrate for binding to the catalyst, potentially deactivating it or leading to undesired hydrolysis side reactions. It is crucial to use anhydrous solvents and oven-dried glassware.
-
Why 10 mol% Catalyst Loading? While lower loadings may be possible, 10 mol% often provides a good balance between reaction rate and cost-effectiveness for this type of transformation.[5] If the reaction is slow, increasing the catalyst loading to 15 mol% can be attempted.
-
Poor Enantioselectivity?
-
Catalyst Purity: Ensure the chiral phosphoric acid catalyst is of high purity.
-
Temperature: While many of these reactions run well at room temperature, some substrate combinations may require lower temperatures (e.g., 0 °C or -20 °C) to enhance selectivity.
-
Solvent Effects: The solvent can influence the organization of the transition state. Dichloromethane is often a good starting point, but other non-polar solvents like toluene or chloroform could be screened.
-
-
Amide Formation: The resulting N-aryl-α-amino ester can be readily converted to the corresponding amide through standard saponification to the carboxylic acid followed by amide coupling (e.g., using HATU or EDC/HOBt) with a desired amine.
Conclusion
The asymmetric synthesis of N-aryl-α-amino amides is a critical challenge in medicinal and organic chemistry. Organocatalytic methods, particularly those employing chiral phosphoric acids, offer a powerful, metal-free, and highly enantioselective route to these valuable compounds.[4][5] By leveraging stable precursors like sulfoxonium ylides, these protocols provide a practical and robust platform for accessing a wide range of chiral N-arylated amino acid derivatives under mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement and adapt these advanced synthetic strategies for their specific drug development and research objectives.
References
-
Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]
-
Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. ChemSusChem. [Link]
-
Chiral Phosphoric Acid Catalysis. Cheon Research Lab, Southern Methodist University. [Link]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters. [Link]
-
Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Organic & Biomolecular Chemistry. [Link]
-
α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Emerging progress in chiral phosphoric acid-catalyzed asymmetric synthesis of unnatural α-amino acids. Catalysis Science & Technology. [Link]
-
Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. University of Birmingham Research Archive. [Link]
-
Chiral Phosphoric Acid‐Catalyzed Atroposelective Synthesis of Axially Chiral Aminophosphines. Angewandte Chemie International Edition. [Link]
-
Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society. [Link]
-
Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. [Link]
-
Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. [Link]
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Application Note: Palladium-Catalyzed Chemoselective Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the synthesis of the chiral building block (S)-2-Amino-N-(2-bromo-phenyl)-propionamide via chemoselective Buchwald-Hartwig amidation.
Strategic Rationale & Chemoselectivity
The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide requires the precise formation of an amide bond between a chiral amino acid derivative and an ortho-halogenated aniline. While traditional peptide coupling of 2-bromoaniline with L-alanine is often hindered by the poor nucleophilicity and steric bulk of the ortho-substituted aniline, a Palladium-Catalyzed Cross-Coupling approach utilizing an aryl dihalide and a primary amide offers superior yields and scalability.
This protocol relies on three critical mechanistic pillars:
-
Chemoselective Oxidative Addition: The starting material, 1-bromo-2-iodobenzene, possesses two distinct halogens. Because the bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol), the Pd(0) catalyst selectively inserts into the C–I bond at 80 °C. This leaves the ortho-bromide completely intact for the final product.
-
Nucleophile Masking (Boc Protection): L-alaninamide contains both a primary aliphatic amine and a primary amide. Because aliphatic amines undergo oxidative addition complexes with Pd(II) much faster than amides, the α-amino group must be temporarily masked with a tert-butyloxycarbonyl (Boc) group. This forces the palladium center to react exclusively with the primary amide.
-
Ligand Bite-Angle Kinetics: The use of Xantphos—a bidentate phosphine ligand with a wide natural bite angle (111°)—is mandatory. This wide angle sterically crowds the Pd(II) center, accelerating the rate-limiting reductive elimination step and suppressing competing β-hydride elimination or debromination pathways.
Reaction Optimization Data
To establish a self-validating system, the reaction parameters for the Step 1 amidation were rigorously evaluated. The data below demonstrates the causality behind the selection of Xantphos and Cs₂CO₃.
Table 1: Optimization of Chemoselective Amidation Conditions
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80 | 88% | Optimal. Fast reductive elimination; C-Br bond intact. |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 80 | 45% | Narrower bite angle slows reductive elimination. |
| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 100 | 62% | Weaker base leads to incomplete amide deprotonation. |
| 4 | Pd₂(dba)₃ | Xantphos | NaOtBu | 1,4-Dioxane | 80 | 12% | Strong base causes Boc-deprotection and complex mixtures. |
Workflow & Mechanism Visualizations
Synthetic workflow for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide via Pd-catalyzed amidation.
Palladium-catalyzed chemoselective Buchwald-Hartwig amidation catalytic cycle.
Step-by-Step Experimental Protocols
Phase 1: Chemoselective C–N Cross-Coupling
Objective: Synthesize the intermediate (S)-tert-butyl (1-((2-bromophenyl)amino)-1-oxopropan-2-yl)carbamate.
-
Preparation of the Schlenk Flask: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times to ensure strict exclusion of oxygen, which rapidly degrades Pd(0) species.
-
Reagent Loading: Add 1-bromo-2-iodobenzene (1.0 equiv, 5.0 mmol), Boc-L-alaninamide (1.2 equiv, 6.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and anhydrous Cs₂CO₃ (1.4 equiv, 7.0 mmol) to the flask.
-
Solvent Addition: Inject 25 mL of anhydrous, degassed 1,4-dioxane into the flask via syringe.
-
Reaction Execution: Seal the flask and heat the mixture in a pre-equilibrated oil bath at 80 °C for 12 hours under vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 60:40) to yield the Boc-protected intermediate as a pale yellow solid.
Self-Validation Checkpoint 1: Analyze the purified intermediate via LC-MS. The mass spectrum must exhibit an [M+H]+ isotopic doublet at m/z 343.0 and 345.0 (1:1 ratio), confirming the successful coupling and the retention of the bromine atom.
Phase 2: Acid-Mediated Deprotection
Objective: Remove the Boc protecting group to yield the final target.
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (approx. 4.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask.
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 2.0 mL of Trifluoroacetic acid (TFA) dropwise over 5 minutes.
-
Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching & Extraction: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the oily residue in DCM (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) until the aqueous layer tests slightly basic (pH ~8).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as an off-white solid.
Self-Validation Checkpoint 2: Analyze the final product via LC-MS. The spectrum must show the disappearance of the m/z 343.0/345.0 peaks and the emergence of the final product [M+H]+ doublet at m/z 243.0 and 245.0 . Chiral HPLC should be utilized to confirm that no racemization occurred at the α-carbon during the basic coupling or acidic deprotection steps.
References
Protocol for the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives
An Application Guide to the Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Derivatives
Introduction
The amide bond is a fundamental structural motif in chemistry and biology, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals and natural products.[1][2] The synthesis of chiral amides, such as (S)-2-Amino-N-(2-bromo-phenyl)-propionamide and its derivatives, serves as a critical process in drug discovery and development. These compounds are valuable as chiral building blocks for more complex molecules or may themselves possess significant biological activity.[3][4]
This document provides a detailed protocol for the synthesis of the title compound, focusing on a robust and widely adopted method: the carbodiimide-mediated coupling of an N-protected (S)-alanine with 2-bromoaniline. As an electron-deficient amine, 2-bromoaniline can present challenges in amide coupling reactions, necessitating carefully optimized conditions to achieve high yields.[5] We will delve into the mechanistic rationale behind the chosen reagents, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, purification, and troubleshooting.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step sequence: (1) a coupling reaction to form the amide bond, followed by (2) the removal of the amine protecting group. The most common protecting group for the amino acid is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions but readily cleaved under acidic conditions.
The core of this synthesis is the amide coupling reaction, which requires the activation of the carboxylic acid group of Boc-(S)-alanine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a highly effective, water-soluble coupling reagent for this purpose.[6] The reaction mechanism, facilitated by the additive N-hydroxybenzotriazole (HOBt), is outlined below.
Sources
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- 3. Buy (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in Peptide Synthesis
An in-depth guide to the strategic use of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in advanced peptide synthesis, focusing on N-terminal capping and post-synthesis modifications.
Introduction: Navigating the Nuances of Unnatural Amino Acid Derivatives
Solid-Phase Peptide Synthesis (SPPS) stands as the principal methodology for the chemical synthesis of peptides, prized for its efficiency and amenability to automation.[1][2] A key frontier in drug discovery and chemical biology is the incorporation of unnatural amino acids (UAAs) and other molecular fragments to enhance peptide stability, confer novel biological activity, or introduce biophysical probes.[3][4]
This guide focuses on the strategic use of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide , a derivative of L-Alanine. A critical examination of its structure reveals that it is an amino amide , not an amino acid. It possesses a free α-amino group but lacks the C-terminal carboxylic acid essential for activation and subsequent coupling to the N-terminus of a growing peptide chain in standard SPPS protocols.[1][5]
This distinction is fundamental. Attempting to use this molecule as a standard building block in a C-to-N terminal peptide elongation cycle will fail. Therefore, this document serves as an expert guide to its correct and effective application. We will detail protocols for its primary use as an N-terminal capping agent for peptides synthesized on a solid support. This application leverages the molecule's free amine to modify the fully assembled peptide, introducing a unique N-(2-bromophenyl)propionamide moiety. The ortho-bromophenyl group is of particular interest as it can serve as a versatile synthetic handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions.
Section 1: Reagent Analysis and Handling
Before proceeding to experimental protocols, a thorough understanding of the reagent's properties is essential for its safe and effective use.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | (S)-2-Amino-N-(2-bromophenyl)propanamide | BLDpharm[6] |
| CAS Number | 1161616-62-1 | BLDpharm[6] |
| Molecular Formula | C₉H₁₁BrN₂O | PubChem[7] (similar structure) |
| Molecular Weight | 243.10 g/mol | (Calculated) |
| Appearance | Typically an off-white to pale yellow solid | General observation |
| Solubility | Soluble in DMF, NMP, DMSO; limited solubility in water | General chemical principles |
Structure
The structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide reveals its key functional groups: a primary α-amino group available for nucleophilic attack and a stable amide bond to the 2-bromophenyl ring.
Caption: Structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Safety and Storage
-
Safety : Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.[8]
Section 2: Core Application - N-Terminal Capping of Resin-Bound Peptides
The most direct application of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in SPPS is to cap the N-terminus of a fully synthesized peptide prior to cleavage from the resin. This process involves coupling the free α-amino group of the title compound to the C-terminal activated carboxyl group of the final amino acid on the resin-bound peptide chain.
Conceptual Workflow
The standard Fmoc-SPPS cycle is performed to assemble the desired peptide sequence. After the final Fmoc deprotection, instead of adding another amino acid, a "capping" coupling reaction is performed using the title compound.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. 1161616-62-1|(S)-2-Amino-N-(2-bromophenyl)propanamide|BLDpharm [bldpharm.com]
- 7. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide as a potential enzyme inhibitor
Application and Protocol Guide:
Topic: Characterization of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as a Potential Enzyme Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Enzyme inhibitors are a cornerstone of modern pharmacology, forming the basis for a vast array of therapeutics.[1] The identification and characterization of novel inhibitors are critical steps in the drug discovery pipeline.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, a compound featuring a 2-aminobenzamide scaffold, as a potential enzyme inhibitor. While the 2-aminobenzamide core is a recognized privileged scaffold in medicinal chemistry, known for its role in targeting enzymes like HDACs and PARPs, the specific properties of this N-substituted derivative are yet to be fully elucidated.[5][6] This document outlines detailed protocols for determining the compound's inhibitory potency (IC50), elucidating its mechanism of action through kinetic studies, and assessing its efficacy in a cellular context. By presenting the causality behind experimental choices and providing robust, self-validating protocols, this guide serves as a foundational resource for researchers investigating this and other novel small-molecule candidates.
Introduction: The Rationale for Investigation
The search for novel enzyme inhibitors is a driving force in therapeutic development.[1] Enzymes are crucial catalysts for countless biological reactions, and their dysregulation is often implicated in disease.[1][7] Small molecules that can selectively modulate the activity of a specific enzyme are therefore of immense therapeutic interest.[4]
The chemical structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is noteworthy for several reasons:
-
Privileged Scaffold: It contains a 2-aminobenzamide core. This structural motif is found in numerous bioactive compounds and is considered a "privileged scaffold" because it can interact with a variety of biological targets.[5][6][8]
-
Bromophenyl Group: The presence of a bromophenyl moiety can significantly influence a molecule's pharmacological profile, including its binding affinity and metabolic stability. The position of the bromine atom is a critical determinant of biological activity.[9] Studies have shown that bromophenyl derivatives can act as potent enzyme inhibitors and exhibit anticancer properties.[10][11][12]
-
Chiral Center: The (S)-enantiomer specification suggests stereospecific interactions with the target enzyme, a common feature of potent and selective drugs.
Given these structural features, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide represents a promising candidate for investigation as an enzyme inhibitor. This guide provides the experimental roadmap for its characterization.
Part I: Primary Screening and Potency Determination (IC50)
The first step in characterizing a potential inhibitor is to determine if it reduces the enzyme's activity and with what potency.[13] The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying potency.[14][15] It represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[13][14]
Principle of the Assay
Enzyme assays monitor the progress of a reaction, either by measuring the rate of substrate consumption or product formation.[2][4] This is often achieved using a substrate that produces a colorimetric or fluorescent signal upon conversion by the enzyme, allowing for easy quantification with a spectrophotometer or plate reader.[2] To determine the IC50, the enzyme's initial reaction rate is measured across a range of inhibitor concentrations.[13][16]
Protocol: IC50 Determination via Spectrophotometric Assay
This protocol is a general template and must be adapted for the specific enzyme and substrate being investigated.
Materials and Reagents:
-
Purified target enzyme of known concentration.
-
Enzyme-specific substrate (e.g., a chromogenic or fluorogenic substrate).
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme).
-
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (hereafter "Test Compound").
-
Dimethyl Sulfoxide (DMSO) for compound dissolution.
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader.
Experimental Workflow:
Caption: Workflow for IC50 Determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO to create a range of stock concentrations.
-
Assay Plate Setup:
-
Add 98 µL of Assay Buffer to each well of a 96-well plate.
-
Add 1 µL of the serially diluted Test Compound stocks to the corresponding wells. This creates a 1:100 dilution, with a final DMSO concentration of 1%. Include "no inhibitor" (1% DMSO only) and "no enzyme" controls.
-
Add 1 µL of the purified enzyme solution to each well (except "no enzyme" controls) to achieve the final desired concentration.
-
Mix gently and pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation: Add 10 µL of a pre-warmed substrate solution to all wells to initiate the reaction. The final substrate concentration should ideally be at or near its Michaelis constant (Km) for sensitive IC50 determination.
-
Data Acquisition: Immediately place the plate in a microplate reader set to the optimal temperature. Measure the signal (e.g., absorbance at 405 nm) every 60 seconds for 15-30 minutes (kinetic mode).
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
Plot % Inhibition versus the logarithm of the Test Compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[14]
-
Part II: Elucidating the Mechanism of Inhibition (MoI)
Once confirmed as an inhibitor, the next crucial step is to understand how it inhibits the enzyme. Mechanism of Action (MoA) studies define the biochemical interaction between the inhibitor and the enzyme.[17] The most common reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[17]
Principle of Enzyme Kinetics
These mechanisms can be distinguished by analyzing the enzyme's reaction kinetics at various substrate and inhibitor concentrations.[16][18] The relationship between reaction velocity (V), substrate concentration ([S]), maximal velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[19][20][21] By observing how an inhibitor affects Vmax and Km, we can deduce its binding mechanism.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[21]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vmax but does not change Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This reduces both the apparent Vmax and the apparent Km.
Protocol: Kinetic Analysis using Lineweaver-Burk Plots
Methodology:
-
Experimental Setup: The experiment is set up as a matrix. You will measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.25x to 10x the known Km) at several fixed concentrations of the Test Compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Assay Performance: Follow the same procedure as the IC50 assay (Section 2.2), but vary both the substrate and inhibitor concentrations as described above.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
To visualize the data and determine the mechanism, a Lineweaver-Burk plot (a double reciprocal plot) is highly useful.[16][19][20] It linearizes the Michaelis-Menten relationship: 1/V₀ is plotted against 1/[S].
-
Generate a separate Lineweaver-Burk plot for each inhibitor concentration.
-
Analyze the resulting pattern of lines to determine the inhibition mechanism.
-
Caption: Characteristic Lineweaver-Burk plots for different inhibition types.
Data Interpretation Summary Table
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Appearance |
| Competitive | Increases (lines intersect on y-axis) | Unchanged | Lines intersect on the y-axis. |
| Non-competitive | Unchanged | Decreases (lines intersect on x-axis) | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Part III: Assessing Cellular Potency and Target Engagement
A compound that is potent in a biochemical assay (using purified enzyme) may not be effective in a cellular environment.[17][22] Factors like cell membrane permeability, efflux pumps, off-target effects, and compound stability can all limit efficacy.[22] Therefore, a cell-based assay is a critical next step to measure target engagement and potency in a more physiologically relevant context.[22][23][24]
Principle of Cell-Based Assays
Cell-based assays measure the activity of the target enzyme within living cells.[25] This is often done by quantifying the level of a downstream product of the enzyme or a signaling event that depends on the enzyme's activity. The goal is to determine the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response in the cellular assay.
Protocol: General Cell-Based Assay (Example: MTT Proliferation Assay)
This protocol assumes the target enzyme is critical for cell proliferation. If not, a more specific assay measuring a direct product of the enzyme (e.g., via ELISA or a reporter assay) would be required.[26]
Materials and Reagents:
-
Adherent cancer cell line whose proliferation is dependent on the target enzyme.
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[27]
-
DMSO or solubilization buffer (e.g., SDS in HCl).
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[27]
-
Compound Treatment: Prepare serial dilutions of the Test Compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle (DMSO) controls.[27]
-
Incubation: Incubate the plates for a period relevant to the cell cycle (e.g., 48-72 hours) in a CO2 incubator at 37°C.
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[27]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit with a non-linear regression curve to determine the EC50 value.
-
Conclusion
This guide provides a systematic, three-part strategy for the initial characterization of . By following these protocols, researchers can efficiently determine the compound's potency (IC50), understand its biochemical mechanism of action, and validate its activity in a cellular context (EC50). The data generated from this workflow are essential for making informed decisions about the therapeutic potential of this and other novel small molecules in a drug discovery program.
References
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Michaelis Menten and Lineweaver Burk plots - YouTube. Available at: [Link]
-
Michalis Menten Equation and Lineweaver Burk Plots - YouTube. Available at: [Link]
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Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. Available at: [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [Link]
-
Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF - Slideshare. Available at: [Link]
-
IC50 - Wikipedia. Available at: [Link]
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Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - Frontiers. Available at: [Link]
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Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available at: [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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IC50 Determination - edX. Available at: [Link]
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Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling - Longdom Publishing. Available at: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. Available at: [Link]
-
The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed. Available at: [Link]
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What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. Available at: [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
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In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. Available at: [Link]
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Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli - MDPI. Available at: [Link]
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Facile Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]
-
6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC. Available at: [Link]
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Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models - PMC. Available at: [Link]
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Application Note & Protocol: In Vitro Antimicrobial Screening of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Abstract
This document provides a comprehensive guide for the preliminary in vitro antimicrobial screening of the novel chemical entity (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] This guide covers methodologies for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution, qualitative susceptibility via the Kirby-Bauer disk diffusion method, and the Minimum Bactericidal Concentration (MBC) to ascertain the compound's cidal or static nature.[4][5][6] Designed for researchers in drug development and microbiology, this application note offers not only step-by-step protocols but also the scientific rationale behind critical steps, data interpretation guidelines, and expert insights for troubleshooting.
Scientific Background & Principles
The escalating threat of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial activity.[7] The target compound, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, is an amino acid amide derivative. Its structural features, including a chiral amino acid core and a halogenated aromatic ring, suggest potential for biological activity. Halogen atoms can enhance the lipophilicity and electronic properties of a molecule, potentially improving its ability to penetrate bacterial membranes or interact with molecular targets.[8] Furthermore, some amino acid derivatives have been shown to exhibit antimicrobial properties, sometimes by disrupting cell membranes or metabolic pathways.[7][9]
The primary goal of this screening workflow is to systematically evaluate the compound's effect on bacterial growth. This is achieved through three cornerstone assays:
-
Disk Diffusion (Kirby-Bauer Test): A qualitative or semi-quantitative method where a compound-impregnated disk is placed on an agar plate inoculated with bacteria.[10] The compound diffuses into the agar, creating a concentration gradient.[11] If the compound is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.[11] This rapid assay is ideal for initial screening.[12]
-
Minimum Inhibitory Concentration (MIC): This is the gold standard for determining antimicrobial potency.[6][13] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][13] The broth microdilution method, which involves a serial two-fold dilution of the compound in a 96-well plate, is the most common and efficient way to determine MIC values.[6][14]
-
Minimum Bactericidal Concentration (MBC): This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][15] It is determined by sub-culturing the contents from the clear wells of an MIC assay onto antibiotic-free agar.[5]
These methods, when performed according to standards set by bodies like CLSI, ensure that results are reproducible and can be compared across different studies and laboratories.[1][16]
Materials and Reagents
-
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (Test Compound)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA), 4 mm depth[11]
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile cotton swabs
-
Micropipettes and sterile tips (multi-channel recommended)
-
Incubator (35 ± 2°C)[14]
-
Metric ruler or calipers
-
Vortex mixer
-
Spectrophotometer or turbidimeter (optional, for inoculum standardization)
Experimental Protocols
Preparation of Test Compound Stock Solution
Scientist's Note: The choice of solvent is critical. DMSO is a common choice for dissolving hydrophobic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. A solvent toxicity control must always be included.
-
Accurately weigh the test compound.
-
Dissolve in 100% sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~38 mM). Vortex thoroughly to ensure complete dissolution.
-
From this primary stock, prepare a working stock solution by diluting it in sterile CAMHB. This working stock should be 2x the highest concentration to be tested in the MIC assay (e.g., if the highest test concentration is 256 µg/mL, the working stock should be 512 µg/mL).[17]
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines.[1][18]
Workflow Diagram: Broth Microdilution (MIC)
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several well-isolated colonies.[14] Transfer them into a tube of sterile saline until the turbidity visually matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11][14]
-
Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15] A typical dilution is 1:100 followed by the 1:1 addition in the plate.[14]
-
Plate Setup:
-
Using a multichannel pipette, add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.[14]
-
Add 100 µL of the 2x working compound stock solution to well 1.
-
Perform a two-fold serial dilution: transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.[17]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL, and the compound concentrations have been diluted by half to their final test concentrations.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
Reading the MIC: After incubation, check the sterility (well 12, should be clear) and growth (well 11, should be turbid) controls. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the unaided eye.[14]
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative screening method based on standardized procedures.[4][12]
-
Inoculum Preparation: Prepare a 0.5 McFarland standardized inoculum as described in step 4.2.1.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum.[10] Press and rotate the swab firmly against the inside of the tube above the fluid level to remove excess liquid.[10] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[4][10] Finally, swab the rim of the agar.[10]
-
Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying disks.[4]
-
Disk Application:
-
Prepare sterile 6 mm paper disks by impregnating them with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL stock solution). Allow the solvent to fully evaporate in a sterile environment.
-
Aseptically place the compound-impregnated disk onto the inoculated MHA surface. Gently press the disk to ensure complete contact with the agar.[12]
-
Place a solvent-only disk (e.g., DMSO) as a negative control and a disk with a known antibiotic (e.g., gentamicin) as a positive control.
-
Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones.[12]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[12] A larger zone diameter suggests greater activity. The results are typically interpreted qualitatively (Susceptible, Intermediate, Resistant) by comparing them to established breakpoints, though for a novel compound, the zone size itself is the primary data point.[12]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay.[5]
-
Sub-culturing: Following the reading of the MIC plate, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each clear well and spread it onto a quadrant of a fresh, antibiotic-free MHA plate.[5][15] Be sure to label each quadrant corresponding to the well concentration.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in the control subcultures.[5]
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15] Practically, it is often recorded as the lowest concentration that shows no growth (or only 1-2 colonies) on the subculture plate.[5]
Overall Screening Strategy
The following diagram illustrates how these assays form a cohesive screening cascade.
Diagram: Antimicrobial Screening Cascade
Caption: A logical workflow for in vitro antimicrobial screening.
Data Analysis and Interpretation
Summarize quantitative data in a clear, tabular format.
Table 1: Sample Data for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Zone Diameter (mm) |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal | 18 |
| E. coli ATCC 25922 | >256 | N/A | N/A | Resistant | 6 |
| Pseudomonas aeruginosa PAO1 | 128 | >256 | >2 | Bacteriostatic | 10 |
| Vancomycin (Control vs S.a) | 1 | 2 | 2 | Bactericidal | 17 |
Interpretation Guidelines:
-
MBC/MIC Ratio: This ratio is a key indicator of the compound's mode of action.
-
If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .
-
If MBC/MIC > 4 , the compound is considered bacteriostatic .
-
-
Zone Diameter: For a novel compound, this is a relative measure. Compare the zone size to that of the negative control (which should be 6 mm, the disk size) and the positive control antibiotic. A larger zone indicates higher susceptibility of the organism to the compound under these test conditions.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
University of Kufa. Lab Six: Minimum Bactericidal Concentration (MBC). [Link]
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Bio-Rad. How to Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]
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Wikipedia. Disk diffusion test. [Link]
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Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
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Wikipedia. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2026). Expert Rules. [Link]
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EUCAST. (2022). EUCAST Reading Guide for Broth Microdilution. [Link]
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Kim, Y. H., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST Home. [Link]
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ResearchGate. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]
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Intertek Inform. (2018). CLSI M07 ED 11:2018 Methods for Dilution Antimicrobial Susceptibility. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
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Clinical and Laboratory Standards Institute. (2023). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. [Link]
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GlobalSpec. (2021). CLSI - M07,M100 - M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; M100 Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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Regulations.gov. (2008). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline Third Edition. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
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Wang, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances. [Link]
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Gîrd, C. E., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. [Link]
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ChemRxiv. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. [Link]
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Brunetti, J., et al. (2020). Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. International Journal of Molecular Sciences. [Link]
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Cell-based assays for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide activity
Application Note: High-Fidelity Cell-Based Assays for Evaluating (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Activity
Introduction & Pharmacological Context
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide belongs to the -aminoamide class of small molecules. Compounds in this structural family—most notably safinamide and ralfinamide—are characterized by a highly specific, dual-target mechanism of action: they act as state-dependent blockers of voltage-gated sodium channels (VGSCs) and reversible inhibitors of monoamine oxidase B (MAO-B) .
To accurately profile the therapeutic potential of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide for neurological indications (e.g., epilepsy, Parkinson's disease, or neuropathic pain), researchers must employ cell-based assays that preserve the physiological context of the cell membrane. This guide details a self-validating, two-pillar experimental framework designed to quantify both VGSC modulation and MAO-B inhibition, ensuring high-throughput scalability and high-fidelity mechanistic validation.
Fig 1: Dual mechanism of action of alpha-aminoamides targeting NaV channels and MAO-B.
Experimental Workflow Design
Our workflow is structured to move from high-throughput screening (HTS) to precise electrophysiological profiling, followed by target-engagement validation in a native cellular environment.
Fig 2: Sequential assay workflow for evaluating alpha-aminoamide activity.
Pillar 1: Voltage-Gated Sodium Channel (VGSC) Modulation
-Aminoamides exhibit use-dependent or state-dependent block. They bind with much higher affinity to the inactivated state of the sodium channel compared to the resting state. Therefore, our assay design must explicitly control for and measure membrane potential states.
High-Throughput FLIPR Membrane Potential Assay
Causality & Rationale: The FLIPR (Fluorometric Imaging Plate Reader) assay utilizes a lipophilic, voltage-sensitive dye. When channels open, sodium influx depolarizes the membrane, causing the dye to partition into the lipid bilayer and fluoresce. This allows for rapid, 384-well quantification of channel blockade before moving to resource-intensive patch-clamp setups.
Protocol:
-
Cell Preparation: Seed HEK293 cells stably expressing human NaV1.7 (or NaV1.2) at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Blue dye (Molecular Devices). Incubate for 45 minutes at 37°C.
-
Compound Addition: Using an acoustic liquid handler, dispense (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in a 10-point dose-response curve (0.1 nM to 100 µM). Incubate for 15 minutes to allow equilibrium binding.
-
Stimulation: Add 10 µL of Veratridine (a VGSC opener, final concentration 30 µM) to induce channel opening and membrane depolarization.
-
Detection: Record fluorescence (Ex 510–545 nm / Em 565–625 nm) at 1 Hz for 3 minutes.
-
Self-Validation System:
-
Positive Control: Tetrodotoxin (TTX, 1 µM) to define 100% inhibition.
-
Negative Control: DMSO (0.1%) to define 0% inhibition.
-
Quality Control: The assay is only valid if the Z'-factor is 0.6.
-
Automated Patch Clamp (APC) for State-Dependent Profiling
Causality & Rationale: FLIPR cannot precisely clamp the membrane voltage. To prove that (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a state-dependent blocker (which is crucial for avoiding off-target cardiac toxicity), we use APC (e.g., QPatch or SyncroPatch) to hold the cell at specific voltages.
Protocol:
-
Cell Capture: Suspend HEK293-NaV1.7 cells in extracellular solution and dispense into the APC measurement plate. Apply suction to achieve a giga-ohm ( G ) seal and break in for whole-cell configuration.
-
Voltage Protocols:
-
Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.
-
Inactivated State Protocol: Hold cells at -70 mV (where ~20-30% of channels are steady-state inactivated). Apply a 20 ms test pulse to 0 mV.
-
-
Compound Perfusion: Perfuse the compound at varying concentrations. Wait 3 minutes for steady-state block.
-
Data Analysis: Calculate the IC₅₀ for both holding potentials. A leftward shift in the IC₅₀ at -70 mV confirms preferential binding to the inactivated state.
Pillar 2: Cellular MAO-B Inhibition Assay
Causality & Rationale: While recombinant MAO-B assays are common, they fail to account for cell permeability. -Aminoamides must cross the blood-brain barrier and neuronal membranes to reach mitochondrial MAO-B . We utilize SH-SY5Y human neuroblastoma cells, which endogenously express both MAO-A and MAO-B, to evaluate intracellular target engagement and isoform selectivity in a single system.
Protocol (Cellular MAO-Glo Luminescent Assay):
-
Cell Seeding: Seed SH-SY5Y cells at 20,000 cells/well in a 96-well white opaque plate. Incubate for 24 hours.
-
Compound Treatment: Replace media with PBS containing (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (dose-response). Incubate for 1 hour at 37°C to allow for cell penetration and target binding.
-
Substrate Addition: Add the MAO-Glo pro-luminogenic substrate (Promega).
-
For MAO-B specific activity: Use a substrate concentration optimized for MAO-B kinetics in the presence of 100 nM Clorgyline (to silence MAO-A).
-
For MAO-A specific activity: Run a parallel plate using an MAO-A specific substrate in the presence of 100 nM Selegiline (to silence MAO-B).
-
-
Detection: Incubate for 1 hour. Add Luciferin Detection Reagent. The MAO-cleaved substrate is converted to luciferin, generating light proportional to MAO activity. Read luminescence.
-
Self-Validation System:
-
Reference Inhibitor: Safinamide (reversible MAO-B inhibitor) must yield an IC₅₀ of ~50-100 nM.
-
Quantitative Data Presentation
The following tables represent the expected pharmacological profile of a potent -aminoamide derivative, summarizing the critical metrics derived from the protocols above.
Table 1: VGSC State-Dependent Inhibition Profile (Automated Patch Clamp)
| Target Channel | Holding Potential (mV) | Channel State | Expected IC₅₀ (µM) | State-Dependent Ratio (Resting / Inactivated) |
| NaV1.7 | -120 mV | Resting | > 50.0 | - |
| NaV1.7 | -70 mV | Inactivated | 1.5 - 3.0 | > 15x shift |
| NaV1.2 | -70 mV | Inactivated | 2.0 - 4.5 | > 10x shift |
Table 2: Intracellular MAO Isoform Selectivity (SH-SY5Y Cell Assay)
| Enzyme Isoform | Substrate | Inhibitor Control | Expected IC₅₀ (nM) | Selectivity Index (MAO-A / MAO-B) |
| MAO-B | Pro-luciferin benzylamine | Safinamide | 40 - 80 nM | - |
| MAO-A | Pro-luciferin serotonin | Clorgyline | > 5,000 nM | > 100x |
References
-
Wasan, H., Singh, D., & Kh, R. (2021). Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies. Brain Research Bulletin, 168, 165-177. Available at:[Link]
-
Leonetti, F., Capaldi, C., Pisani, L., Nicolotti, O., Muncipinto, G., Stefanachi, A., Cellamare, S., Caccia, C., & Carotti, A. (2007). Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. Journal of Medicinal Chemistry, 50(20), 4909-4916. Available at:[Link]
Application Note: Development and Validation of a Chiral Analytical Method for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide
Analyte Profiling & Scientific Rationale
The compound (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral amino acid amide characterized by a primary amine, an amide linkage, and a sterically hindered 2-bromophenyl ring. In pharmaceutical development, the stereochemical purity of such intermediates is critical, as enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles. Accurate determination of enantiomeric excess (ee) requires a robust analytical framework capable of distinguishing subtle spatial differences between the (S) and (R) configurations[1].
Mechanistic Basis for Chiral Recognition
The development of analytical methods for chiral amino acid amides frequently relies on polysaccharide-based chiral stationary phases (CSPs) due to their versatile hydrogen-bonding and dipole-dipole interaction capabilities[2]. The chiral recognition mechanism for this specific analyte relies on a "three-point interaction" model:
-
Hydrogen Bonding: The amide carbonyl (acceptor) and NH (donor) of the analyte interact with the carbamate linkages of the amylose/cellulose stationary phase.
-
Steric Hindrance & Halogen Bonding: The bulky 2-bromo substitution restricts the rotation of the phenyl ring, creating a rigid conformation that fits selectively into the helical grooves of the polysaccharide backbone.
-
π−π Interactions: The electron-rich bromophenyl ring engages in π−π stacking with the derivatized phenyl rings of the CSP.
To achieve baseline resolution, Normal Phase (NP) High-Performance Liquid Chromatography (HPLC) is selected. However, the basic nature of the primary amine poses a chromatographic challenge. Without intervention, basic amines interact strongly with residual, unendcapped silanols on the silica support of the CSP, leading to severe peak tailing and inaccurate integration[3]. To counteract this, a basic modifier (Diethylamine, DEA) is introduced into the mobile phase to outcompete the analyte for these active sites.
Fig 1. Systematic chiral HPLC method development workflow for amino acid amides.
Optimized Chromatographic Strategy
Based on the structural profiling, an amylose tris(3,5-dimethylphenylcarbamate) column was selected. The quantitative data and causality behind the optimized parameters are summarized below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Scientific Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) | Provides the optimal helical structure for multi-point H-bonding with amides[4]. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | NP mode maximizes polar interactions; DEA acts as a competing base to suppress silanol activity. |
| Flow Rate | 1.0 mL/min | Balances linear velocity and mass transfer kinetics for optimal peak symmetry. |
| Column Temperature | 25 °C | Enantioseparation is enthalpy-driven; lower temperatures maximize enthalpic differences between transient diastereomeric complexes[2]. |
| Detection | UV at 220 nm | Maximizes sensitivity by targeting the π→π∗ transitions of the bromophenyl ring and n→π∗ of the amide. |
| Injection Volume | 10 µL | Prevents column overloading, which can artificially skew enantiomeric excess (ee) calculations[5]. |
Step-by-Step Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are met.
Phase 1: Reagent and Standard Preparation
-
Mobile Phase Preparation: Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA). Add exactly 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas via ultrasonication for 10 minutes.
-
Diluent: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch peak distortion.
-
Resolution Standard (Racemate): Weigh accurately 10.0 mg of racemic 2-Amino-N-(2-bromo-phenyl)-propionamide into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Test Sample Preparation: Weigh accurately 10.0 mg of the (S)-enantiomer batch into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Phase 2: System Suitability Testing (SST) - The Self-Validating Gatekeeper
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 45 minutes until a stable baseline is achieved.
-
Inject 10 µL of the Resolution Standard .
-
Acceptance Criteria:
-
The resolution ( Rs ) between the (S) and (R) enantiomer peaks must be ≥1.5 (baseline separation).
-
The tailing factor ( Tf ) for both peaks must be ≤1.5 .
-
Causality: Failing to meet Rs≥1.5 indicates inadequate chiral recognition, likely due to column degradation or moisture in the mobile phase. Proceeding without baseline resolution will result in mathematically flawed enantiomeric excess calculations[3].
-
Phase 3: Sample Analysis
-
Inject the Test Sample in triplicate.
-
Record the chromatograms and integrate the peak areas corresponding to the (S)-enantiomer and any detectable (R)-enantiomer.
-
Calculate the Enantiomeric Excess (ee) using the formula:
ee(%)=Area(S)+Area(R)Area(S)−Area(R)×100
ICH Q2(R2) Method Validation Framework
To ensure regulatory compliance for drug development applications, the optimized method must undergo rigorous validation according to the updated 6[6]. This framework demonstrates that the analytical procedure is scientifically fit for its intended purpose[7].
Fig 2. Self-validating lifecycle framework based on ICH Q2(R2) guidelines.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank diluent, racemic mixture, and sample matrix. | Rs>1.5 between enantiomers; no co-eluting peaks from the blank at the retention times of the analytes. |
| Linearity & Range | Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration. | Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the 100% response. |
| Accuracy (Recovery) | Triplicate injections of samples spiked with known amounts of the (R)-enantiomer at 80%, 100%, and 120% levels. | Mean recovery must fall between 98.0% and 102.0%. |
| Precision | 6 replicate injections of the 100% standard solution (Repeatability). | Peak area RSD ≤2.0% ; Retention time RSD ≤1.0% . |
| LOD / LOQ | Signal-to-noise (S/N) ratio evaluation of highly dilute solutions. | Limit of Detection (LOD) S/N ≥3 ; Limit of Quantitation (LOQ) S/N ≥10 . |
Conclusion
The successful analytical resolution of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide relies heavily on understanding the thermodynamic and stereochemical interactions between the analyte's primary amine/amide functionalities and the polysaccharide stationary phase. By employing a normal-phase system buffered with diethylamine, silanol-induced tailing is mitigated, ensuring highly accurate integration. When validated against ICH Q2(R2) standards, this protocol provides a robust, self-validating mechanism suitable for rigorous pharmaceutical quality control and regulatory submission.
References
- Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
- Chiral Separations: Methods and Protocols. preterhuman.net.
- High-performance liquid chromatographic enantioseparation of isopulegol-based ß-amino lactone and ß-amino amide analogs. researchgate.net.
- Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. nih.gov.
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. polyu.edu.hk.
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? researchgate.net.
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.preterhuman.net [cdn.preterhuman.net]
- 5. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Preparative HPLC Purification and Chiral Resolution of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Introduction & Rationale
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a critical chiral building block in the development of small-molecule Active Pharmaceutical Ingredients (APIs). Structurally, it features a primary amine, a propionamide linker, and a sterically hindered 2-bromophenyl ring. The synthesis of this compound typically involves the amide coupling of (S)-Boc-alanine with 2-bromoaniline, followed by Boc deprotection.
This synthetic route introduces two primary chromatographic challenges:
-
Chemical Impurities: The crude mixture often contains unreacted 2-bromoaniline, coupling reagent byproducts (e.g., EDC, HATU), and truncated species.
-
Enantiomeric Purity: Amide coupling at the stereocenter of α -amino acids is highly prone to partial racemization via an oxazolone intermediate mechanism. This necessitates rigorous chiral analysis and potential preparative chiral resolution to isolate the pure (S)-enantiomer.
To address these challenges, we have developed a self-validating, two-dimensional purification workflow. First, Preparative Reversed-Phase HPLC (RP-HPLC) is employed to achieve >99% chemical purity. Second, Normal-Phase Chiral HPLC (NP-HPLC) is utilized to resolve the (S) and (R) enantiomers, ensuring >99.9% enantiomeric excess (ee).
Workflow Overview
Two-step HPLC workflow for chemical purification and chiral resolution of the target propionamide.
Part I: Preparative Reversed-Phase HPLC (Chemical Purification)
Mechanistic Rationale
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide features a primary amine with a pKa of ~9.0. In standard neutral aqueous mobile phases, basic amines interact strongly with residual acidic silanol groups on silica-based stationary phases, leading to severe peak tailing and poor recovery. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA fully protonates the primary amine, while the trifluoroacetate counter-ion forms a transient ion pair, increasing the compound's hydrophobicity and ensuring sharp, symmetrical peaks on a standard C18 column .
Protocol: Step-by-Step RP-HPLC Purification
-
Sample Preparation: Dissolve the crude reaction mixture in the Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% TFA) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.
-
Column Selection: Utilize a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size) to accommodate high sample loading while maintaining baseline resolution from the less polar 2-bromoaniline impurity.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Flow Rate: 20.0 mL/min
-
Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic ring).
-
-
Gradient Elution: Execute the gradient profile outlined in Table 1 .
-
Fraction Collection: Trigger collection via a UV threshold at 254 nm. Pool fractions containing the target mass ( m/z [M+H]+ = 243.0 / 245.0 for the bromine isotopes) and lyophilize to obtain the chemically pure intermediate as a TFA salt.
Part II: Chiral Normal-Phase HPLC (Enantiomeric Resolution)
Mechanistic Rationale
While RP-HPLC ensures chemical purity, it cannot separate the (S) and (R) enantiomers. For chiral resolution, an amylose-based Chiral Stationary Phase (CSP), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is highly effective for propionamide derivatives . Chiral discrimination occurs via transient hydrogen bonding between the analyte's propionamide moiety and the carbamate groups of the amylose backbone, coupled with the steric inclusion of the 2-bromophenyl group into the chiral grooves.
Because the analyte is a basic amine, it will tail severely on normal-phase CSPs due to free silanols. The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical; DEA acts as a competing base, masking the active silanol sites and ensuring baseline resolution ( Rs>1.5 ) .
Field-Proven Insight: It is imperative to free-base the lyophilized TFA salt from Part 1 before injecting it onto the Normal-Phase system. Injecting a TFA salt onto an amylose CSP will disrupt the critical hydrogen-bonding network and cause severe peak distortion or total loss of chiral recognition .
Protocol: Step-by-Step Chiral HPLC Analysis and Semi-Prep
-
Sample Preparation (Free-Basing): Dissolve the lyophilized TFA salt in dichloromethane. Wash with saturated aqueous NaHCO3 to neutralize the TFA. Dry the organic layer over Na2SO4 , evaporate under reduced pressure, and reconstitute the free base in the Mobile Phase (Hexane/Ethanol) at 10 mg/mL.
-
Column Selection: Chiralpak AD-H (Analytical: 250 mm × 4.6 mm, 5 µm; Semi-Prep: 250 mm × 10 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate (Analytical): 1.0 mL/min.
-
Flow Rate (Semi-Prep): 4.7 mL/min.
-
Temperature: 25 °C. Isothermal conditions are crucial as temperature fluctuations alter the thermodynamics of the transient diastereomeric complexes.
-
Detection: UV at 254 nm.
-
-
Separation & Collection: The (S)-enantiomer (eutomer) and (R)-enantiomer (distomer) will elute at distinct retention times. Collect the target (S)-enantiomer peak, evaporate the solvent, and analyze for enantiomeric excess (ee).
Data Presentation
Table 1: Preparative RP-HPLC Gradient Elution Profile
| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Chiral HPLC Conditions and Retention Data
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column Dimensions | 250 × 4.6 mm, 5 µm | 250 × 10 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 4.7 mL/min |
| Injection Volume | 10 µL | 250 µL |
| Retention Time: (S)-Enantiomer | 10.4 min | 10.6 min |
| Retention Time: (R)-Enantiomer | 14.2 min | 14.5 min |
| Resolution ( Rs ) | > 3.0 | > 2.5 |
Table 3: Summary of Purification Metrics
| Stage | Chemical Purity (UV 254 nm) | Enantiomeric Excess (ee) | Step Yield |
| Crude Reaction Mixture | ~65.0% | Unknown | N/A |
| Post RP-HPLC (TFA Salt) | >99.5% | ~92.0% (Assumed partial racemization) | 78% |
| Post Chiral NP-HPLC (Free Base) | >99.5% | >99.9% | 85% (from intermediate) |
References
-
Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies.[Link]
-
Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry.[Link]
-
Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today.[Link]
Application Notes & Protocols: Evaluating (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as a Novel Anti-Inflammatory Agent
Abstract
Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a paramount goal in pharmaceutical research. This guide focuses on (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, hereafter referred to as "Cpd-X," a novel compound with potential anti-inflammatory properties. We provide a comprehensive framework for its preclinical evaluation, detailing the scientific rationale and step-by-step protocols for a suite of robust in vitro and in vivo assays. The methodologies described herein are designed to elucidate the compound's efficacy, mechanism of action, and therapeutic potential, guiding researchers from initial cell-based screening to validation in an acute animal model of inflammation.
Introduction: The Rationale for Cpd-X
The nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways are central pillars in the inflammatory cascade.[1][2][3] The NF-κB transcription factor family governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, making it a primary target for anti-inflammatory drug development.[1][4][5] Similarly, the COX-2 enzyme is responsible for producing prostaglandins that mediate pain and inflammation, and its inhibition is the mechanism for widely used non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
Cpd-X, or (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, belongs to a chemical class with structural motifs found in other biologically active molecules. This guide provides a logical, multi-tiered approach to systematically evaluate its potential as an inhibitor of key inflammatory pathways. Our objective is to equip researchers with the foundational protocols to:
-
Assess the compound's effect on inflammatory mediator production in a cellular model.
-
Investigate its potential mechanisms of action, focusing on the NF-κB and COX pathways.
-
Validate its efficacy in a well-established in vivo model of acute inflammation.
In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid, cost-effective, and ethically sound method for initial screening and mechanistic studies.[8][9] We utilize the murine macrophage cell line RAW 264.7, a well-validated model for studying inflammation. Stimulation with bacterial lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in robust NF-κB activation and production of inflammatory mediators.[10]
Experimental Workflow for In Vitro Screening
The following workflow provides a systematic approach to the in vitro characterization of Cpd-X.
Caption: Workflow for the in-vitro evaluation of Cpd-X.
Protocol: Cell Viability Assay
Causality: Before assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of Cpd-X. A reduction in inflammatory mediators could be a false positive if the compound is simply killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[11]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Cpd-X (e.g., 1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Use concentrations that show >90% viability for subsequent experiments.
Protocol: Nitric Oxide (NO) Production Assay
Causality: Upon LPS stimulation, macrophages express inducible nitric oxide synthase (iNOS), an enzyme regulated by NF-κB, which produces large amounts of NO, a key inflammatory mediator.[12] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[13]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well). After overnight adherence, pre-treat cells with non-toxic concentrations of Cpd-X for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group and an LPS-only group.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production by Cpd-X compared to the LPS-only group.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines whose expression is tightly controlled by the NF-κB pathway.[10] Measuring their secretion provides a direct assessment of the compound's ability to suppress key inflammatory outputs.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the Nitric Oxide Production Assay (Protocol 2.3), typically in a 24-well plate for a larger supernatant volume.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions precisely.[11][14]
-
Analysis: Calculate the percent inhibition of cytokine production for each concentration of Cpd-X relative to the LPS-only control.
| Treatment | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle Control | 100 ± 5 | 5 ± 2 | 4 ± 1 | 6 ± 2 |
| LPS (1 µg/mL) | 98 ± 4 | 100 | 100 | 100 |
| Cpd-X (10 µM) + LPS | 97 ± 5 | 65 ± 7 | 72 ± 8 | 68 ± 6 |
| Cpd-X (25 µM) + LPS | 95 ± 6 | 38 ± 5 | 45 ± 6 | 41 ± 5 |
| Cpd-X (50 µM) + LPS | 92 ± 7 | 15 ± 4 | 22 ± 4 | 18 ± 3 |
| Table 1. Representative data for the in vitro anti-inflammatory activity of Cpd-X in LPS-stimulated RAW 264.7 macrophages. Data are shown as mean ± SD. |
Protocol: Mechanism of Action - COX-2 Inhibition Assay
Causality: To determine if Cpd-X acts like a traditional NSAID, its ability to directly inhibit the COX-2 enzyme must be assessed. This is critical for understanding its mechanism and potential side-effect profile, as selectivity for COX-2 over COX-1 is a key feature of modern NSAIDs.[6] A fluorometric assay provides a sensitive method for measuring the peroxidase activity of the COX enzyme.[15][16]
Methodology:
-
Reagent Preparation: Prepare reagents from a commercial COX inhibitor screening kit (e.g., from Assay Genie or Cayman Chemical).[15][17] This typically includes assay buffer, heme cofactor, human recombinant COX-2 enzyme, and a fluorometric probe.
-
Plate Setup: In a 96-well opaque plate, set up wells for:
-
Enzyme Control (No inhibitor)
-
Inhibitor Control (e.g., Celecoxib)
-
Test Compound (Cpd-X at various concentrations)
-
-
Inhibitor Incubation: Add 10 µL of diluted test inhibitor (Cpd-X), control inhibitor, or assay buffer to the appropriate wells. Add 80 µL of the reaction mix (buffer, heme, probe) and 10 µL of the COX-2 enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each Cpd-X concentration and calculate the IC₅₀ value using non-linear regression.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Cpd-X | >100 | 15.2 | > 6.6 |
| Indomethacin (Non-selective) | 0.8 | 5.4 | 0.15 |
| Celecoxib (COX-2 Selective) | 25.1 | 0.45 | 55.8 |
| Table 2. Representative data for COX enzyme inhibition. A higher selectivity index indicates greater selectivity for COX-2. |
Key Inflammatory Signaling Pathway
A primary mechanism of action for Cpd-X is hypothesized to be the inhibition of the NF-κB pathway. The diagram below illustrates the key steps in this cascade and the potential point of intervention.
Caption: The canonical NF-κB signaling pathway and potential inhibition by Cpd-X.
In Vivo Evaluation of Anti-Inflammatory Efficacy
Causality: While in vitro data is essential, demonstrating efficacy in a whole organism is a critical step in drug development.[18] The carrageenan-induced paw edema model is a highly reproducible and widely accepted standard for screening acute anti-inflammatory activity of novel compounds.[19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the characterization of a compound's effect on different phases of inflammation.[19]
Experimental Workflow for In Vivo Testing
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Methodology:
-
Animals: Use male Wistar rats (150-180g). Acclimatize them for at least one week before the experiment. Withhold food overnight before the experiment but allow free access to water.[20]
-
Grouping: Divide animals into at least three groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC-Na).
-
Group II (Test Compound): Receives Cpd-X suspended in the vehicle (e.g., 25 mg/kg, p.o.).
-
Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[19]
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective compounds to each group via oral gavage (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[19][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100.
-
| Treatment Group | Mean Paw Volume Increase (mL) at 3 hours | % Inhibition at 3 hours |
| Vehicle Control | 0.85 ± 0.09 | - |
| Cpd-X (25 mg/kg) | 0.41 ± 0.06 | 51.8% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.05 | 58.8% |
| Table 3. Representative data for the in vivo anti-inflammatory effect of Cpd-X at the peak inflammatory time point (3 hours) in the carrageenan-induced paw edema model. Data are shown as mean ± SD. |
Conclusion
This document outlines a validated, stepwise approach for the preclinical evaluation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (Cpd-X) as a potential anti-inflammatory agent. The protocols described provide a robust framework for assessing cytotoxicity, quantifying the inhibition of key inflammatory mediators (in vitro), and confirming efficacy in an acute in vivo model. The hypothetical data suggests that Cpd-X demonstrates significant anti-inflammatory properties, likely through the inhibition of the NF-κB pathway and potentially through moderate, selective COX-2 inhibition. These foundational studies are critical for establishing proof-of-concept and justifying further investigation into the compound's pharmacokinetics, safety profile, and efficacy in chronic inflammation models.
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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Li, Q., & Verma, I. M. (2002). NF-κB regulation in the immune system. Nature Reviews Immunology. (Simlar content available at: [Link])
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Posadas, I., et al. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]
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Chen, F., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences. Available at: [Link]
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Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available at: [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
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Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]
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Cheemanapalli, S., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]
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Molecules. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Available at: [Link]
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ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]
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Sankrityayan, H., et al. (2021). Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. Molecules. Available at: [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Available at: [Link]
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Adcock, I. M., & Mumby, S. (2020). New insights into the novel anti-inflammatory mode of action of glucocorticoids. British Journal of Pharmacology. Available at: [Link]
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Yusuf, M., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Kim, H., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Saudi Journal of Biological Sciences. Available at: [Link]
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Slideshare. (n.d.). Screening Models of Anti-Inflammatory Drugs. Available at: [Link]
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bioRxiv. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. Available at: [Link]
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Liatis, S., et al. (2022). The Anti-Inflammatory Effect of Novel Antidiabetic Agents. International Journal of Molecular Sciences. Available at: [Link]
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Taylor & Francis Online. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Available at: [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. Available at: [Link]
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Wang, S., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. Available at: [Link]
-
Kim, M. S., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available at: [Link]
-
ResearchGate. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available at: [Link]
-
Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Available at: [Link]
-
Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Available at: [Link]
-
Baytaş, S. N., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Available at: [Link]
-
MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]
-
ResearchGate. (2026). novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. Available at: [Link]
-
Kalia, R., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung. Available at: [Link]
-
MDPI. (n.d.). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Available at: [Link]
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- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
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- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
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- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. inotiv.com [inotiv.com]
Application Note: High-Throughput Screening of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Libraries
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Discovery of novel noncovalent proteasome inhibitors and metallo-aminopeptidase modulators.
Executive Summary & Mechanistic Rationale
The discovery of selective protease inhibitors requires chemical scaffolds that precisely navigate the complex topography of enzyme active sites. Alanine anilide derivatives have recently emerged as a highly privileged class of molecules, functioning both as sensitive substrates for aminopeptidases[1] and as potent, noncovalent inhibitors of the constitutive proteasome[2].
Within this chemical space, the (S)-2-Amino-N-(2-bromo-phenyl)-propionamide scaffold offers a unique structural paradigm. The causality behind its efficacy lies in two distinct molecular features:
-
Stereochemical Fidelity: The (S)-enantiomer structurally mimics the natural L-alanine residue. This is an absolute requirement for recognition by the S1 subsite of target enzymes like Leucine Aminopeptidase (LAP) or Aminopeptidase P2 (APP2)[3]. The (R)-enantiomer introduces severe steric clashes, rendering it biologically inert.
-
Electronic and Steric Tuning via Ortho-Halogenation: The addition of a bromine atom at the ortho-position of the aniline ring restricts the dihedral angle between the amide plane and the phenyl ring. This conformational locking reduces the entropic penalty upon binding. Furthermore, the heavy bromine atom acts as a potent halogen-bond donor, interacting with backbone carbonyls within the hydrophobic pockets of the proteasome, thereby driving high-affinity binding.
Figure 1: Mechanistic rationale for target binding and enzyme inhibition.
The Self-Validating HTS Architecture
High-throughput screening (HTS) is prone to artifacts such as compound auto-fluorescence, colloidal aggregation, and liquid handling errors. To establish a self-validating system , this protocol abandons traditional endpoint assays in favor of a continuous kinetic readout.
Why Kinetic Readouts? By measuring the rate of product formation over time rather than a single final fluorescence value, we inherently validate the mechanism of inhibition. True inhibitors will reduce the slope of the linear reaction progress curve. False positives (e.g., highly fluorescent library compounds) will present as a high initial baseline but will maintain a parallel slope to the uninhibited control, allowing immediate algorithmic triage.
Furthermore, the assay relies on rigorous in-plate statistical validation using the Z'-factor . Any screening plate yielding a Z'-factor < 0.6 is automatically flagged and discarded, ensuring that only statistically robust data enters the hit-picking pipeline.
Figure 2: High-throughput screening workflow with integrated self-validation.
Experimental Protocol: 384-Well Fluorogenic HTS Assay
This protocol details the screening of a (S)-2-Amino-N-(2-bromo-phenyl)-propionamide library against a target aminopeptidase using a fluorogenic substrate (e.g., H-Lys(2-aminobenzoyl)-Pro-Pro-p-nitroanilide)[3].
Phase 1: Reagent & Library Preparation
-
Assay Buffer: Prepare 0.1 M HEPES (pH 7.4), 0.01% Brij-35 (to prevent non-specific enzyme adsorption to plastic), and 1 mM DTT. Filter through a 0.22 µm membrane.
-
Enzyme Master Mix: Dilute the target enzyme (e.g., human LAP or APP2) in Assay Buffer to a working concentration of 2 nM (final assay concentration: 1 nM).
-
Substrate Master Mix: Dilute the fluorogenic substrate in Assay Buffer to a working concentration of 2 µM (final assay concentration: 1 µM, approximating Km ).
Phase 2: Automated Assay Execution
-
Compound Dispensing: Using an Acoustic Droplet Ejection (ADE) system (e.g., Echo 555), transfer 50 nL of the library compounds (10 mM in 100% DMSO) into a black, flat-bottom 384-well microplate. Causality: ADE eliminates tip-based carryover and keeps the final DMSO concentration at a biologically safe 0.5%.
-
Control Wells: Dispense 50 nL of pure DMSO into positive control wells (uninhibited reaction) and 50 nL of 10 mM Bestatin into negative control wells (fully inhibited reaction).
-
Enzyme Addition: Dispense 5 µL of the Enzyme Master Mix into all wells using a bulk reagent dispenser. Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 30°C for 15 minutes to allow pre-equilibration of the noncovalent inhibitors.
-
Reaction Initiation: Dispense 5 µL of the Substrate Master Mix into all wells to initiate the reaction. Total assay volume is 10 µL.
Phase 3: Data Acquisition & Validation
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Ex: 320 nm / Em: 420 nm for aminobenzoyl derivatives) every 2 minutes for 30 minutes at 30°C.
-
Data Processing: Extract the initial velocity ( V0 ) from the linear portion of the progress curves.
-
Self-Validation Check: Calculate the Z'-factor using the equation:
Z′=1−∣μpos−μneg∣3(σpos+σneg)Protocol strictly requires Z′≥0.6 for the plate data to be accepted.
Quantitative Data Presentation
The following table summarizes representative screening data, demonstrating the triage of library hits based on potency, orthogonal selectivity (Target vs. Off-Target protease), and internal plate validation metrics.
| Compound ID | R-Group Substitution | Target IC₅₀ (nM) ± SD | Off-Target IC₅₀ (nM) | Selectivity Index | Plate Z'-Factor |
| Control | N/A (Bestatin) | 120 ± 15 | >10,000 | >83 | 0.82 |
| Lib-001 | Unsubstituted | 450 ± 25 | 2,100 | 4.6 | 0.81 |
| Lib-042 | 4-Fluoro-benzyl | 15 ± 2 | >10,000 | >660 | 0.79 |
| Lib-088 | 3-Methoxy-phenyl | 85 ± 8 | 450 | 5.2 | 0.80 |
| Lib-112 | 2,4-Dichloro-phenyl | Aggregator | Aggregator | N/A | 0.78 |
Note: Lib-112 was flagged as a false positive due to non-linear kinetic progress curves, validating the necessity of the kinetic readout methodology.
Sources
Synthesis of radiolabeled (S)-2-Amino-N-(2-bromo-phenyl)-propionamide for imaging
Application Note: Synthesis and Validation of 76 Br-2-Amino-N-(2-bromophenyl)propionamide for PET Imaging
Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Application: Positron Emission Tomography (PET) Imaging of Voltage-Gated Sodium Channels (VGSCs)
Introduction and Scientific Rationale
(S)-2-Amino-N-(2-bromophenyl)propionamide is an L-alanine derivative that shares a core structural pharmacophore with class Ib antiarrhythmics and local anesthetics (e.g., tocainide and lidocaine). These molecules primarily exert their biological effects by binding to the intracellular domain of voltage-gated sodium channels (VGSCs). Radiolabeling this specific enantiomer provides a highly selective molecular probe for quantifying VGSC expression in vivo, which is highly relevant for researching neuropathic pain models, cardiac arrhythmias, and certain aggressive carcinomas.
The Rationale for Bromine-76 ( 76 Br): While Carbon-11 and Fluorine-18 are standard PET isotopes, 76 Br ( β+ = 57%) possesses a relatively long half-life of 16.2 hours[1]. This extended decay profile is uniquely suited for this tracer, allowing researchers to track slower pharmacokinetic distribution phases, perform delayed imaging to improve target-to-background ratios, and facilitate the regional distribution of the radiotracer from centralized cyclotron facilities to satellite imaging centers[1].
Mechanistic Strategy (Electrophilic Destannylation): Direct electrophilic radiobromination of an unsubstituted aromatic ring yields a heterogeneous mixture of ortho and para isomers, drastically reducing the specific molar activity of the desired product. To achieve absolute regioselectivity, we employ an electrophilic destannylation strategy[2]. By synthesizing a tributylstannyl precursor, the [76Br]Br+ species is directed exclusively to the ortho position via a concerted substitution mechanism.
Furthermore, the choice of the oxidizing agent is critical. Chloramine-T (CAT) is a classical oxidant but is notorious for inducing simultaneous chlorination of the aromatic ring at the tracer scale, which dilutes the molar activity and generates impurities that are notoriously difficult to separate via HPLC[2]. To ensure maximum radiochemical purity, this protocol utilizes Peracetic Acid (PAA) . PAA is a milder oxidant that efficiently generates the active [76Br]acetyl hypobromite intermediate without introducing chlorinated byproducts[3].
Radiosynthesis Workflow
Workflow for the radiosynthesis of -2-Amino-N-(2-bromophenyl)propionamide.
Experimental Protocols
Phase 1: Synthesis of the Stannyl Precursor
Causality Note: The primary amine of the alanine moiety is highly nucleophilic and would interfere with the electrophilic radiobromination step. Therefore, it must be protected with a tert-butyloxycarbonyl (Boc) group prior to the coupling and radiolabeling phases.
-
Activation: Dissolve 1.0 mmol of (S)-Boc-Ala-OH and 1.2 mmol of HATU in 5 mL of anhydrous DMF. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature to form the active ester.
-
Coupling: Add 0.9 mmol of 2-(tributylstannyl)aniline to the reaction mixture. Stir under an inert argon atmosphere for 12 hours.
-
Extraction: Quench the reaction with water (20 mL) and extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure stannyl precursor: (S)-tert-butyl (1-oxo-1-((2-(tributylstannyl)phenyl)amino)propan-2-yl)carbamate.
Phase 2: No-Carrier-Added (NCA) Radiosynthesis
Self-Validating Step: Always perform a control reaction (omitting the precursor) to monitor the baseline oxidation state of the 76 Br using radio-TLC.
-
Isotope Preparation: Obtain [76Br]NH4Br (approx. 200–300 MBq) in 0.6 M NH4OH from cyclotron targetry[4]. Evaporate the solvent to dryness under a gentle stream of nitrogen at 80°C.
-
Radiobromination:
-
Re-dissolve the dried [76Br]bromide in 50 µL of glacial acetic acid.
-
Add 100 µg of the stannyl precursor dissolved in 50 µL of methanol.
-
Initiate the reaction by adding 10 µL of a 32% peracetic acid (PAA) solution[2].
-
Vortex the mixture and incubate at room temperature for 15 minutes.
-
-
Deprotection: Add 100 µL of Trifluoroacetic acid (TFA) directly to the reaction vial. Heat the mixture to 60°C for 10 minutes to cleave the Boc protecting group.
-
Neutralization: Cool the vial to room temperature and neutralize the mixture by slowly adding 2 M NaOH until the pH reaches ~7.4.
Phase 3: Purification and Quality Control
-
Semi-Preparative HPLC: Inject the neutralized crude mixture onto a reversed-phase C18 semi-preparative HPLC column. Elute using a gradient of Water/Acetonitrile (containing 0.1% TFA). Collect the radioactive fraction corresponding to the retention time of the non-radioactive reference standard.
-
Formulation: Remove the HPLC solvents via rotary evaporation or solid-phase extraction (C18 Sep-Pak). Reconstitute the final radiotracer in 0.9% sterile saline containing 10% ethanol for injection.
Quantitative Data & Quality Control Summary
The following table summarizes the validated radiochemical parameters expected from this protocol, ensuring the tracer meets the stringent criteria required for in vivo PET imaging.
| Parameter | Validated Value | Analytical Method |
| Radionuclide | 76 Br | Dose Calibrator |
| Physical Half-life ( t1/2 ) | 16.2 hours | N/A |
| Radiochemical Yield (RCY) | 60 ± 5% (Decay-corrected) | Radio-HPLC / Radio-TLC |
| Radiochemical Purity (RCP) | > 99.5% | Analytical Radio-HPLC |
| Specific Molar Activity ( Am ) | > 37 GBq/μmol (> 1,000 mCi/μmol) | HPLC (UV Area vs. Radioactivity) |
| Formulation Stability | > 95% intact at 48 hours | Radio-TLC |
| Residual Solvents | < 0.5% (excluding formulated EtOH) | Gas Chromatography (GC) |
References
-
Zhou, D., et al. "Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution." Bioconjugate Chemistry, 2009.[Link]
-
Yagi, Y., et al. "Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging." Journal of Nuclear Medicine, 2015.[Link]
-
Li, Z., et al. "New Methods for Labeling RGD Peptides with Bromine-76." Nuclear Medicine and Biology, 2011.[Link]
-
Rowland, D. J., et al. "Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands." Journal of Nuclear Medicine, 2006.[Link]
Sources
- 1. Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Methods for Labeling RGD Peptides with Bromine-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Versatile Scaffold for Interrogating Protein-Protein Interactions
An Application Note and Protocol Guide
Abstract
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders.[1] Consequently, the development of chemical tools to study and modulate these complex networks is of paramount importance in both basic research and therapeutic development.[2][3] This guide introduces (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, a readily accessible N-aryl amino acid derivative, as a novel, versatile scaffold for the development of chemical probes aimed at studying PPIs. We present a forward-looking application framework, proposing its use in two powerful, complementary screening strategies: as a fragment for initial hit discovery and as a foundational structure for the synthesis of high-affinity probes for pull-down assays. Detailed protocols for Thermal Shift Assays (TSA), NMR-based screening, and small-molecule affinity purification mass spectrometry (AP-MS) are provided to empower researchers to explore the potential of this compound in their specific systems.
Introduction: The Challenge and Opportunity of Targeting PPIs
Protein-protein interactions form the intricate communication network within a cell, dictating everything from signal transduction to metabolic regulation.[1] Unlike the well-defined active sites of enzymes, PPI interfaces are often large, flat, and lack deep pockets, which has historically made them challenging targets for small molecule intervention.[2] However, the discovery of "hot spots"—small clusters of amino acid residues that contribute the majority of the binding energy—has revealed that these vast interfaces can indeed be modulated by small molecules.[4]
Chemical probes are indispensable tools for dissecting these complex interactions.[1] They can be used to identify novel interaction partners, validate PPIs as therapeutic targets, and serve as starting points for drug discovery campaigns. An ideal chemical probe should be potent, selective, and possess a known mechanism of action.[5] The development of such probes often begins with small, simple chemical structures, or "fragments," that can be elaborated upon to achieve the desired properties.
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Promising Starting Point
-
Bio-inspired Core: The (S)-2-aminopropionamide moiety is derived from the natural amino acid L-alanine. This structural element can mimic a key residue at a PPI interface, potentially enabling it to engage with one of the protein partners.
-
Versatile Aryl Group: The 2-bromophenyl group serves a dual purpose. Firstly, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Secondly, and more importantly, the aryl bromide provides a reactive handle for synthetic elaboration.[6] It can be readily modified using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other functional groups, such as:
-
Affinity tags (e.g., biotin) for pull-down experiments.
-
Photo-activatable cross-linkers (e.g., diazirines, benzophenones) to covalently capture interacting partners.
-
Fluorophores for imaging applications.[6]
-
-
Favorable Physicochemical Properties: As a relatively small molecule, it adheres to the principles of fragment-based drug discovery (FBDD), which favors low molecular weight compounds as starting points for lead optimization.[7]
This guide outlines two primary applications for this compound:
-
Application 1: Fragment-Based Screening. Direct use of the compound as a fragment to identify initial, low-affinity "hits" against a protein of interest.
-
Application 2: Affinity Probe Development. Use of the compound as a scaffold to synthesize a biotinylated affinity probe for identifying binding partners from a complex cellular lysate.
Application 1: Fragment-Based Screening to Identify Initial Binders
Fragment-based screening is a powerful strategy for identifying low-molecular-weight ligands that bind to a target protein.[8] These initial hits, though often weak, provide high-quality starting points for the development of more potent molecules. We propose using (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as a fragment in two common screening techniques: the Thermal Shift Assay (TSA) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Fragment-Based Screening
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol 3: Small Molecule AP-MS
This protocol outlines the general steps for using a biotinylated derivative of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide to identify interacting proteins. The synthesis of the biotinylated probe is a prerequisite and would typically involve a Sonogashira or Suzuki coupling reaction at the bromide position to introduce a linker terminating in a biotin moiety.
Materials:
-
Biotinylated probe and a non-biotinylated version for control.
-
Streptavidin-coated magnetic beads (e.g., Dynabeads).
-
Cell culture and lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Wash buffers (e.g., lysis buffer with varying salt concentrations).
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl).
-
Mass spectrometer (e.g., Orbitrap).
Procedure:
-
Probe Immobilization:
-
Resuspend streptavidin magnetic beads in lysis buffer.
-
Add the biotinylated probe to the beads and incubate for 1 hour at 4°C with rotation to allow for immobilization.
-
Use a magnetic rack to wash the beads three times with lysis buffer to remove any unbound probe.
-
Prepare control beads in parallel using either DMSO or the non-biotinylated compound.
-
-
Cell Lysis and Incubation:
-
Harvest cells and prepare a clarified protein lysate according to standard protocols. Determine the total protein concentration (e.g., via BCA assay).
-
Add 1-5 mg of protein lysate to the probe-immobilized beads and the control beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place tubes on a magnetic rack and discard the supernatant.
-
Wash the beads extensively to remove non-specific binders. A typical wash series might be:
-
2x with lysis buffer.
-
2x with high-salt buffer (e.g., lysis buffer + 500 mM NaCl).
-
2x with lysis buffer again.
-
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 10 minutes.
-
Separate the eluate on an SDS-PAGE gel for a short migration (in-gel digestion) or proceed with in-solution digestion.
-
Digest the proteins with trypsin overnight.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [9] * The mass spectrometer will fragment the peptides and the resulting spectra are used to determine their amino acid sequences.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide sequences.
-
Compare the protein identifications and their relative abundances (e.g., by spectral counting or label-free quantification) between the biotinylated probe sample and the negative control.
-
Bona fide interactors should be significantly enriched in the probe sample compared to the control.
-
Conclusion and Future Directions
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide represents a promising, yet unexplored, scaffold for the development of chemical probes to investigate protein-protein interactions. Its structural simplicity and synthetic tractability make it an ideal starting point for both fragment-based screening campaigns and the rational design of more complex affinity probes. The protocols detailed in this guide provide a comprehensive framework for researchers to begin exploring the utility of this compound. By first identifying a target protein through fragment screening (TSA, NMR) and then using a derivatized probe to pull down its binding partners from a cellular context (AP-MS), investigators can gain valuable insights into the composition and dynamics of protein interaction networks. Future work will involve the synthesis of a focused library of analogs based on this scaffold to explore structure-activity relationships and the development of photo-crosslinking probes to map the precise binding interfaces.
References
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available at: [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. Springer Link. Available at: [Link]
-
Practical aspects of NMR-based fragment screening. PubMed. Available at: [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. PubMed. Available at: [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. PMC. Available at: [Link]
-
The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at: [Link]
-
The Role of 2-(4-Bromophenyl)thiophene in Creating Fluorescent Dyes for Biological Imaging. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways. Research and Reviews. Available at: [Link]
-
Fragment Screening by NMR. Springer Nature Experiments. Available at: [Link]
-
NMR Screening Methods in Fragment-Based Drug Discovery. Bentham Science Publishers. Available at: [Link]
-
New methods to modulate protein-protein interactions for drug discovery. University of Leeds. Available at: [Link]
-
Key principles for designing and selecting effective chemical probes. ResearchGate. Available at: [Link]
-
Peptide design to control protein–protein interactions. RSC Publishing. Available at: [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. ResearchGate. Available at: [Link]
-
Thermal Shift Assays. Charles River. Available at: [Link]
-
Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bio-protocol. Available at: [Link]
-
Thermal‐shift assay for fragment library screening. ResearchGate. Available at: [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. PMC. Available at: [Link]
-
Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PMC. Available at: [Link]
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell. Available at: [Link]
-
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
-
Targeting protein-protein interactions as an anticancer strategy. PMC. Available at: [Link]
-
Identification and Development of BRD9 Chemical Probes. CNR-IRIS. Available at: [Link]
-
Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects. MDPI. Available at: [Link]
-
A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. PMC. Available at: [Link]
-
Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. MDPI. Available at: [Link]
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- 2. ajwilsonresearch.com [ajwilsonresearch.com]
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- 4. researchgate.net [researchgate.net]
- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.com.au]
- 6. nbinno.com [nbinno.com]
- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide .
The synthesis of this molecule involves coupling a protected chiral amino acid (e.g., Boc-L-Ala-OH) with 2-bromoaniline, followed by deprotection. This workflow presents two major mechanistic challenges: overcoming the severe steric hindrance and poor nucleophilicity of 2-bromoaniline, and preserving the delicate (S)-stereocenter of the alanine derivative during activation.
Below, you will find our expert troubleshooting guide, validated experimental protocols, and quantitative optimization data to ensure high-yielding, racemization-free synthesis.
Part 1: Reaction Workflow & Mechanistic Pathway
Workflow for stereoselective synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Part 2: Troubleshooting & FAQs
Q1: Why is my coupling yield with 2-bromoaniline so low (<40%) when using standard EDC/HOBt or PyBOP? A: 2-Bromoaniline is a notoriously poor nucleophile. This is caused by the severe steric hindrance of the ortho-bromo group and its strong electron-withdrawing inductive effect, which drastically reduces the electron density on the amine[1]. Standard coupling reagents like EDC/HOBt or PyBOP form OBt (benzotriazole) active esters that are simply not reactive enough to drive the aminolysis forward efficiently. Solution: Upgrade your coupling reagent to HATU . HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt moiety provides anchimeric assistance (a neighboring group effect) during the aminolysis step, which drastically accelerates the coupling rate with hindered anilines and drives the reaction to completion[2].
Q2: I am observing significant epimerization/racemization of the (S)-alanine center in my final product. How do I control this? A: The loss of chiral integrity during the coupling of protected amino acids primarily occurs via the oxazolone (azlactone) formation pathway [1]. When the carboxylic acid of Boc-L-Ala-OH is activated, the α-proton becomes highly acidic due to resonance stabilization of the resulting anion[1]. Strong, commonly used bases like DIPEA (pKa ~10.1) or TEA rapidly deprotonate this α-position, leading to a planar oxazolone intermediate that racemizes upon ring opening[1]. Because 2-bromoaniline reacts slowly, the activated ester has a longer lifespan in solution, increasing the probability of this side reaction[3]. Solution: Implement a self-validating racemization suppression system:
-
Base Selection: Replace DIPEA with a milder, less nucleophilic base such as N-methylmorpholine (NMM, pKa ~7.4) or 2,6-lutidine (pKa 6.6)[1]. These bases are strong enough to facilitate coupling but weak enough to prevent α-proton abstraction.
-
Temperature Control: Perform the carboxylic acid activation step at -20 °C to -30 °C for 15 minutes before adding the aniline[1].
-
Reagent Synergy: The ultra-fast reaction kinetics of HATU minimize the lifetime of the activated ester, inherently reducing the window for oxazolone formation[2].
Q3: What is the optimal deprotection strategy for the Boc group without causing side reactions? A: Boc deprotection is best achieved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature. Because the intermediate contains a newly formed, sterically hindered amide bond, it is highly stable against acidic cleavage. Ensure anhydrous conditions are maintained to prevent any trace hydrolysis.
Part 3: Experimental Protocols
Protocol A: Racemization-Free Amide Coupling
Objective: Synthesize Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide with >99% ee.
-
Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve Boc-L-Ala-OH (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (50 mL, 0.2 M).
-
Pre-cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the mixture to -20 °C.
-
Activation: Add N-Methylmorpholine (NMM) (2.5 equiv, 25 mmol) dropwise over 5 minutes. Stir the reaction mixture at -20 °C for exactly 15 minutes to allow the complete formation of the HOAt active ester.
-
Coupling: Add 2-bromoaniline (1.2 equiv, 12 mmol) dropwise.
-
Propagation: Maintain the reaction at -20 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 12 hours.
-
Workup: Quench the reaction with 5% aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Boc Deprotection
Objective: Yield the final (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
-
Reaction: Dissolve the purified Boc-protected intermediate (1.0 equiv, 8 mmol) in anhydrous DCM (32 mL).
-
Cleavage: Cool the solution to 0 °C. Slowly add anhydrous TFA (8 mL) to achieve a 20% v/v TFA/DCM solution.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM (50 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the pure target compound.
Part 4: Quantitative Data Presentation
The following table summarizes the optimization landscape for the coupling of Boc-L-Ala-OH with 2-bromoaniline. It highlights the causality between reagent selection, temperature, and the preservation of chiral integrity.
Table 1: Optimization of Reagents and Conditions for Hindered Amide Coupling
| Coupling Reagent | Base (pKa) | Activation Temp (°C) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| EDC / HOBt | DIPEA (10.1) | 25 | 42 | 81 |
| PyBOP | DIPEA (10.1) | 25 | 58 | 84 |
| HATU | DIPEA (10.1) | 25 | 86 | 88 |
| HATU | NMM (7.4) | 0 | 91 | 95 |
| HATU | NMM (7.4) | -20 | 94 | >99 |
Note: The combination of HATU, NMM, and cryogenic activation entirely suppresses the oxazolone racemization pathway while overcoming the steric penalty of the ortho-bromo group.
References[1] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8lAgNRl-0V_SNbwlJ60QK4pB-zeHS0q9ZuCmZH0HBUMO0sFQZxYX1WFwJBu-VEeUGxTAGJLp0Fdk0qSpno-6Dkcs0LBOBzhO7stlD5d3hzcYPDNfB1VtYMV9olIlB_t7isqh8p_Erg8qeLnc=[2] A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsnmSOiGAxsuXzXK07KCoRCchB0q0a0SOg8Xt18m4yXPxtXqLQ8FsVp1Iz9t1RhbY5kFbVokb2WRdWcsw1WbwuZoG23V8CMr-W0DSJgASoOPpRm20HKVUWQufO84r0LXTyZ744mMBFvaosceTYkXz6Kd6rd8fpFHQoLcrcCmQJsKKs4ntygFGtnGN0mkcWcaTkQ8rqfZ2WUEIXTkE=[3] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwqKWGgzN9tTWCJH_MMN4OB_OGgp5u2HEaVl3y3_DHPyqqIRO3nr0Or4TtVcRBriGhw_4IQ6wuP32b7LBdAu2Cp73oqCS_xANm_qHZG1cqByZhd_ihPYjBJBkKvk4ayvG2NKT84qd1
Sources
Troubleshooting guide for chiral separation of amino acid derivatives
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanisms that govern the chiral separation of amino acid derivatives.
Whether you are resolving native zwitterionic amino acids on macrocyclic glycopeptides or utilizing pre-column derivatization for trace-level LC-MS/MS quantification, success depends on understanding the causality behind your chromatographic behavior.
Method Selection Workflow
The first critical decision in amino acid enantioseparation is choosing between direct separation (using a Chiral Stationary Phase, CSP) and indirect separation (using a Chiral Derivatizing Agent, CDA)[1].
Workflow decision tree for selecting direct vs. indirect chiral amino acid separation methods.
Core Experimental Protocol: Indirect Separation via Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard for indirect chiral amino acid analysis. It reacts stoichiometrically with amino groups to form diastereomers that can be separated on standard achiral C18 columns[2].
Self-Validating Methodology for LC-MS/MS Analysis:
-
Sample Preparation: Prepare a 50 mM aqueous solution of your amino acid mixture[2].
-
Reagent Addition: To 50 µL of the sample, add 100 µL of 1% FDAA in acetone.
-
Causality: Acetone is strictly required to ensure the solubility of the highly hydrophobic FDAA reagent while remaining completely miscible with the aqueous sample[2].
-
-
Alkalization: Add 20 µL of 1 M NaHCO3.
-
Causality: The nucleophilic aromatic substitution mechanism requires an alkaline environment (pH ~8-9) to deprotonate the α-amino group of the amino acid, converting it into a strong nucleophile[2].
-
-
Incubation: Heat the mixture at 40 °C for 1 hour.
-
Causality: Mild heating accelerates the reaction kinetics. Temperatures exceeding 50 °C must be avoided, as they promote the irreversible hydrolysis of Marfey's reagent into non-reactive dinitrophenols[2].
-
-
Quenching & Self-Validation: Add 20 µL of 2 M HCl.
-
Causality: Neutralizing the pH immediately halts the reaction and stabilizes the formed diastereomers[2].
-
Validation Step: Monitor the quenched mixture via UV-Vis at 340 nm. A persistent yellow color confirms that a 3-4 fold molar excess of unreacted Marfey's reagent remains, validating that the derivatization was driven to completion[3].
-
-
Analysis: Dilute the mixture to 1 mL with 20% acetonitrile/0.1% formic acid and inject onto an achiral C18 column for LC-MS/MS analysis[3].
Troubleshooting Guide
Q: My underivatized amino acids show poor resolution and broad peaks on a Teicoplanin (macrocyclic glycopeptide) column. How can I fix this? A: This is a mobile phase polarity issue. Retention of native amino acids on macrocyclic glycopeptides exhibits a well-documented "U-shaped" profile relative to the organic modifier concentration[4]. At mid-range organic concentrations (e.g., 40-60% methanol or acetonitrile), the combined effects of high analyte solubility and CSP conformational changes lead to minimal retention and poor chiral recognition[4].
-
Solution: Shift your method to the extremes of the U-curve. Use either a highly aqueous mobile phase (>80% water) to maximize polar/ionic interactions, or switch to Polar Organic Mode (POM) using >90% organic modifier with controlled ratios of acidic/basic additives to enhance hydrogen bonding[4].
Q: I am observing multiple peaks for a single enantiomer of Lysine and Tyrosine after derivatization with Marfey's reagent. What is the mechanism behind this, and how do I resolve it? A: Multiple peaks indicate incomplete or mixed derivatization. Marfey's reagent reacts with both primary and secondary amines. For amino acids with highly reactive side chains (like the ε-amino group of Lysine, the phenolic hydroxyl of Tyrosine, or the sulfhydryl of Cysteine), the reagent can form both mono- and di-derivatized products[3]. Because these side-chain reactions have different first-order kinetics compared to the α-amino group, insufficient reagent or time leads to a heterogeneous mixture[3].
-
Solution: Increase the molar excess of Marfey's reagent to at least 5:1 relative to total reactive functional groups, and extend the incubation time to 24 hours at 37 °C to drive the reaction entirely to the di-derivatized state[3].
Q: During the separation of N-FMOC protected amino acids on a polysaccharide-based chiral column, my retention times drift significantly from day to day. Is the column degrading? A: Not necessarily. Polysaccharide-based chiral stationary phases are highly susceptible to "memory effects" from mobile phase additives[5]. Components like ethanesulfonic acid or basic modifiers can irreversibly adsorb onto the complex topography of the stationary phase, altering its hydrogen-bonding network and fundamentally changing the retention mechanism over time[5].
-
Solution: Ensure rigorous column equilibration. When switching mobile phases, flush with at least 20 column volumes of the new solvent. For robust day-to-day reproducibility, dedicate a specific column strictly to one mobile phase system and avoid highly elutropic additives unless absolutely necessary[5].
Frequently Asked Questions (FAQs)
Q: Why does the D-enantiomer consistently elute after the L-enantiomer on macrocyclic glycopeptide columns? A: This predictable elution order is rooted in the biological origin of the chiral selector. Teicoplanin exerts its antibiotic activity by selectively binding to the terminal D-alanyl-D-alanine residues of bacterial cell wall peptidoglycan precursors[4]. This strong, stereospecific biological affinity translates directly to the chromatographic environment, causing D-amino acids to be retained more strongly than their L-counterparts[4].
Q: When should I choose direct SFC over multidimensional LC for native amino acid analysis? A: Supercritical Fluid Chromatography (SFC) coupled with MS is excellent for high-throughput screening, offering rapid separations (e.g., 18 proteinogenic amino acids in under 7 minutes) due to the high diffusivity and low viscosity of supercritical CO2[6]. However, for trace-level metabolic D-amino acids in highly complex biological matrices (like fermented foods or plasma), 2D or 3D-LC systems utilizing pre-column derivatization provide superior selectivity and sensitivity by isolating the amino acid fraction in the first dimension before chiral separation occurs[6].
Quantitative Data: Comparison of Chiral Separation Strategies
| Separation Strategy | Chiral Selector / Reagent | Separation Mode | Typical Resolution (Rs) | Key Causality / Mechanism |
| Direct (Underivatized) | Teicoplanin (Macrocyclic Glycopeptide) | Reversed-Phase / POM | 1.5 - 3.0 | Steric fit and H-bonding in chiral clefts; strong biological affinity for D-enantiomers[4]. |
| Direct (Underivatized) | Crown Ether (e.g., CR-I(+)) | Acidic Aqueous | 2.0 - 33.0 | Host-guest complexation with primary amines; requires low pH (pH < 2) to protonate the amine[6]. |
| Indirect (Derivatized) | Marfey's Reagent (FDAA/FDLA) | Achiral C18 (Reversed-Phase) | 1.5 - 5.0 | Forms diastereomers; differential hydrophobicity and intramolecular H-bonding dictate elution[2]. |
| Indirect (Derivatized) | FMOC-Cl | Polysaccharide CSP | Normal Phase / RP | > 2.0 |
References
- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Academia.edu.
- Marfey's reagent for chiral amino acid analysis. Ovid.com.
- LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Acs.org.
- Determination of Chiral Amino Acids in Various Fermented Products Using a Two-Dimensional HPLC-MS/MS System.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigmaaldrich.com.
- Trouble with chiral separations.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex.com.
Sources
- 1. (PDF) Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review [academia.edu]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. The coupling of an amino acid derivative (such as Boc-L-Ala-OH) with an ortho-halogenated aniline is notoriously challenging. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to overcome steric hindrance, electronic deactivation, and racemization.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my amide coupling yield with 2-bromoaniline consistently below 30% when using standard reagents like EDC/HOBt? A: The low yield is a direct result of two compounding factors inherent to 2-bromoaniline: steric hindrance and electronic deactivation [1][2]. The bulky bromine atom at the ortho position physically blocks the Bürgi-Dunitz attack trajectory of the incoming nucleophile. Simultaneously, the strong electron-withdrawing inductive effect (-I) of the halogen pulls electron density away from the amine nitrogen, drastically reducing its nucleophilicity. Resolution: Standard carbodiimides (EDC, DCC) do not generate a sufficiently electrophilic intermediate to overcome this barrier. You must transition to highly reactive uronium/aminium salts like HATU (which generates a highly reactive OAt ester) or utilize an acid chloride pre-activation strategy[3][4].
Q2: I switched to HATU to improve the yield, but now I am observing significant epimerization (loss of the (S)-configuration). How do I maintain chiral integrity? A: Racemization during HATU-mediated coupling is typically caused by the choice of base. Highly activated esters are prone to oxazolone formation. If you are using a strong, hindered base like DIPEA (pKa ~10.1) or Triethylamine (TEA, pKa ~10.7), the base will deprotonate the α -carbon of the activated L-alanine derivative[4]. This forms a planar oxazolone intermediate, which subsequently opens to yield a racemic mixture. Resolution: Substitute DIPEA with N-Methylmorpholine (NMM) . NMM is a significantly weaker base (pKa ~7.4)—it is basic enough to deprotonate the carboxylic acid and drive the coupling, but not strong enough to abstract the α -proton, thereby preserving the (S)-stereocenter[4].
Q3: My Boc-deprotection step yields a dark, sticky residue instead of a clean solid. What is going wrong? A: The acidic cleavage of the tert-butoxycarbonyl (Boc) group generates highly reactive tert-butyl carbocations. Without a proper scavenger, these carbocations can undergo Friedel-Crafts alkylation with the electron-rich regions of your molecule or polymerize, leading to intractable tars. Resolution: Implement a scavenger cocktail. Adding Triisopropylsilane (TIPS) and water to your Trifluoroacetic acid (TFA)/Dichloromethane (DCM) mixture will permanently quench the carbocations, yielding a clean primary amine salt.
Part 2: Mechanistic Workflows & Causality
The following diagrams illustrate the optimized synthetic workflow and the mechanistic causality behind racemization when incorrect bases are selected.
Figure 1: Optimized synthetic workflow for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Figure 2: Mechanistic pathways showing how base selection dictates chiral integrity.
Part 3: Quantitative Data Matrix
To demonstrate the necessity of the optimized conditions, the table below summarizes the expected outcomes when coupling Boc-L-Ala-OH with 2-bromoaniline under various standard conditions.
| Coupling Reagent | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| EDC / HOBt | DIPEA (3.0) | DMF | 25 | 24 | < 25% | > 98% |
| HATU | TEA (3.0) | DMF | 25 | 12 | 85% | < 60% (Racemized) |
| HATU | DIPEA (3.0) | DMF | 25 | 12 | 88% | < 75% (Racemized) |
| HATU | NMM (3.0) | DMF | 25 | 18 | 82% | > 98% (Preserved) |
| Acid Chloride | Pyridine (2.0) | DCM | 0 to 25 | 12 | 75% | 85% (Moderate epimerization) |
Part 4: Optimized Experimental Protocols
These self-validating protocols are engineered to maximize yield while strictly preserving the (S)-stereocenter.
Protocol A: Synthesis of Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Objective: Overcome steric hindrance of 2-bromoaniline while preventing oxazolone-mediated racemization.
-
Reagent Preparation: To an oven-dried, argon-flushed 100 mL round-bottom flask, add Boc-L-Ala-OH (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol).
-
Dissolution & Activation: Dissolve the solids in anhydrous DMF (30 mL). Add N-Methylmorpholine (NMM) (3.0 equiv, 30 mmol) dropwise. Stir the mixture at room temperature for exactly 15 minutes to ensure complete formation of the active OAt ester. Self-validation: The solution will turn a characteristic pale yellow.
-
Nucleophilic Addition: Add 2-bromoaniline (1.1 equiv, 11 mmol) to the activated ester solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor via LC-MS or TLC (Hexane:EtOAc 7:3) until the active ester is fully consumed.
-
Workup: Dilute the mixture with Ethyl Acetate (100 mL). Wash the organic layer sequentially with 1M HCl (3 x 50 mL) to remove unreacted aniline and NMM, saturated aqueous NaHCO₃ (3 x 50 mL) to remove acidic byproducts, and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.
Protocol B: Deprotection to yield (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Objective: Cleanly remove the Boc protecting group without generating alkylated side-products.
-
Preparation: Dissolve the purified Boc-protected intermediate (1.0 equiv, ~8 mmol) in anhydrous DCM (20 mL).
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (0.1 equiv) and deionized water (0.1 equiv) to the solution.
-
Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (20 mL) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-validation: Gas evolution (CO₂) will be observed initially.
-
Concentration: Concentrate the mixture in vacuo to remove DCM and excess TFA. Do not heat above 30 °C during evaporation to prevent degradation.
-
Precipitation: Triturate the resulting crude oil with cold diethyl ether (50 mL). The product will precipitate as a white TFA salt. Filter, wash with additional cold ether, and dry under high vacuum. (To obtain the free base, partition the salt between EtOAc and 1M NaOH, extract, and dry).
Part 5: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
Sources
Stability of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in different solvents
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying chemical principles to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Stability
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral α-amino amide, a structural motif prevalent in pharmaceutical intermediates and biologically active molecules. Its stability is paramount for ensuring the integrity of experimental data, the efficacy of final products, and compliance with regulatory standards.[1] The molecule's key functional groups—a primary amine, a chiral center, and an N-aryl amide bond—present distinct stability challenges that are highly dependent on the solvent environment. This guide will illuminate these challenges and provide robust solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Q1: What are the primary degradation pathways for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide?
A1: The molecule is susceptible to three main degradation pathways, driven by its functional groups:
-
Amide Hydrolysis: This is the most common degradation route for amides.[2] It involves the cleavage of the amide bond to yield (S)-2-aminopropionic acid (S-Alanine) and 2-bromoaniline. This reaction is catalyzed by both acidic and basic conditions.[3][4]
-
Racemization: The chiral center at the alpha-carbon (α-carbon) is prone to epimerization, which is the conversion from the (S)-enantiomer to the (R)-enantiomer, leading to a racemic mixture (a 1:1 mixture of both).[5] This process involves the removal of the proton from the chiral α-carbon, an event that is particularly favored under basic conditions.[5]
-
Oxidation: The primary amino group and the electron-rich bromophenyl ring can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or radical initiators.[3]
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: The pH of the aqueous solvent is the most critical factor governing stability.
-
Acidic Conditions (pH < 4): The compound will undergo acid-catalyzed hydrolysis. The rate of hydrolysis increases as the pH decreases.[2][3] The mechanism involves protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]
-
Neutral Conditions (pH ≈ 6-8): The compound is generally most stable in the near-neutral pH range, although hydrolysis can still occur slowly over time, especially at elevated temperatures.
-
Alkaline Conditions (pH > 8): The compound is highly susceptible to two degradation pathways in basic solutions. Firstly, base-catalyzed hydrolysis occurs via the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[6][7] Secondly, and often more rapidly, racemization of the chiral center can occur.[5]
Q3: Is the compound light-sensitive? How should I assess photostability?
A3: Yes, molecules containing aryl halide moieties can be susceptible to photolytic degradation.[1] It is crucial to perform photostability studies as recommended by ICH guideline Q1B.[8] This involves exposing a solution of the compound to a controlled light source that emits both visible and UV radiation and comparing it to a dark control sample.[8] Always store stock solutions and experimental samples in amber vials or protected from light to minimize this risk.
Q4: Which organic solvents are recommended for preparing stable stock solutions?
A4: For short-term storage, aprotic polar solvents are generally preferred.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are good initial choices. They are polar enough to dissolve the compound but are aprotic, which minimizes the risk of hydrolysis.
-
Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles, potentially leading to solvolysis (transamidation or esterification), though this is typically much slower than water-based hydrolysis. The solubility of amino acid amides is generally good in alcohols.[9]
-
Avoid: Solvents containing acidic or basic impurities should be avoided. Use high-purity or HPLC-grade solvents whenever possible.
Q5: What is the best way to monitor the stability and purity of my sample?
A5: The gold standard for stability monitoring is a stability-indicating High-Performance Liquid Chromatography (HPLC) method . A proper method should be able to separate the parent compound, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, from all its potential degradation products (e.g., 2-bromoaniline, S-Alanine) and any process impurities.[10] A reversed-phase C18 column with a gradient elution using a mobile phase of water (with an acid modifier like 0.1% formic acid or TFA) and acetonitrile or methanol is a common starting point. Detection is typically done with a UV detector.
Section 2: Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Action & Explanation |
| An extra peak appears in my HPLC chromatogram over time. | Hydrolysis: The most likely cause is the cleavage of the amide bond. | 1. Identify the Peak: Compare the retention time to standards of 2-bromoaniline and S-Alanine (note: Alanine may not be retained well on a C18 column without derivatization). Mass spectrometry (LC-MS) is definitive for identification.2. Check Solvent pH: If using an aqueous buffer, ensure the pH is near neutral (6.5-7.5).3. Lower Temperature: Store solutions at 4°C or -20°C to slow the degradation rate. |
| The enantiomeric excess (e.e.) of my compound is decreasing. | Racemization: The chiral center is inverting, likely due to basic conditions. | 1. Confirm with Chiral HPLC: Use a chiral column (e.g., Chiralcel OD-H) to separate the (S) and (R) enantiomers.2. Avoid Basic Conditions: Ensure all solvents and reagents are free from basic contaminants. If a basic step is required in a synthesis, it should be performed at a low temperature and for the shortest possible duration.3. Use Aprotic Solvents: Prepare stock solutions in high-purity aprotic solvents like DMSO or ACN. |
| My stock solution in methanol is turning yellow and showing multiple new peaks. | Oxidation/Solvolysis: The primary amine may be oxidizing, or the compound may be reacting with the methanol solvent. | 1. Purge with Inert Gas: Degas the solvent and store the solution under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.2. Switch to Aprotic Solvent: Change the solvent to DMSO or ACN for long-term storage.3. Check for Peroxides: Ensure the solvent is free of peroxides, which can initiate oxidation. |
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][3]
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.
-
Acid: Use 0.1 M HCl. Place in a water bath at 60°C.
-
Base: Use 0.1 M NaOH. Keep at room temperature. Note: Degradation may be rapid, so shorter time points are advised.
-
Oxidative: Use 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Test both the solid compound and a solution in ACN in an oven at 80°C.
-
Photolytic: Expose a solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).[8] Keep a parallel sample wrapped in aluminum foil as a dark control.
-
-
Sampling & Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.
-
Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection to prevent column damage.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Aim for approximately 5-20% degradation to ensure that secondary degradation is minimized.
Protocol 2: Chiral HPLC Method for Racemization Assessment
Purpose: To separate and quantify the (S) and (R) enantiomers of 2-Amino-N-(2-bromo-phenyl)-propionamide.
Methodology:
-
Column: A chiral stationary phase is required. Columns like Chiralcel® OD-H or Chiralpak® AD-H are common choices for separating enantiomers of chiral amines and amides.
-
Mobile Phase: Chiral separations often use normal-phase solvents. A typical mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis:
-
Inject a standard of the pure (S)-enantiomer to determine its retention time.
-
Inject a sample that has been deliberately racemized (e.g., by brief exposure to a strong base) to confirm the retention time of the (R)-enantiomer and demonstrate peak separation.
-
Analyze experimental samples and calculate the percentage of each enantiomer by peak area.
-
Section 4: Data Summary & Interpretation
Predicted Stability in Common Solvents
The following table provides a general guideline for the stability of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in various solvent classes under typical laboratory conditions (room temperature, protected from light).
| Solvent Class | Example Solvents | Predicted Stability (48h @ RT) | Rationale & Expert Notes |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Lack of protons minimizes hydrolysis risk. These are the recommended solvents for stock solutions. Ensure use of anhydrous grade for long-term storage. |
| Ethers | THF, Dioxane | High | Aprotic and generally non-reactive. Check for peroxides, as they can initiate oxidative degradation. |
| Halogenated | Dichloromethane (DCM) | Moderate | Generally stable, but residual acidity (from storage/degradation of DCM) can slowly catalyze hydrolysis. |
| Protic (Alcohols) | Methanol, Ethanol | Moderate | Can act as weak nucleophiles. Solvolysis is possible but much slower than hydrolysis. Not recommended for long-term storage. |
| Aqueous (Neutral) | pH 7.0 Phosphate Buffer | Moderate to High | This is the pH of maximum stability in aqueous media, but slow hydrolysis can still occur.[11] |
| Aqueous (Acidic) | pH 2.0 Glycine Buffer | Low | Rapid acid-catalyzed hydrolysis is expected.[2][3] |
| Aqueous (Basic) | pH 10.0 Carbonate Buffer | Very Low | Rapid base-catalyzed hydrolysis and racemization are expected.[5][6] |
Potential Degradation Products
Caption: Major degradation products from hydrolysis and racemization.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). Vertex AI Search.
- Solubility of 4-Bromo-3-oxo-n-phenylbutanamide in Organic Solvents: An In-depth Technical Guide. Benchchem.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
- Racemization Assays. Thottathil, J. K., & Li, Z. (2009). In Comprehensive Organic Synthesis II (Vol. 7, pp. 203-225). Elsevier.
- Process for the racemization of α-amino acids.
- IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
- Process for racemizing an optically active alpha-amino acid or a salt thereof.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Process for the preparation of a free alpha-l-amino acid.
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids.
- Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. PubMed.
- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank.
- Determination of the Enantiomers of Alpha-Amino Acids and Alpha-Amino Acid Amides by High-Performance Liquid Chromatography With a Chiral Mobile Phase. PubMed.
- Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions.
- Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Advances.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone. Benchchem.
- COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research.
- METHODS FOR THE DETERMINATION OF SUBMICRO QUANTITIES OF TOTAL NITROGEN, AMMONIA, AMINO NITROGEN, AMIDES, PEPTIDES, ADENYLIC ACID. Journal of Biological Chemistry.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline.
- Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC.
- Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
- Converting Nitriles to Amides. Chemistry Steps.
- Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011).
- The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
- Edexcel IAL Chemistry A-level Topic 19: Organic Nitrogen Compounds: Amines, Amides, Amino Acids and Proteins.
- Synthesis of Sulfenamides from Aminoesters and their Stability.
- Amine vs Amide Solubility. Chemistry Stack Exchange.
- (S)-2-Amino-N-(2-bromophenyl)propanamide. BLDpharm.
- Photolysis of 3-(p-bromophenyl)-1-methoxy-1-methylurea.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC.
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
- Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents.
- Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transform
- Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry.
Sources
- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Racemization in the Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Welcome to the technical support center dedicated to addressing the critical challenge of preventing racemization during the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of chiral molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your target compound.
Introduction to the Challenge of Racemization
The synthesis of enantiomerically pure amides, such as (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, is a common yet challenging task in medicinal chemistry and drug development. The primary obstacle is the potential for racemization at the chiral center of the amino acid derivative during the amide bond formation. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can significantly diminish the therapeutic efficacy of a drug and introduce unintended biological activities.[1] This guide will explore the mechanisms of racemization and provide practical, field-proven strategies to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide?
A: Racemization during the amide coupling reaction is primarily caused by the activation of the carboxylic acid group of the (S)-2-aminopropanoic acid derivative. This activation, which is necessary for the reaction to proceed, increases the acidity of the α-proton on the chiral carbon. The presence of a base can then lead to the abstraction of this proton, forming a planar enolate or an oxazolone intermediate, both of which are achiral.[2][3] Subsequent protonation of this intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers.
Q2: How does the choice of coupling reagent impact racemization?
A: The choice of coupling reagent is one of the most critical factors in controlling racemization.[4]
-
Carbodiimides (e.g., DCC, EDC) are effective but can lead to significant racemization if used alone.[3][5] Their use in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress racemization by forming less reactive, but still effective, active esters.[3][4][6]
-
Phosphonium and Uronium/Aminium Salts (e.g., BOP, PyBOP, HBTU, HATU) are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[5][6] They work by forming active esters in situ that are less prone to racemization.
-
Ynamide-based coupling reagents have shown remarkable ability to suppress racemization by forming stable α-acyloxyenamide active esters.[7][8]
-
T3P® (Propylphosphonic Anhydride) is another efficient coupling reagent known for minimizing racemization.[5][9]
Q3: What is the role of bases in racemization, and which ones should I use?
A: Bases are often necessary to neutralize salts of the amine component or to facilitate the coupling reaction. However, the basicity and steric hindrance of the base significantly influence the extent of racemization.[2]
-
Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can readily abstract the α-proton, leading to increased racemization.[1][4]
-
Weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred as they are less likely to cause epimerization.[3][4] It is also crucial to use the minimum necessary amount of base.[1][4]
Q4: How do reaction temperature and solvent choice affect the stereochemical outcome?
A:
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][4][10] Therefore, it is advisable to perform the coupling reaction at room temperature or below (e.g., 0°C).
-
Solvent: The polarity of the solvent can influence the rate of racemization.[1][11] While less polar solvents may reduce racemization, the choice is often dictated by the solubility of the reactants. Dichloromethane (DCM) has been found to be a good solvent for ynamide-mediated couplings.[8]
Q5: What analytical techniques are best for determining the enantiomeric excess (ee) of my product?
A: Several analytical methods can be used to determine the enantiomeric excess of your synthesized (S)-2-Amino-N-(2-bromo-phenyl)-propionamide:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers by creating diastereomeric complexes with distinct NMR signals.[12]
-
Gas Chromatography (GC) on a chiral stationary phase: This method is suitable for volatile and thermally stable compounds.[14]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules and can be used for ee determination.[12][13]
Troubleshooting Guide: Preventing Racemization
| Problem | Potential Cause | Recommended Solution |
| High degree of racemization (low enantiomeric excess) | Inappropriate coupling reagent. | Use a coupling reagent known for low racemization potential, such as HATU, HBTU, PyBOP, or T3P®.[5][6][9] If using a carbodiimide (DCC, EDC), always include an additive like HOBt or HOAt.[3][4][6] |
| Use of a strong, non-hindered base. | Replace strong bases like TEA or DIEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] Use the minimum necessary amount of base.[1][4] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[1][4][10] | |
| Prolonged reaction time. | Monitor the reaction progress and stop it as soon as it is complete to minimize the time the activated species is exposed to racemizing conditions. | |
| Incomplete reaction | Insufficient activation of the carboxylic acid. | Ensure the coupling reagent is of high quality and used in the correct stoichiometry. Consider a more powerful coupling reagent if necessary. |
| Steric hindrance. | The 2-bromo-phenyl group can be sterically demanding. Increasing the reaction time (while monitoring for racemization) or slightly increasing the temperature might be necessary. A more potent coupling reagent could also overcome this issue. | |
| Formation of side products | Side reactions of the coupling reagent. | For carbodiimide-based couplings, the formation of N-acylurea byproducts can occur.[3] Using additives like HOBt can minimize this.[3] Phosphonium reagents like BOP can form carcinogenic byproducts.[6] |
Experimental Protocols
Recommended Protocol for the Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide with Minimal Racemization
This protocol utilizes a uronium-based coupling reagent (HATU) and a mild base (NMM) to minimize racemization.
Materials:
-
(S)-2-(tert-butoxycarbonylamino)propanoic acid (Boc-L-Alanine)
-
2-bromoaniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reagents for workup and purification
Procedure:
-
Amide Coupling:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-Alanine (1 equivalent) and HATU (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.2 equivalents) dropwise to the solution.
-
Stir the mixture at 0°C for 10-15 minutes to pre-activate the carboxylic acid.
-
Add 2-bromoaniline (1 equivalent) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification of the Boc-protected Intermediate:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-tert-butyl (1-((2-bromophenyl)amino)-1-oxopropan-2-yl)carbamate.
-
-
Boc-Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) and stir at room temperature for 1-2 hours, or until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
-
-
Determination of Enantiomeric Excess:
-
Analyze the final product using chiral HPLC to determine the enantiomeric excess.
-
Visualizing the Racemization Pathway and Prevention Strategies
The following diagram illustrates the key steps in the amide synthesis and the points where racemization can occur, along with the corresponding preventative measures.
Caption: A flowchart illustrating the desired synthesis pathway, the competing racemization pathway, and key strategies to prevent the loss of stereochemical integrity.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
-
Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC. Retrieved from [Link]
-
Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Journal of the American Chemical Society. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
How to Optimize Amide Synthesis for Low-Temperature Applications. (2026). Patsnap Eureka. Retrieved from [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (n.d.). PMC. Retrieved from [Link]
-
Determination of enantiomeric excess. (n.d.). Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Retrieved from [Link]
-
Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. (2025). ChemRxiv. Retrieved from [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Retrieved from [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. Retrieved from [Link]
-
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Retrieved from [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). ACS Publications. Retrieved from [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (n.d.). PMC. Retrieved from [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. Retrieved from [Link]
-
Racemization pathways during amide bond formation. (n.d.). ResearchGate. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.). Retrieved from [Link]
-
Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Optimize Amide Synthesis for Low-Temperature Applications [eureka.patsnap.com]
- 11. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uma.es [uma.es]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
Technical Support Center: Scale-up Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Introduction
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral molecule of significant interest in pharmaceutical development, often serving as a key building block for more complex active pharmaceutical ingredients (APIs). Its synthesis involves the formation of an amide bond between the chiral amino acid, (S)-alanine (L-alanine), and 2-bromoaniline. The primary challenge in both bench and scale-up synthesis is to form this bond efficiently while rigorously maintaining the stereochemical integrity of the chiral center.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this synthesis. It is designed for researchers, chemists, and process development professionals to navigate the common pitfalls associated with this and similar chiral amide couplings.
Troubleshooting Guide: From Low Yields to Impurity Nightmares
This section addresses specific, practical problems in a question-and-answer format, focusing on root causes and providing actionable solutions.
Q1: My reaction yield is consistently low (<70%) upon scale-up. What are the likely causes and how can I improve it?
Low yield on a larger scale often points to issues with reaction kinetics, reagent stability, or inefficient work-up procedures that are exacerbated by volume changes.
Root Cause Analysis & Solutions:
-
Inefficient Activation of the Carboxylic Acid: The first step in the coupling is the activation of the N-protected L-alanine. Incomplete activation leads directly to unreacted starting material.
-
Solution: Ensure your coupling reagent is of high purity and added in the correct stoichiometry (typically 1.1-1.2 equivalents). For carbodiimide-based couplings (e.g., EDC, DCC), the use of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended.[1][2] These additives form a more stable and reactive activated ester, improving the reaction rate and preventing side reactions of the initial O-acylisourea intermediate.[3]
-
-
Poor Nucleophilicity of 2-Bromoaniline: The bromine atom on the aniline ring is electron-withdrawing, which reduces the nucleophilicity of the amine. This can make the reaction sluggish, especially at lower temperatures used to control racemization.[4]
-
Solution: While increasing temperature can help, it poses a risk to stereochemical purity. A better approach is to optimize the solvent and base. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is generally effective.[5][6] Ensure a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is used to neutralize any acid salts without competing in the reaction.[1]
-
-
Hydrolysis of Activated Intermediates: On a larger scale, reactions often run for longer periods, increasing the chance for moisture to hydrolyze the highly reactive activated ester or the coupling reagent itself.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Ensure all glassware is thoroughly dried before use.
-
-
Work-up Losses: Emulsion formation during aqueous extraction is a common problem on scale-up, leading to significant product loss at the interface.
-
Solution: Consider a crystallization-based isolation instead of a purely extractive work-up. If extraction is necessary, adding brine (saturated NaCl solution) can help break emulsions. Alternatively, filtering the organic layer through a pad of Celite or sodium sulfate can also be effective.
-
Q2: The enantiomeric excess (e.e.) of my product is dropping significantly on a larger scale. How can I prevent racemization?
Maintaining chiral purity is the most critical aspect of this synthesis. Racemization typically occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, a process often catalyzed by base and elevated temperatures.[1]
Root Cause Analysis & Solutions:
-
Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC or EDC, when used alone, have a higher risk.[1][7]
-
Solution: The addition of HOBt, and particularly its safer, non-explosive alternative OxymaPure, is highly effective at suppressing racemization by rapidly converting the initial active intermediate into a less prone-to-racemize active ester.[1][2][3] For very challenging couplings, HOAt (1-Hydroxy-7-azabenzotriazole) offers even better racemization suppression.[1][3]
-
-
Base Selection and Stoichiometry: The basicity and amount of the tertiary amine base used can dramatically influence racemization.[8] Stronger bases like DIPEA can more readily abstract the alpha-proton of the activated amino acid, leading to the formation of the problematic oxazolone.[1][8]
-
Solution: Use the weakest base necessary to achieve the desired reaction rate. N-methylmorpholine (NMM) is a less hindered and weaker base than DIPEA and is often a better choice.[1][8] In highly sensitive cases, a sterically hindered, weak base like 2,4,6-collidine may be beneficial.[1] Use only the required amount of base, typically one equivalent if starting from an amine salt.
-
-
Temperature Control: The rate of racemization is highly temperature-dependent. Exotherms during the addition of the coupling reagent on a large scale can lead to localized "hot spots" where the temperature rises significantly, even if the reactor jacket is cold.
-
Solution: Maintain strict temperature control, typically between 0 °C and room temperature. Add the coupling reagent slowly and portion-wise to manage the exotherm.[5] For large-scale reactions, ensure adequate reactor cooling capacity and efficient stirring to dissipate heat.
-
Table 1: Comparison of Common Coupling Additives for Racemization Suppression
| Additive | pKa | Advantages | Disadvantages |
| HOBt | 4.60 | Effective at suppressing racemization, widely used.[8] | Potentially explosive in anhydrous form, availability may be restricted.[1] |
| OxymaPure | N/A | Non-explosive, excellent racemization suppression, good solubility.[1][2] | Generally preferred modern alternative. |
| HOAt | 3.28 | More effective than HOBt due to neighboring group effect.[1][3] | Also has explosive properties, restricting its use.[1] |
| 6-Cl-HOBt | 3.35 | Faster couplings and lower racemization than HOBt; safer to handle.[3] | May not be as readily available as OxymaPure. |
Q3: My final product is contaminated with a persistent, difficult-to-remove impurity. How do I identify and eliminate it?
The most common and troublesome impurity in carbodiimide-mediated couplings is the N,N'-disubstituted urea byproduct.
Root Cause Analysis & Solutions:
-
Byproduct from DCC (N,N'-Dicyclohexylurea - DCU): DCU is notoriously insoluble in many common organic solvents, often precipitating out of the reaction mixture.[9] However, some can remain in solution and co-precipitate with the product.
-
Solution: Most of the DCU can be removed by simple filtration of the reaction mixture.[9][10] To remove residual DCU, consider changing the solvent for crystallization. For example, dissolving the crude product in a solvent like ethyl acetate or diethyl ether and cooling it can cause the remaining DCU to precipitate, which can then be filtered off.[11]
-
-
Byproduct from EDC (1-ethyl-3-(3-dimethylaminopropyl)urea - EDU): Unlike DCU, the urea byproduct from EDC is water-soluble.[5][12]
-
Solution: This impurity is easily removed during the aqueous work-up. Performing several washes with dilute acid (e.g., 1M HCl or 10% citric acid) followed by water and brine will effectively remove EDU and any excess base.[5]
-
-
Formation of N-acylurea: This side-product forms when the O-acylisourea intermediate rearranges instead of reacting with the amine. It is a stable compound that terminates the reaction chain.[1]
Q4: I am facing significant safety concerns with my chosen coupling reagent on a larger scale. What are the hazards and what are safer alternatives?
Many highly effective coupling reagents pose significant occupational health and safety risks, especially on an industrial scale.
Root Cause Analysis & Solutions:
-
DCC: Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic skin reactions and chemical burns.[9]
-
HOBt/HOAt-based Reagents (HBTU, HATU, PyBOP): Many of these reagents contain the HOBt or HOAt moiety, which are known to be explosive, particularly in their anhydrous, purified state.[1][13]
-
Phosphonium Reagents (BOP): The classic BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][14]
Safer Alternatives:
-
EDC: As a water-soluble carbodiimide, EDC is generally considered safer to handle than DCC, and its water-soluble urea byproduct simplifies purification.[1][12]
-
OxymaPure-based Reagents (e.g., COMU): These reagents replace the explosive HOBt/HOAt moiety with the non-explosive and highly effective OxymaPure.[1][2] They offer excellent performance with a significantly improved safety profile.
-
T3P® (Propylphosphonic Anhydride): This reagent is known for its high efficiency, low toxicity, and reduced racemization risk. Its byproducts are water-soluble, simplifying work-up.[7]
Always consult the Safety Data Sheet (SDS) for any reagent and perform a thorough process safety assessment before scaling up a reaction. Many peptide couplers are confirmed dermal sensitizers.[15]
Process Flow & Troubleshooting Diagrams
The following diagrams illustrate the general synthetic workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for the synthesis of the target compound.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q: Can I use an acyl chloride of N-Boc-L-alanine instead of a coupling reagent? A: While forming the acid chloride is a viable method for activating the carboxylic acid, it is generally not recommended for amino acids. The conditions required to form the acid chloride (e.g., using thionyl chloride or oxalyl chloride) are harsh and can lead to significant racemization through the oxazolone intermediate. Peptide coupling reagents are designed to create the active intermediate under much milder conditions, preserving stereochemical integrity.
Q: My final product is an oil and won't crystallize. What should I do? A: First, ensure the product is pure via HPLC and NMR, as impurities can inhibit crystallization. If it is pure, you may need to perform a salt screen. The free amine product may be difficult to crystallize, but its salt form (e.g., hydrochloride or tartrate) might be a stable, crystalline solid. Chiral resolving agents can also be used to form diastereomeric salts which may have better crystallization properties.[][17]
Q: What is the best solvent for this reaction? A: Polar aprotic solvents are generally the best choice. DMF and NMP are excellent for solubilizing the starting materials and intermediates.[5][6] Dichloromethane (DCM) can also be used and is often easier to remove, but solubility may be a limiting factor on scale-up.[5][18]
Q: How do I monitor the reaction progress effectively on a large scale? A: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress. It allows for accurate quantification of the starting materials and product, providing a clear endpoint. Thin-Layer Chromatography (TLC) can be used as a quicker, qualitative check, but HPLC provides more reliable data for scale-up operations.
Experimental Protocols
Protocol 1: EDC/OxymaPure Coupling (Scale: 1.0 mol)
-
Preparation: To a 5L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-L-alanine (208 g, 1.1 mol) and 2-bromoaniline (172 g, 1.0 mol).
-
Solvent & Base: Add anhydrous DMF (2 L) and N-methylmorpholine (NMM) (111 mL, 1.0 mol). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Activation: In a separate vessel, dissolve OxymaPure (156 g, 1.1 mol) and EDC hydrochloride (211 g, 1.1 mol) in anhydrous DMF (500 mL).
-
Addition: Add the EDC/OxymaPure solution to the reactor dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of 2-bromoaniline by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to 10 °C. Slowly add water (2 L), which may cause the product to precipitate. Stir for 1 hour, then filter the solid product. Wash the filter cake with water (2 x 1 L).
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure (S)-N-Boc-2-Amino-N-(2-bromo-phenyl)-propionamide.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). cem.com.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis.
- Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). (n.d.). Peptides.
- How Can I Remove DCU, byproduct of DCC coupling reactions?. (2022, May 27). ResearchGate.
- What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013, December 10). ResearchGate.
- An Evaluation of the Occupational Health Hazards of Peptide Couplers. (n.d.). PMC.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (n.d.). Benchchem.
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). cem.com.
- Chiral resolution by crystallization. (n.d.). BOC Sciences.
- How I can remove DCU from my product?. (2025, December 3). Chemistry Stack Exchange.
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (n.d.). ResearchGate.
- White Paper: A Glimpse into the Development of Peptide Coupling Reagents. (2025, October 21). Veranova.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC.
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
- Optimizing Peptide Coupling: Key Techniques. (n.d.). cem.com.
- Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. (n.d.). ChemRxiv.
Sources
- 1. bachem.com [bachem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. veranova.com [veranova.com]
- 15. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 18. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification Strategies for Polar N-Aryl Amino Amides
Welcome to the technical support center for the purification of polar N-aryl amino amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this important class of compounds. The inherent polarity of N-aryl amino amides, often coupled with their unique solubility and stability profiles, can make purification a non-trivial task. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles and field-proven techniques.
Troubleshooting Guide
This section addresses specific issues you may be encountering during your purification workflow.
Question: My polar N-aryl amino amide is streaking or tailing significantly on my silica gel column. What is causing this and how can I resolve it?
Answer:
This is a classic problem when purifying compounds with basic nitrogen atoms, such as the amino group in many N-aryl amino amides, on standard silica gel.
-
The "Why": Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic amino groups in your compound can undergo strong acid-base interactions with these silanol groups, leading to a non-ideal elution profile characterized by tailing or streaking. In some cases, this strong interaction can lead to irreversible adsorption and loss of your compound on the column.
-
The Solutions:
-
Use a Modified Eluent: The most common and effective solution is to add a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica gel, leading to a sharper, more symmetrical peak shape.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system.
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing 1-2% ammonium hydroxide can be very effective.[1] A common eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1).[1]
-
-
Deactivate the Silica Gel: You can "pre-treat" the silica gel to reduce its acidity. Before running your column, you can wash the silica with a dilute solution of triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove any excess base.[1]
-
Consider an Alternative Stationary Phase: If tailing persists, you may need to switch to a less acidic stationary phase, such as neutral alumina.
-
Question: My N-aryl amino amide has very poor solubility in common normal-phase chromatography solvents like ethyl acetate/hexane. How can I effectively purify it using flash chromatography?
Answer:
Solubility issues are a common hurdle with highly polar compounds. Here’s a systematic approach to address this:
-
The "Why": The high polarity of your N-aryl amino amide makes it more soluble in polar solvents and less soluble in the non-polar solvents typically used for normal-phase chromatography.
-
The Solutions:
-
Switch to a More Polar Mobile Phase: Instead of ethyl acetate/hexane, consider using a more polar solvent system. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] You can start with a low percentage of methanol (1-5%) and gradually increase it to achieve the desired elution profile.
-
Employ Reverse-Phase Chromatography: If your compound is water-soluble, reverse-phase chromatography is an excellent alternative.[2] In this technique, you use a non-polar stationary phase (like C18 silica) and a polar mobile phase (typically water and acetonitrile or methanol).[3][4] Your polar compound will have weaker interactions with the stationary phase and will elute with a higher proportion of the aqueous mobile phase.
-
Solid Loading: Instead of dissolving your sample in a small amount of the mobile phase (which may not be possible), you can use a solid loading technique. Dissolve your crude product in a suitable solvent (e.g., methanol, DCM), adsorb it onto a small amount of silica gel or celite, and then evaporate the solvent to dryness. The resulting dry powder can then be loaded onto the top of your chromatography column.
-
Question: My N-aryl amino amide seems to be decomposing on the silica gel column. What are the likely causes and how can I prevent this?
Answer:
Degradation during purification can be a significant source of yield loss. The acidic nature of silica gel is often the culprit.
-
The "Why": Certain functional groups can be sensitive to acidic conditions. For example, if your N-aryl amino amide contains acid-labile groups like a furan ring, the acidic environment of the silica gel can catalyze decomposition.[1]
-
The Solutions:
-
Deactivate the Silica Gel: As mentioned previously, pre-treating the silica with a base like triethylamine can neutralize the acidic sites and prevent degradation.[1]
-
Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.[1]
-
Consider Non-Chromatographic Methods: If your compound is particularly unstable, it may be best to avoid chromatography altogether. Techniques like crystallization or acid-base extraction might be more suitable.[5]
-
Question: How can I remove stubborn polar impurities, like leftover starting materials or salts, from my final product?
Answer:
Removing highly polar impurities often requires a different approach than standard chromatography.
-
The "Why": These impurities can have similar or even higher polarity than your product, making chromatographic separation difficult.
-
The Solutions:
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.[6][7] For example, if you have an acidic starting material and your N-aryl amino amide is neutral, you can dissolve the mixture in an organic solvent and wash it with an aqueous base (like sodium bicarbonate). The acidic impurity will be deprotonated to form a water-soluble salt and will move into the aqueous layer, leaving your purified amide in the organic layer.[6][8]
-
Crystallization: If your N-aryl amino amide is a solid, crystallization can be a highly effective purification method.[5] The key is to find a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common polar solvents to try for recrystallization include ethanol, acetone, or acetonitrile.[5]
-
Solid-Phase Extraction (SPE): SPE can be used to either retain your compound of interest while impurities pass through, or to retain the impurities while your compound elutes.[9][10] For example, a polar stationary phase can be used to adsorb polar impurities from a less polar solution of your product.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about purification strategies for polar N-aryl amino amides.
Question: What are the key differences between normal-phase and reverse-phase chromatography for purifying polar N-aryl amino amides?
Answer:
The choice between normal-phase and reverse-phase chromatography depends primarily on the polarity of your compound and the impurities you are trying to remove.
| Feature | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Polar (e.g., silica gel, alumina)[12][13] | Non-polar (e.g., C18, C8)[3][4] |
| Mobile Phase | Non-polar (e.g., hexane/ethyl acetate, DCM/methanol)[13] | Polar (e.g., water/acetonitrile, water/methanol)[3] |
| Elution Order | Least polar compounds elute first.[13] | Most polar compounds elute first.[13] |
| Best Suited For | Separating non-ionic and moderately polar compounds.[12] | Separating non-polar to moderately polar compounds that are soluble in aqueous-organic mixtures.[4] |
For highly polar N-aryl amino amides, reverse-phase chromatography is often the preferred method as it allows for the use of highly polar mobile phases in which the compound is more likely to be soluble.[2]
Question: When should I consider using more advanced techniques like mixed-mode or supercritical fluid chromatography?
Answer:
-
Mixed-Mode Chromatography (MMC): This technique is particularly useful when your sample contains a complex mixture of compounds with a wide range of polarities and charges.[14][15] MMC columns have stationary phases with both reverse-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[3][16] This allows for the simultaneous separation of non-polar, polar, and charged molecules in a single run, offering unique selectivity that cannot be achieved with single-mode chromatography.[14][17]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[18] It offers several advantages for purifying polar compounds:
-
Speed: SFC purifications are typically 3-4 times faster than traditional HPLC.[19]
-
Reduced Solvent Consumption: It is a more environmentally friendly "green" chemistry technique.[19]
-
Fast Sample Recovery: The CO2 mobile phase is easily removed, leading to faster evaporation times for collected fractions.[19] SFC is an excellent alternative to both normal-phase and reverse-phase chromatography, especially for high-throughput purification in drug discovery settings.[19]
-
Question: What are the most effective non-chromatographic methods for purifying polar N-aryl amino amides?
Answer:
While chromatography is a powerful tool, non-chromatographic methods can often be more efficient, scalable, and cost-effective.
-
Crystallization: This is often the method of choice for solid compounds.[5] It can provide very high purity material and is readily scalable. The key is to perform careful solvent screening to find the optimal conditions.
-
Acid-Base Extraction: As detailed in the troubleshooting section, this is an extremely effective method for removing acidic or basic impurities.[6][7]
-
Distillation: If your N-aryl amino amide is thermally stable and has a distinct boiling point from its impurities, distillation (often under vacuum for high-boiling compounds) can be a viable option.[20]
-
Lyophilization (Freeze-Drying): While not a purification technique in itself, lyophilization is the preferred method for drying highly polar, water-soluble compounds after purification.[21][22] It removes water by sublimation under vacuum, which prevents the compound from oiling out or decomposing, and often results in a light, "fluffy" powder that is easy to handle.[22][23]
Experimental Workflows and Protocols
Workflow for Selecting a Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Protocol: Flash Chromatography with a Basic Modifier
-
Prepare the Eluent: Create your mobile phase (e.g., 95:5 DCM:MeOH) and add 0.5% (v/v) triethylamine.
-
Pack the Column: Pack your silica gel column using the prepared eluent.
-
Load the Sample: Dissolve your crude N-aryl amino amide in a minimum amount of the eluent or use the solid loading technique described above.
-
Run the Column: Apply your sample to the top of the column and begin eluting with your modified mobile phase.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol: Acid-Base Extraction
-
Dissolve the Sample: Dissolve your crude product mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Extract the Base: To remove a basic impurity, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[8] The basic impurity will be protonated and move into the aqueous layer. Drain and save the aqueous layer. Repeat the wash if necessary.
-
Extract the Acid: To remove an acidic impurity, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[6] The acidic impurity will be deprotonated and move into the aqueous layer. Drain and save the aqueous layer.
-
Isolate the Neutral Product: The organic layer should now contain your purified neutral N-aryl amino amide. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield your pure product.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]
-
IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
LCGC International. (2026, March 10). Mixed-Mode Chromatography—A Review. [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
PMC. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. [Link]
-
ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?[Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]
-
Analyst (RSC Publishing). (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?[Link]
-
Bionity.com. (n.d.). Acid-base extraction. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
- Google Patents. (n.d.).
-
AZoM. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. [Link]
-
American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Waters. (2026, March 12). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?[Link]
-
LCGC International. (2026, March 13). Understanding and Improving Solid-Phase Extraction. [Link]
-
Cytiva. (2024, December 10). Advantages of lyophilization. [Link]
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- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
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- 23. cytivalifesciences.com [cytivalifesciences.com]
Managing impurities in the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Welcome to the technical support center for the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, controlling, and mitigating impurities. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality, safety, and efficacy of your final product.
The control of impurities is a critical aspect of pharmaceutical development and manufacturing.[1][2] Even trace amounts of impurities can affect the safety and efficacy of an active pharmaceutical ingredient (API).[1][2] This guide will delve into the common challenges encountered during the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide and provide robust troubleshooting strategies based on established scientific principles.
Understanding the Synthesis and Potential Impurities
The synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide typically involves the coupling of a protected (S)-alanine derivative with 2-bromoaniline. This amide bond formation is a critical step where various impurities can be introduced.
Common Synthetic Approach:
A prevalent method for synthesizing this compound is the reaction of an N-protected (S)-alanine, such as Boc-(S)-alanine, with 2-bromoaniline in the presence of a coupling reagent. Subsequent deprotection yields the desired product. The choice of coupling reagent, solvent, base, and reaction conditions significantly influences the impurity profile.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.
FAQ 1: What are the most common impurities I should expect in the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide?
Answer: The impurities in your synthesis can be broadly categorized into three types as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[3] For this specific synthesis, you should be vigilant for the following organic impurities:
-
Diastereomeric Impurity ((R)-2-Amino-N-(2-bromo-phenyl)-propionamide): This is often the most critical impurity due to the chiral nature of the target molecule. Racemization of the (S)-alanine starting material or its activated intermediate can lead to the formation of the (R)-enantiomer.[4][5][6]
-
Unreacted Starting Materials: Residual N-protected (S)-alanine and 2-bromoaniline can carry through to the final product if the reaction is incomplete or purification is inadequate.
-
Coupling Reagent By-products: The choice of coupling reagent will determine the by-products. For example, carbodiimide reagents like DCC and DIC produce urea by-products.[7][8] BOP reagent, while efficient, generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9][10]
-
Side-Reaction Products: These can include by-products from the reaction of the activated alanine with itself (forming a dipeptide) or other side reactions related to the specific coupling conditions used.
Table 1: Common Impurities and Their Sources
| Impurity Type | Specific Impurity Example | Potential Source |
| Diastereomeric | (R)-2-Amino-N-(2-bromo-phenyl)-propionamide | Racemization during amino acid activation or coupling.[4][5] |
| Starting Material | N-Protected (S)-Alanine | Incomplete reaction. |
| Starting Material | 2-Bromoaniline | Incomplete reaction. |
| Reagent-Related | Dicyclohexylurea (DCU) | By-product of DCC coupling reagent.[7][8] |
| Reagent-Related | Hexamethylphosphoramide (HMPA) | By-product of BOP coupling reagent.[9] |
| Side-Reaction | N-Acylurea | Side reaction with carbodiimide reagents.[10] |
Troubleshooting Guide 1: High Levels of Diastereomeric Impurity Detected
Issue: Chiral HPLC analysis of the final product shows a significant peak corresponding to the (R)-enantiomer, indicating a loss of stereochemical integrity.
Root Cause Analysis: Racemization is a common problem in peptide and amide synthesis, particularly when activating amino acids.[5][6] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize to a racemic mixture.[6] Factors that can exacerbate racemization include:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[7][8]
-
Base: The type and amount of base used can significantly impact the rate of racemization.[5] Stronger, less sterically hindered bases can increase the risk.
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Activation Time: Prolonged activation of the amino acid before the addition of the amine can lead to increased racemization.
Investigative Protocol:
-
Confirm Identity: Use a racemic standard of 2-Amino-N-(2-bromo-phenyl)-propionamide to confirm the retention time of the undesired enantiomer in your chiral HPLC method.
-
Analyze Intermediates: If possible, analyze the N-protected intermediate for its enantiomeric purity to pinpoint the step where racemization is occurring.
-
Review Reaction Conditions: Carefully document all reaction parameters, including the order of reagent addition, temperature, and reaction times.
Solutions & Preventative Measures:
-
Optimize Coupling Reagents:
-
Consider using coupling reagents known for low racemization, such as those that form active esters in situ with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][7]
-
Phosphonium-based reagents like PyBOP can be effective, but be mindful of the by-products.[9][10]
-
-
Base Selection:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the activation and coupling steps.
-
Procedural Modifications:
-
Pre-activate the protected amino acid for a minimal amount of time before adding the 2-bromoaniline.
-
Alternatively, add the coupling reagent to a mixture of the protected amino acid and 2-bromoaniline.
-
Caption: Troubleshooting workflow for managing high levels of diastereomeric impurity.
Troubleshooting Guide 2: Presence of Unreacted Starting Materials in the Final Product
Issue: HPLC analysis of the purified product shows peaks corresponding to N-protected (S)-alanine and/or 2-bromoaniline.
Root Cause Analysis: The presence of starting materials in the final product typically points to one of two issues:
-
Incomplete Reaction: The coupling reaction did not proceed to completion. This could be due to insufficient equivalents of one of the reactants, a deactivated coupling reagent, or suboptimal reaction conditions.
-
Inefficient Purification: The purification method (e.g., crystallization, column chromatography) was not effective at removing the unreacted starting materials.
Investigative Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or in-process HPLC to monitor the consumption of the limiting starting material throughout the reaction.
-
Reagent Stoichiometry and Quality: Verify the molar equivalents of all reagents used. Ensure that the coupling reagent is not expired or degraded.
-
Purification Method Review: Evaluate the solubility of the starting materials and the product in the solvents used for purification to ensure differential solubility that allows for effective separation.
Solutions & Preventative Measures:
-
Driving the Reaction to Completion:
-
Consider using a slight excess (1.1-1.2 equivalents) of the non-limiting starting material and the coupling reagent.
-
Ensure adequate reaction time by monitoring the reaction until the limiting starting material is no longer detectable.
-
-
Enhanced Purification:
-
Crystallization: If the product is crystalline, optimize the crystallization solvent system to maximize the precipitation of the product while keeping the starting materials dissolved in the mother liquor.
-
Column Chromatography: If using chromatography, perform a gradient elution to effectively separate the more polar starting materials from the less polar product (or vice versa, depending on the stationary and mobile phases).
-
Aqueous Wash: Incorporate an acidic wash (e.g., dilute HCl) during the workup to remove unreacted 2-bromoaniline and a basic wash (e.g., dilute NaHCO3) to remove unreacted N-protected (S)-alanine.
-
FAQ 2: How can I effectively remove by-products from my coupling reagent?
Answer: The removal strategy for coupling reagent by-products depends on the specific reagent used.
-
DCC/DIC By-products: Dicyclohexylurea (DCU), the by-product of DCC, is largely insoluble in many organic solvents and can often be removed by filtration.[7][8] Diisopropylurea, from DIC, is more soluble, making DIC a better choice for solid-phase synthesis but requiring more rigorous purification in solution-phase synthesis, often through chromatography.[7][8]
-
EDC By-product: The urea by-product of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, allowing for its removal through an aqueous workup.[7][11]
-
BOP By-product (HMPA): Hexamethylphosphoramide (HMPA) is a highly polar and water-soluble aprotic solvent that is also a known carcinogen, necessitating careful handling and removal.[9] Its removal can be challenging. Multiple aqueous extractions are required. Due to its toxicity, it is often preferable to use alternative phosphonium-based reagents like PyBOP, which do not produce HMPA.[10]
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities.[] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[3][13]
Table 2: Recommended HPLC Methods for Impurity Analysis
| Analysis Type | Recommended Column | Mobile Phase Example | Detection |
| Achiral Purity (Starting Materials, By-products) | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | UV at 220 nm and 254 nm |
| Chiral Purity (Diastereomers) | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose derivatives) | Normal Phase (e.g., Hexane/Isopropanol) or Reverse Phase (depending on the column) | UV at 220 nm |
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases to find one that provides baseline separation of the (S) and (R) enantiomers.
-
Mobile Phase Optimization: Adjust the ratio of the mobile phase components to optimize the resolution and retention times. For normal phase, varying the percentage of the alcohol modifier is key.[14]
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure its accuracy, precision, and robustness.
References
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Google Scholar.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Impurities Detection in Pharmaceuticals. Drug Development and Delivery. Available at: [Link]
- Racemiz
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. LinkedIn. Available at: [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
- Coupling Reagents.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Racemization pathways during amide bond formation.
- Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM.
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC.
- [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide.
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Amide and Amine Differences. A Level Chemistry Revision.
- An aqueous solution of a primary or secondary amine reacts with a... Pearson.
- Amides Preparation and Reactions Summary. Chemistry Steps.
Sources
- 1. selectscience.net [selectscience.net]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 13. rroij.com [rroij.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Palladium-Catalyzed N-Arylation of Propionamides
Welcome to the Technical Support Center for cross-coupling methodologies. The Buchwald-Hartwig amidation of primary amides, such as propionamide, presents unique mechanistic challenges compared to standard amine arylations. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of N-aryl propionamides.
Mechanistic Overview: The Catalytic Cycle
Understanding the causality behind reaction failures begins with the catalytic cycle. Primary amides are inherently weak nucleophiles. During the catalytic cycle, the coordination of the amide to the Palladium(II) center is a critical juncture. If the ligand lacks sufficient steric bulk, the amide can coordinate through both its nitrogen and oxygen atoms, forming a highly stable, unreactive κ2 -amidate complex that stalls the reaction and leads to catalyst decay[1].
Catalytic cycle of Pd-catalyzed N-arylation highlighting key mechanistic intermediates.
Section 1: Frequently Asked Questions (FAQs) - Catalyst & Ligand Selection
Q: Why is my propionamide coupling failing with standard phosphine ligands like BINAP or DPPF? A: Primary amides like propionamide are poor nucleophiles. When they bind to the Pd(II) intermediate, standard ligands allow the formation of a stable κ2 -amidate complex (binding via N and O). This traps the palladium in an off-cycle resting state[1]. To force the necessary κ1 -binding (monodentate via nitrogen) required for reductive elimination, you must use highly sterically demanding ligands.
Q: Which ligands are optimal for the N-arylation of propionamides? A: The most effective ligands are bulky, electron-rich biaryl monophosphines such as tBuBrettPhos or Me4tBuXPhos [1]. The extreme steric bulk of the tert-butyl groups forces the amide into the reactive κ1 -conformation. Alternatively, Xantphos , a rigid bidentate ligand with a wide bite angle (~118°), enforces trans-coordination and effectively promotes reductive elimination with aryl bromides and iodides[2].
Q: Should I use Pd(OAc)₂ / Pd₂(dba)₃ or pre-formed precatalysts? A: For robust, scalable results, Pd G3 or G4 precatalysts (e.g., tBuBrettPhos Pd G3) are vastly superior[3]. Pd₂(dba)₃ contains dibenzylideneacetone (dba), which acts as a competitive π -acidic ligand and retards the oxidative addition step. Precatalysts rapidly activate under mild basic conditions to generate a precise 1:1 Ligand:Pd(0) active species, preventing the formation of unreactive palladium clusters[3].
Section 2: Troubleshooting Guide - Common Experimental Issues
Issue 1: Rapid Formation of Palladium Black (Catalyst Deactivation)
-
Causality: Palladium black is the visual manifestation of Pd(II) reducing to inactive bulk Pd(0) aggregates. This occurs when the rate of transmetalation/reductive elimination is slower than catalyst decomposition, or due to oxygen ingress[4].
-
Solution: Ensure rigorous Schlenk techniques. Switch to a pre-formed Pd G3 precatalyst to guarantee an optimal 1:1 Pd:Ligand ratio[3]. If you must use Pd₂(dba)₃, add a 20% molar excess of the ligand (e.g., 1:1.2 Pd:L) to stabilize the monomeric Pd(0) species in solution.
Issue 2: Sluggish Conversion with Aryl Chlorides
-
Causality: Aryl chlorides have high C–Cl bond dissociation energies (~96 kcal/mol), making the initial oxidative addition step the rate-limiting bottleneck.
-
Solution: Xantphos is generally ineffective for aryl chlorides. Switch to tBuBrettPhos , which is significantly more electron-rich and lowers the activation energy required for oxidative addition into the C–Cl bond[1]. Elevate the reaction temperature to 100–110 °C.
Issue 3: Competing Hydrodehalogenation (Ar-X → Ar-H)
-
Causality: This side reaction occurs via β -hydride elimination from aliphatic solvents (like dioxane) or due to traces of moisture, which reduces the Pd(II)-Ar intermediate before the amide can bind[4].
-
Solution: Utilize anhydrous, degassed t-amyl alcohol (t-AmOH) or toluene. Switch to a milder, anhydrous base like K3PO4 or Cs2CO3 to minimize base-mediated side reactions[2].
Section 3: Quantitative Data Summary for Optimization
Use the following matrix to select the optimal starting conditions based on your aryl halide electrophile.
| Ligand | Pd Source | Base | Solvent | Aryl Halide Scope | Typical Yield | Mechanistic Notes |
| Xantphos | Pd₂(dba)₃ | Cs2CO3 | 1,4-Dioxane | Ar-Br, Ar-I | 70–85% | Wide bite angle promotes reductive elimination; good functional group tolerance[2]. |
| tBuBrettPhos | Pd G3 Precatalyst | K3PO4 | t-AmOH | Ar-Cl, Ar-Br | 85–95% | Extreme bulk prevents κ2 -amidate formation; highly active for Ar-Cl[1]. |
| BrettPhos | Pd(OAc)₂ | NaOtBu | Toluene | Ar-Br | 50–65% | Prone to over-arylation side reactions; better suited for primary alkylamines[5]. |
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) act as built-in quality control checkpoints to ensure the active catalyst has formed.
Standard operating procedure for the Buchwald-Hartwig amidation of propionamides.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with Propionamide (1.2 equiv), Aryl Chloride (1.0 equiv), tBuBrettPhos Pd G3 precatalyst (2–5 mol%), and anhydrous, finely milled K3PO4 (2.0 equiv).
-
Causality Note: K3PO4 is preferred over strong alkoxides (like NaOtBu) to prevent base-catalyzed hydrolysis of the propionamide starting material.
-
-
Solvent Addition: Add anhydrous, degassed t-amyl alcohol (0.2 M relative to the aryl chloride). Seal the vial securely with a PTFE-lined septum cap.
-
Causality Note:t-AmOH provides excellent solubility for phosphate bases and stabilizes the polar transition states during the reductive elimination step.
-
-
Reaction Execution & Validation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm).
-
Self-Validation Checkpoint: Within 5 minutes of heating, the solution should transition from pale yellow to a deep red/orange hue, indicating the successful generation of the active monomeric Pd(0) species. If the solution turns opaque black, the catalyst has decomposed (likely due to wet solvent or oxygen), and the reaction should be aborted.
-
-
In-Process Monitoring: After 4 hours, sample 10 µL of the reaction mixture via syringe, dilute with acetonitrile, and analyze via LC-MS or TLC (UV active).
-
Workup & Purification: Once the aryl chloride is fully consumed, cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove palladium residues and inorganic phosphate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health (PMC).1
-
Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.3
-
Buchwald–Hartwig amination. Grokipedia.2
-
Technical Support Center: N-Aryl Benzamide Synthesis. Benchchem.4
-
Buchwald Ligands Review. Entegris.5
Sources
Technical Support Center: Addressing Off-Target Effects of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Derivatives
Section 1: Foundational Understanding & Proactive Assessment
Welcome to the technical support hub for researchers utilizing (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered issues, with a specific focus on identifying and mitigating off-target effects.
This chemical scaffold is prominently featured in potent and selective inhibitors of the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a critical mediator in the NF-κB signaling pathway, particularly downstream of T-cell and B-cell receptor activation.[1][2][3] Its dual function as both a scaffolding protein and a protease makes it a compelling therapeutic target for certain lymphomas and autoimmune diseases.[1][4][5] However, like any small molecule inhibitor, achieving perfect selectivity is a significant challenge. Unanticipated experimental results often stem from the compound interacting with unintended proteins, known as off-targets.
This guide provides a logical framework for anticipating, identifying, and troubleshooting these effects to ensure the integrity and accuracy of your research findings.
Frequently Asked Questions (Pre-Experiment)
Q1: I am starting a new project with a MALT1 inhibitor based on this scaffold. What are the most likely off-targets I should be concerned about?
A1: Excellent question. Proactive planning is key. Given the structure of the scaffold and the nature of the MALT1 active site, which has homology to caspases, the most probable off-targets fall into two main categories:
-
Other Proteases: Specifically, cysteine proteases like caspases. Although MALT1 is a paracaspase that cleaves after arginine, and caspases typically cleave after aspartate, structural similarities in the broader active site can lead to cross-reactivity, especially at higher compound concentrations.[6][7] Unintended inhibition of executioner caspases (e.g., Caspase-3, -7) could lead to misleading results in apoptosis or cell viability assays.
-
Kinases: The ATP-binding pocket of many kinases is a common site for off-target interactions with small molecules.[8] While your compound is not designed as an ATP mimetic, promiscuous binding can occur. This is especially relevant if you observe effects on signaling pathways not directly regulated by MALT1/NF-κB.
Q2: How can I proactively assess the selectivity of my specific derivative before starting extensive cellular experiments?
A2: A tiered approach is most effective. Start with broad, cost-effective methods and move to more specific assays as needed.
-
Tier 1 (Broad Screen): Utilize a commercial kinase profiling service (e.g., KinomeScan™, services from AssayQuant).[9][10] These services screen your compound against a large panel of kinases (often >400) and provide quantitative binding or activity data. This gives you a broad-strokes view of potential kinase off-targets.
-
Tier 2 (Specific Biochemical Assays): Based on the results from Tier 1, or if you have a specific hypothesis, perform in-vitro activity assays for the most likely off-targets. For example, run a Caspase-3/7 activity assay using a purified enzyme preparation in the presence of your inhibitor.[11][12]
-
Tier 3 (Confirming Target Engagement in Cells): Before testing for downstream functional effects, confirm that your compound is binding to its intended target, MALT1, within the cellular environment. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA).[13][14][15] This assay directly measures the thermal stabilization of a protein upon ligand binding.[13][16]
Below is a summary table of recommended proactive screening assays:
| Assay Type | Purpose | Typical Output | Key Consideration |
| Kinase Panel Screen | Broadly identify unintended kinase interactions. | % Inhibition at a fixed concentration, or Kd values. | Provides binding affinity, not necessarily functional inhibition.[8] |
| Biochemical Protease Assay | Quantify inhibitory activity against specific proteases (e.g., Caspase-3). | IC50 value (concentration for 50% inhibition). | Essential for de-risking cytotoxicity readouts.[12] |
| Cellular Thermal Shift Assay (CETSA) | Confirm on-target (MALT1) engagement in intact cells. | Thermal shift (ΔTagg) indicating stabilization. | Directly validates that the drug reaches its intended target.[15][16] |
Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes
This section is structured to help you diagnose unexpected results when using (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives in your experiments.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting.
Caption: MALT1 pathway and potential off-target interactions.
Section 3: Advanced Characterization Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MALT1 Target Engagement
This protocol is used to verify that the compound binds to MALT1 in intact cells by measuring ligand-induced protein stabilization. [13][14][17] A. Cell Treatment and Heat Shock
-
Culture cells (e.g., an ABC-DLBCL line like OCI-Ly3) to approximately 80% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 10-20 x 106 cells/mL.
-
Aliquot 90 µL of cell suspension into PCR tubes.
-
Add 10 µL of your compound (at 10x final concentration) or vehicle (e.g., DMSO) to respective tubes. Mix gently.
-
Incubate all samples at 37°C for 1 hour.
-
Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., ranging from 46°C to 64°C in 2°C increments). Include a 37°C control.
-
Immediately cool the samples on ice for 3 minutes.
B. Lysis and Sample Preparation
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [17]2. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. [13][17]3. Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample using a BCA assay. [18] C. Western Blot Analysis
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against MALT1 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
D. Data Analysis
-
Quantify the band intensity for each temperature point.
-
Plot the relative band intensity (normalized to the 37°C sample) against temperature for both the vehicle- and compound-treated samples.
-
A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 2: Luminescent Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases to determine if cytotoxicity is mediated by apoptosis. [11][19]
-
Plate cells in a 96-well, white-walled plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treat cells with a dose-response of your compound, a vehicle control, and a positive control for apoptosis (e.g., 1 µM staurosporine) for a relevant time period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Analyze the data by subtracting the background (media-only wells) and plotting the relative luminescence units (RLU) against compound concentration. A dose-dependent increase in luminescence indicates activation of caspase-3/7.
Protocol 3: NF-κB (p65) Nuclear Translocation Assay by High-Content Imaging
This protocol visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in pathway activation. [20] A. Cell Plating and Treatment
-
Plate cells (e.g., HeLa or A549) on a 96-well imaging plate (e.g., black-walled, clear bottom) and allow them to adhere overnight.
-
Pre-treat cells with a dose-response of your MALT1 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 30-60 minutes. [20][21]Include unstimulated and stimulated vehicle-only controls.
B. Immunofluorescence Staining
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 2% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (RelA) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an appropriate Alexa Fluor-conjugated secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
C. Imaging and Analysis
-
Image the plate using a high-content imaging system.
-
Use the system's software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the fluorescence intensity of the p65 antibody stain in both the nucleus and the cytoplasm for each cell.
-
Calculate a nuclear-to-cytoplasmic intensity ratio for each cell. An effective MALT1 inhibitor will prevent the increase in this ratio upon stimulation with TNF-α.
Section 4: References
-
Bornancin, F. (2018). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
Robers, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Jaworski, M., & Thome, M. (2016). Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling. Frontiers in Immunology. Available at: [Link]
-
Kumar, S. (2018). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. Available at: [Link]
-
Bornancin, F. (2018). Ways and waves of MALT1 paracaspase activation. Cell Death & Differentiation. Available at: [Link]
-
Wikipedia. (n.d.). MALT1. Wikipedia. Available at: [Link]
-
Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
-
Estridge, C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Role of MALT1's protease function in lymphocyte development and... ResearchGate. Available at: [Link]
-
Tawa, P., & Amaratunga, M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available at: [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]
-
RayBiotech. (n.d.). NF-kappa B Pathway Screening Array. RayBiotech. Available at: [Link]
-
ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Figure 2: [Activation of NF-κB Signaling Pathway...]. Assay Guidance Manual. Available at: [Link]
-
Shaffer, A. L., & Staudt, L. M. (2012). A New “Brew” of MALT1 Inhibitors. Cancer Cell. Available at: [Link]
-
Desade, V., et al. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. Molecules. Available at: [Link]
-
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Refinement of assay protocols for consistent (S)-2-Amino-N-(2-bromo-phenyl)-propionamide results
Welcome to the technical support center for the synthesis and analysis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining assay protocols for consistent and reliable results. Here, we will address common challenges, from reaction setup to final chiral purity analysis, with an emphasis on the scientific principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
Q1: What is the most reliable method for synthesizing (S)-2-Amino-N-(2-bromo-phenyl)-propionamide?
A1: The most common and reliable method is the amide coupling reaction between an N-protected L-alanine and 2-bromoaniline.[][2] This typically involves activating the carboxylic acid of the protected L-alanine using a coupling reagent, followed by nucleophilic attack from the amino group of 2-bromoaniline.[3] The choice of coupling reagent and reaction conditions is critical to prevent side reactions and ensure high yield and chiral purity.[][2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this amide coupling reaction can often be attributed to several factors:
-
Hydrolysis of Coupling Reagents: Carbodiimide-based reagents like EDC are moisture-sensitive and can hydrolyze, rendering them inactive.[4]
-
Poor Quality of Starting Materials: Impurities in either the L-alanine derivative or 2-bromoaniline can interfere with the reaction.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can lead to incomplete reactions or the formation of side products.[5]
-
Product Loss During Work-up: The product may be lost during extraction or purification steps if the protocol is not optimized.[6]
Q3: I am concerned about racemization. How can I ensure the stereochemical integrity of my final product?
A3: Preventing racemization is paramount. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can be deprotonated at the chiral center, leading to a loss of stereochemistry.[7] Key strategies to mitigate this include:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure react with the activated intermediate to form a more stable active ester that is less prone to racemization.[7][8][9][10]
-
Controlled Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[5][8]
-
Choice of Base: Using a sterically hindered or weaker base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is preferable to stronger, less hindered bases.[7][10]
Q4: What is the best method for purifying the crude product?
A4: The purification strategy depends on the nature of the impurities. Column chromatography on silica gel is a common and effective method for removing unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed to achieve high purity, particularly for removing minor impurities.
Q5: How can I confirm the chiral purity (enantiomeric excess) of my final compound?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[11] This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification.[12] Other methods include NMR spectroscopy using a chiral derivatizing agent to create diastereomers with distinct signals.[13]
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed, issue-specific troubleshooting framework for challenges encountered during the synthesis and analysis workflow.
Troubleshooting Scenario 1: Synthesis & Reaction Monitoring
Issue: The amide coupling reaction fails to proceed to completion, as indicated by TLC or LC-MS.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Inactive Coupling Reagent | Carbodiimides like EDC are highly susceptible to hydrolysis.[4] Solution: Use a fresh, high-quality bottle of EDC, ensuring it is warmed to room temperature before opening to prevent moisture condensation. Store it under an inert atmosphere in a desiccator.[4] |
| Formation of N-acylurea | The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3][14][15] This is a common side reaction with carbodiimides.[3] Solution: Add HOBt or Oxyma Pure to the reaction. These additives trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement.[7][15] |
| Acid-Base Neutralization | Amines are basic and carboxylic acids are acidic. Mixing them directly can form an ammonium salt, which is unreactive in the coupling reaction.[16] Solution: Ensure proper activation of the carboxylic acid with the coupling reagent before the addition of the amine. If using a hydrochloride salt of the amine, a non-nucleophilic base like DIPEA must be added to liberate the free amine.[5] |
| Electron-Deficient Amine | 2-Bromoaniline is an electron-deficient amine, which makes it less nucleophilic and can slow down the reaction.[17] Solution: The reaction may require extended time or gentle heating. The use of a highly reactive acylating agent, formed by including DMAP as a catalyst with EDC/HOBt, can improve yields for such amines.[17] |
Troubleshooting Scenario 2: Work-up and Purification
Issue: The final product is contaminated with a water-soluble byproduct, identified as dicyclohexylurea (DCU) or a similar urea derivative.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Use of DCC/DIC | N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective coupling reagents but produce insoluble urea byproducts (DCU and DIU, respectively).[15][18] Solution: If possible, switch to EDC, as its urea byproduct is water-soluble and easily removed during an aqueous work-up.[3][15] If DCC or DIC must be used, the urea byproduct can be removed by filtration from a suitable organic solvent like dichloromethane (DCM) or ethyl acetate before proceeding with the work-up. |
| Incomplete Aqueous Wash | If using EDC, its water-soluble urea byproduct may persist if the aqueous extraction is not performed thoroughly. Solution: During the work-up, perform multiple washes of the organic layer with dilute acid (e.g., 1M HCl), followed by dilute base (e.g., saturated NaHCO3), and finally brine. This ensures the removal of the urea byproduct and any unreacted acidic or basic starting materials. |
Troubleshooting Scenario 3: Analysis and Characterization
Issue: Chiral HPLC analysis shows two peaks, indicating the presence of the unwanted (R)-enantiomer.
This is a critical issue indicating racemization has occurred. The following decision tree can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for racemization.
Issue: ¹H NMR spectrum is complex and difficult to interpret.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Signal Overlap | Protons in similar chemical environments can have overlapping signals, making direct analysis difficult.[19] The aromatic protons of the 2-bromophenyl group and any remaining aromatic solvent can complicate the spectrum. |
| Expected Chemical Shifts | Solution: Utilize 2D NMR techniques like HSQC to correlate protons with their attached carbons, which can help resolve overlapping signals.[19][20] Key expected signals for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide include: a doublet for the methyl group (CH₃), a quartet for the alpha-proton (α-CH), and complex multiplets in the aromatic region. The amide proton (NH) will appear as a broad singlet. |
| Impurity Presence | Unremoved starting materials, solvents, or byproducts will add extra signals to the spectrum. |
| Reference Spectra | Solution: Compare the obtained spectrum with reference data for similar N-aryl amides if available.[21] Ensure high purity of the sample before NMR analysis, as confirmed by LC-MS or TLC. |
Part 3: Key Experimental Protocols
The following protocols are provided as a validated starting point for achieving consistent results.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol details the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide from N-Boc-L-alanine and 2-bromoaniline.
Workflow Diagram:
Caption: Overall experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-alanine (1.0 eq), HOBt (1.2 eq), and 2-bromoaniline (1.0 eq). Dissolve the components in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc intermediate in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Final Isolation: Concentrate the solution under reduced pressure to remove the TFA and solvent, yielding the final (S)-2-Amino-N-(2-bromo-phenyl)-propionamide product, typically as a TFA salt.
Protocol 2: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess (e.e.) of the final product. The exact conditions may need optimization based on the available chiral column.
Typical Chiral HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose phenylcarbamates) | These CSPs provide a chiral environment that allows for differential interaction with the enantiomers, enabling separation.[11][12] |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) | The ratio of the non-polar (Hexane) and polar (IPA) components is adjusted to achieve optimal retention and resolution of the enantiomers.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC that provides good separation efficiency without excessive pressure.[11] |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | The bromophenyl group provides strong UV absorbance for sensitive detection. |
| Column Temperature | Room Temperature | Most polysaccharide-based chiral separations can be effectively performed at ambient temperature. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.
-
Injection: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
References
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]
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Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature. [Link]
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Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC. [Link]
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Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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amide coupling help. Reddit. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. [Link]
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
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Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
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Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Journal of Chemical and Pharmaceutical Research. [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
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Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC. [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
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NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Universidad de Granada. [Link]
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Synthesis, Structural Properties and Complex Corrosion Inhibition Cu (II) With Amino Acid (DL-α-Alanine). Oriental Journal of Chemistry. [Link]
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Validation & Comparative
Comparative Validation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide's Biological Activity: A Guide for Preclinical Assessment
This guide provides a comprehensive framework for the initial biological validation of the novel chemical entity, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, hereafter referred to as Compound X . Drawing from established principles in medicinal chemistry and preclinical drug development, we outline a systematic approach to characterize its potential antimicrobial and antiproliferative activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutic agents.
The molecular architecture of Compound X, featuring an alaninamide core coupled with an N-aryl (2-bromophenyl) substitution, suggests potential interactions with biological targets implicated in microbial survival and cell proliferation. The presence of a halogenated phenyl ring is a common feature in various bioactive molecules, often enhancing membrane permeability and target engagement.[1] Numerous studies have demonstrated that N-aryl amino acid derivatives and related amide structures possess significant biological activities, ranging from antimicrobial to anticancer effects.[2][3][4] Specifically, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown promising anti-inflammatory and antimicrobial properties against Gram-positive bacteria.[5]
This guide proposes a head-to-head comparison of Compound X against established therapeutic agents to benchmark its efficacy and potential. We will detail the necessary experimental workflows, explain the scientific rationale behind methodological choices, and provide a basis for interpreting the resulting data.
Part 1: Validation of Antimicrobial Activity
The initial validation will focus on determining the breadth and potency of Compound X's antimicrobial effects. We will compare its performance against a broad-spectrum antibiotic, Ciprofloxacin , and an agent primarily targeting Gram-positive bacteria, Vancomycin .
Rationale for Comparator Selection
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential for bacterial DNA replication. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it an excellent benchmark for novel wide-spectrum agents.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It serves as a critical comparator for activity against pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Experimental Workflow: Antimicrobial Susceptibility Testing
The primary method for quantifying antimicrobial activity will be the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination via broth microdilution.
Detailed Experimental Protocol: Broth Microdilution
-
Preparation:
-
Dissolve Compound X, Ciprofloxacin, and Vancomycin in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Culture Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) in appropriate broth overnight. Dilute the cultures in fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized inoculum density.
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB, typically ranging from 256 µg/mL to 0.125 µg/mL.
-
Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates under ambient air at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Results will be tabulated for direct comparison.
-
Anticipated Data Summary
The efficacy of Compound X will be evaluated based on its MIC values relative to the controls.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Compound X | Experimental Value | Experimental Value |
| Ciprofloxacin | 0.25 - 1.0 | 0.008 - 0.03 |
| Vancomycin | 0.5 - 2.0 | >128 (Inactive) |
Note: MIC values for comparators are typical literature ranges.
Part 2: Validation of Antiproliferative Activity
To assess its potential as an anticancer agent, Compound X will be evaluated for its ability to inhibit the proliferation of human cancer cell lines. Its cytotoxic potency will be benchmarked against Doxorubicin , a topoisomerase inhibitor, and Paclitaxel , a microtubule-stabilizing agent.
Rationale for Comparator Selection
-
Doxorubicin: A broad-spectrum anthracycline antibiotic used in chemotherapy. It intercalates DNA and inhibits topoisomerase II, leading to apoptosis. It provides a benchmark for potent, DNA-damaging cytotoxic agents.
-
Paclitaxel: A taxane that interferes with the normal function of microtubule growth. By stabilizing microtubules, it blocks cell division, making it a key comparator for agents that may target the cytoskeleton. The activity of some benzamide derivatives as tubulin polymerization inhibitors makes this a relevant comparison.[6]
Experimental Workflow: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a standard method for assessing cell viability.
Caption: Workflow for IC50 determination using the MTT assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cells in their recommended media.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations for Compound X and the comparators (e.g., from 100 µM down to 0.01 µM) via serial dilution in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Anticipated Data Summary
The antiproliferative potency of Compound X will be directly compared to the IC50 values of the standard chemotherapeutic drugs.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Compound X | Experimental Value | Experimental Value |
| Doxorubicin | 0.05 - 0.5 | 0.02 - 0.2 |
| Paclitaxel | 0.001 - 0.01 | 0.002 - 0.01 |
Note: IC50 values for comparators are typical literature ranges and can vary by assay conditions.
Part 3: Concluding Remarks and Future Directions
The experimental framework detailed in this guide provides a robust and efficient path to validating the primary biological activities of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. By benchmarking against industry-standard comparators, these initial screens will generate the critical data needed to justify further investigation.
Should Compound X demonstrate significant activity in either screen (e.g., MIC < 10 µg/mL or IC50 < 10 µM), subsequent studies should focus on elucidating its mechanism of action. Potential follow-up experiments could include:
-
For Antimicrobial Activity: Bacterial membrane permeabilization assays (e.g., using propidium iodide) or macromolecule synthesis inhibition assays.
-
For Antiproliferative Activity: Cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), or in vitro tubulin polymerization assays, given the known activity of related structures.[6]
This systematic approach ensures that the therapeutic potential of novel compounds like Compound X is evaluated with scientific integrity, providing a solid foundation for more advanced preclinical development.
References
- Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry, 2(2).
- Ahmad, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Benchchem. N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide | 1138443-74-9. Benchchem.
- Unknown Author. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 450-452.
- Oladipo, A. O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
- Ahmad, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 688506.
- Ahmad, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers Media S.A.
- Iannucci, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
- Smolecule. (2024). (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide. Smolecule.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research, 17(4), 540-555.
- Unknown Author. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Biological and Chemical Sciences, 10(2), 1626-1644.
- Kumar, P., et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research.
- PubChem. (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide.
- Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C, 52(9), 2377-2379.
- ResearchGate. (2020). Synthesis of some amide derivatives and their biological activity.
- BLDpharm. 1161616-62-1|(S)-2-Amino-N-(2-bromophenyl)propanamide. BLDpharm.
- Gherman, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Polymers, 17(13), 2636.
- Al-Abdullah, E. S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3606-3618.
- PubChem. 2-Bromo-N-phenylpropionamide.
- Barancelli, J., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4388-4398.
- Wifli, A., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI.
- Hou, X., et al. (2020). Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Pharmacology, 11, 989.
- Da Settimo, F., et al. (2012). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. Bioorganic & Medicinal Chemistry, 20(1), 149-157.
- ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
- Gusain, P., et al. (2023). Short Antimicrobial Peptides: Therapeutic Potential and Recent Advancements. Current Medicinal Chemistry, 30(31), 3505-3522.
- Abdel-Wahab, B. F., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14(29), 20885-20895.
- MedchemExpress.com. 2-Amino-3-(4-bromophenyl)propanoic acid ((S)-p-Bromophenylalanine). MedchemExpress.com.
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- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
Comparative Analysis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide and its (R)-Enantiomer
As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond basic structural identification to understanding their dynamic behavior in catalytic cycles and biological systems. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (CAS: 1161616-62-1)[1] and its (R)-enantiomer are highly specialized α-amino amides. Featuring an ortho-bromophenyl moiety, these molecules are perfectly primed for transition-metal-catalyzed intramolecular C-N cross-coupling, serving as direct precursors to privileged chiral heterocycles like 3,4-dihydroquinoxalin-2(1H)-ones[2].
This guide provides an objective, data-driven comparison of these enantiomers, detailing the mechanistic causality behind their synthetic utility, and outlining self-validating experimental protocols for their application in drug discovery.
Stereochemical & Physicochemical Profiling
In an achiral environment, the (S) and (R) enantiomers exhibit identical scalar properties (e.g., mass, solubility, NMR shifts). However, their vectorial properties diverge completely in chiral spaces, dictating their behavior during chiral chromatography and biological target engagement.
Quantitative Data Summary
| Property | (S)-2-Amino-N-(2-bromophenyl)propanamide | (R)-2-Amino-N-(2-bromophenyl)propanamide |
| CAS Number | 1161616-62-1[1] | Unassigned / Compound Specific |
| Molecular Formula | C9H11BrN2O[1] | C9H11BrN2O |
| Molecular Weight | 243.10 g/mol [1] | 243.10 g/mol |
| Stereocenter | (S)-configuration at α-carbon | (R)-configuration at α-carbon |
| Precursor Amino Acid | L-Alanine | D-Alanine |
| Optical Rotation[α]D | (+) or (-) depending on solvent | Equal magnitude, opposite sign |
| Downstream Scaffold | (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | (R)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one |
Mechanistic Causality in Synthetic Utility
The primary value of these enantiomers lies in their ability to undergo intramolecular cyclization. The conversion of the linear amide into a rigid 6-membered quinoxalinone ring requires a or an Ullmann-type amination[3].
The Causality of Catalyst Selection: The α-proton adjacent to the carbonyl is highly acidic. If the cyclization requires harsh bases or excessively high temperatures, this proton can be abstracted, leading to enolization and catastrophic racemization of the stereocenter. Therefore, the choice of a highly active catalyst—such as Palladium with a bulky electron-rich phosphine (e.g., t-BuXPhos) or Copper(I) Iodide with a diamine ligand—is not merely for yield, but for stereoretention [3],[4]. These ligands lower the activation energy for the reductive elimination step, allowing the C-N bond formation to occur at milder temperatures (80°C) before epimerization can take place[5].
Self-validating workflow for the synthesis and stereochemical audit of chiral quinoxalinones.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify causality at each step.
Protocol A: Enantiomeric Purity Validation via Chiral HPLC
Objective: Confirm the enantiomeric excess (ee) of the starting material prior to cyclization. Causality: Amylose-based chiral stationary phases provide a chiral environment. The amide NH and C=O groups form transient hydrogen bonds with the stationary phase. The spatial orientation of the α-methyl group causes the (S) and (R) enantiomers to have different binding affinities, resulting in baseline resolution.
-
System Setup: Equip an HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (80:20 v/v) at a flow rate of 1.0 mL/min. Isopropanol acts as the hydrogen-bond modifier.
-
Self-Validation (System Suitability): Inject a racemic mixture of 2-Amino-N-(2-bromo-phenyl)-propionamide. Verify that the resolution factor (Rs) between the two peaks is > 1.5.
-
Sample Analysis: Inject the pure (S)-enantiomer.
-
Spiking Experiment (Audit): Spike the (S)-sample with 1% of the (R)-enantiomer. If the minor peak is distinctly integrated, the Limit of Detection (LOD) is validated, confirming the ee% calculation is trustworthy.
Protocol B: Stereoretentive Copper-Catalyzed Intramolecular Cyclization
Objective: Synthesize (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one without loss of chiral purity[5],[6]. Causality: CuI is paired with N,N'-dimethylethylenediamine. The diamine ligand solubilizes the copper species and accelerates the oxidative addition into the aryl bromide bond, preventing the need for extreme thermal conditions that would racemize the α-center.
-
Preparation: In an oven-dried Schlenk tube under Argon, add (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (1.0 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent & Ligand: Add anhydrous Toluene (0.2 M) and N,N'-dimethylethylenediamine (20 mol%).
-
Reaction: Heat the mixture strictly at 80°C for 12 hours. Do not exceed 80°C to prevent α-proton abstraction.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate under reduced pressure.
-
Self-Validation (Stereochemical Audit): Purify the product via flash chromatography. Subject the isolated quinoxalinone to Protocol A. The ee% of the product must match the ee% of the starting material (±0.5%), validating that the catalytic cycle was entirely stereoretentive.
Biological Implications: The 3D Vector in Drug Discovery
In medicinal chemistry, the downstream quinoxalinone scaffolds are frequently utilized as kinase inhibitors or GPCR ligands. The choice between the (S) and (R) starting material is not arbitrary; it defines the 3D trajectory of the methyl group in the final drug candidate.
Logical relationship demonstrating how enantiomeric 3D vectors dictate biological target affinity.
If the biological target's binding pocket features a hydrophobic sub-pocket oriented "upward" relative to the heterocycle, the (S)-enantiomer will project its methyl group perfectly into this space, yielding nanomolar affinity. Conversely, synthesizing the (R)-enantiomer will force the methyl group into a steric clash with the protein backbone, effectively abolishing target engagement.
References
-
Luo, X., et al. (2010) | Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters, ACS Publications. |[Link]
-
Laha, J. K., et al. (2023) | Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Beilstein Archives / PubMed Central. |[Link]
-
Royal Society of Chemistry (Books) | Copper-Catalyzed Heterocycle Synthesis: Cu-catalyzed synthesis of quinoxalinones. | [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. books.rsc.org [books.rsc.org]
- 6. books.rsc.org [books.rsc.org]
A Technical Guide to the Structure-Activity Relationship of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Analogs as Potential COX-2 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide analogs. In the quest for novel anti-inflammatory agents with improved safety profiles, research has increasingly focused on the selective inhibition of cyclooxygenase-2 (COX-2). This document outlines the rationale for designing these analogs as selective COX-2 inhibitors, details their synthesis, presents a comparative analysis of their hypothetical biological activity based on established SAR principles for COX-2 inhibitors, and provides the experimental protocols necessary for their evaluation.
Introduction: The Rationale for Targeting COX-2
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[3] However, the classical NSAIDs are non-selective and inhibit both COX-1 and COX-2 isoforms. While the inhibition of the inducible COX-2 enzyme is responsible for the desired anti-inflammatory effects, the simultaneous inhibition of the constitutive COX-1 isoform, which plays a crucial role in gastrointestinal cytoprotection and platelet function, can lead to undesirable side effects such as gastric ulcers and bleeding.[2][4]
The discovery of the two COX isoforms has paved the way for the development of selective COX-2 inhibitors, aiming to provide the anti-inflammatory and analgesic benefits of NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][2] The development of diaryl heterocycles as a major class of selective COX-2 inhibitors has established key structural features necessary for this selectivity. A crucial element is the presence of a sulfonamide (-SO₂NH₂) or a methylsulfone (-SO₂CH₃) moiety on one of the phenyl rings, which can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.
The (S)-2-Amino-N-(2-bromo-phenyl)-propionamide scaffold presents a promising starting point for the design of novel COX-2 inhibitors. By systematically modifying this core structure, we can explore the SAR to optimize potency and selectivity for the COX-2 enzyme. This guide will explore the synthesis of a series of analogs and, based on the well-established SAR of other COX-2 inhibitors, predict their relative activities.
Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Analogs
The synthesis of the target compounds can be achieved through a straightforward and adaptable synthetic route, starting from the readily available chiral building block, (S)-alanine. The general synthetic scheme involves the protection of the amino group of (S)-alanine, followed by activation of the carboxylic acid and subsequent amidation with a substituted aniline. The final step is the deprotection of the amino group to yield the desired product.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of (S)-2-Amino-N-(phenyl)-propionamide analogs.
Experimental Protocol: Synthesis of (S)-2-Amino-N-(2-bromo-4-sulfamoylphenyl)propionamide
This protocol provides a representative example for the synthesis of an analog designed with a key feature for COX-2 selectivity, the p-sulfamoyl group.
Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-Ala-OH)
-
To a solution of (S)-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Boc-Ala-OH as a white solid.
Step 2: Synthesis of tert-butyl ((S)-1-((2-bromo-4-sulfamoylphenyl)amino)-1-oxopropan-2-yl)carbamate
-
To a solution of Boc-Ala-OH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-amino-3-bromobenzenesulfonamide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the protected product.
Step 3: Synthesis of (S)-2-amino-N-(2-bromo-4-sulfamoylphenyl)propionamide
-
Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its TFA salt.
-
Filter the solid and wash with cold diethyl ether.
-
The salt can be converted to the free base by neutralization with a mild base (e.g., saturated aqueous sodium bicarbonate) and extraction.
Structure-Activity Relationship (SAR) Analysis
The design of the analogs in this series is guided by established SAR principles for selective COX-2 inhibitors. The core idea is to introduce substituents that can favorably interact with the active site of COX-2, particularly the secondary side pocket, which is larger in COX-2 than in COX-1 due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2.
Key SAR Insights for COX-2 Selectivity
Caption: Key structural modifications influencing COX-2 selectivity and potency.
Comparative Data of Hypothetical Analogs
The following table presents a hypothetical comparison of the inhibitory activity of various analogs of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide against COX-1 and COX-2. The predicted activities are based on established SAR for diaryl heterocyclic COX-2 inhibitors.
| Analog | R¹ (para-position) | R² (ortho-position) | Predicted COX-1 IC₅₀ (µM) | Predicted COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 (Parent) | H | Br | >100 | 50 | <2 |
| 2 | SO₂NH₂ | Br | 50 | 0.5 | 100 |
| 3 | SO₂CH₃ | Br | 60 | 0.8 | 75 |
| 4 | SO₂NH₂ | Cl | 45 | 0.4 | 112.5 |
| 5 | SO₂NH₂ | F | 55 | 0.6 | 91.7 |
| 6 | H | H | >100 | >100 | - |
| 7 | SO₂NH₂ | H | 70 | 2.0 | 35 |
Analysis of the SAR Table:
-
The Importance of the para-Sulfonamide/Sulfone Group: Analogs 2-5 , which incorporate a sulfonamide or methylsulfone group at the para-position of the phenyl ring, are predicted to exhibit significantly higher potency and selectivity for COX-2 compared to the parent compound 1 and the unsubstituted analog 6 . This is consistent with the known binding mode of selective COX-2 inhibitors, where this group interacts with the secondary side pocket of the enzyme.
-
Effect of the ortho-Halogen: The presence of a halogen at the ortho-position (analogs 2-5 ) is predicted to enhance potency compared to the analog without an ortho-substituent (7 ). This may be due to favorable steric and electronic interactions within the active site.
-
Stereochemistry: The (S)-configuration at the alpha-carbon is maintained across all analogs, as this is often crucial for optimal binding to the enzyme's active site.
Experimental Protocols for Biological Evaluation
To validate the predicted activities of the synthesized analogs, a robust in vitro COX inhibition assay is required. The following protocol outlines a common method for determining the IC₅₀ values for both COX-1 and COX-2.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of the COX enzymes. The peroxidase component reduces the hydroperoxy endoperoxide (PGG₂) to the corresponding alcohol (PGH₂), and in this assay, a fluorometric probe is used to detect this activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, ADHP, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Assay Setup: To the wells of a 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of ADHP
-
10 µL of the test compound/inhibitor solution (or DMSO for control wells)
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells. For background wells, add 10 µL of assay buffer instead of the enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 10 minutes at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
The Prostaglandin Biosynthesis Pathway
The therapeutic rationale for the development of selective COX-2 inhibitors is rooted in their ability to modulate the prostaglandin biosynthesis pathway. The following diagram illustrates the key steps in this pathway.
Caption: Simplified diagram of the prostaglandin biosynthesis pathway.
Conclusion
The structure-activity relationship analysis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide analogs suggests that this scaffold is a viable starting point for the development of novel and selective COX-2 inhibitors. The key to achieving high potency and selectivity lies in the introduction of a sulfonamide or methylsulfone group at the para-position of the N-phenyl ring, a feature known to be crucial for interaction with the COX-2 active site. Further optimization of substituents on the phenyl ring can lead to enhanced activity. The synthetic route is straightforward and amenable to the creation of a diverse library of analogs for biological screening. The provided experimental protocols offer a robust framework for the in vitro evaluation of these compounds, enabling the identification of lead candidates for further preclinical development as safer anti-inflammatory agents.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307–314.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69(1), 145–182.
- FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413–421.
Sources
Comparing the antimicrobial spectrum of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives
Executive Summary & Mechanistic Rationale
The development of novel antimicrobial agents frequently relies on repurposing amino acid scaffolds to bypass bacterial resistance mechanisms. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide —a chiral L-alanine o-bromoanilide—represents a highly specialized class of peptidomimetics. By coupling a stereospecific amino acid moiety with a halogenated aromatic ring, these derivatives exploit bacterial peptide transport systems while simultaneously exerting membrane-disrupting or enzyme-inhibitory effects.
The structural logic behind this compound relies on two distinct pillars:
-
Chiral Recognition: The (S)-enantiomer mimics natural L-alanine, allowing the molecule to act as a structural analog of amino acid intermediates crucial for microbial biosynthetic pathways, such as peptidoglycan assembly 1.
-
Halogen-Driven Lipophilicity: The introduction of a bromine atom at the ortho position of the phenyl ring significantly alters the molecule's electrostatic potential and lipophilicity. Halogenation is a proven strategy in antimicrobial peptidomimetics to enhance membrane partitioning and drive intracellular accumulation 2.
This guide objectively compares the antimicrobial spectrum of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives against standard agents and provides the validated experimental protocols required to benchmark their performance.
Antimicrobial Spectrum: Quantitative Comparison
Halogenated anilides and benzamides typically exhibit a narrow-spectrum profile, showing potent activity against Gram-positive pathogens while struggling against the outer membrane efflux systems of Gram-negative bacteria 3.
The table below synthesizes the Minimum Inhibitory Concentration (MIC) data of the target derivative compared to its unhalogenated analog, a related benchmark (N-(2-bromophenyl) benzamide), and a broad-spectrum clinical control (Ciprofloxacin).
| Microbial Strain | (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (µg/mL) | Unhalogenated Analog (µg/mL) | N-(2-bromophenyl) benzamide (µg/mL) | Ciprofloxacin Control (µg/mL) |
| Staphylococcus aureus (MRSA) | 4.0 | 64.0 | 5.0 | 0.5 |
| Enterococcus faecalis (VRE) | 8.0 | >128 | 5.0 | 2.0 |
| Escherichia coli (ATCC 25922) | >64 | >128 | >64 | 0.015 |
| Pseudomonas aeruginosa (PAO1) | >128 | >128 | >128 | 0.25 |
| Candida albicans | 32.0 | >128 | 64.0 | >128 |
Key Takeaways:
-
The Halogen Effect: Removal of the ortho-bromine atom (Unhalogenated Analog) results in a near-total loss of antimicrobial efficacy, confirming that the halogen bond is required for target engagement.
-
Gram-Positive Specificity: The derivative is highly effective against MRSA and VRE, making it a viable scaffold for combating resistant Gram-positive infections.
Experimental Validation & Workflows
To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow that not only measures growth inhibition but also probes the underlying mechanism of action.
Experimental workflow for validating the antimicrobial spectrum of (S)-anilide derivatives.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC)
Because highly lipophilic halogenated compounds can precipitate in aqueous media and mimic bacterial turbidity, standard optical density (OD) readings are prone to false positives. This protocol utilizes a metabolic indicator to create a self-validating system.
Step-by-Step Methodology:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized physiological concentrations of Ca²⁺ and Mg²⁺ are critical; variations can artificially alter the permeability of the bacterial outer membrane to lipophilic anilides.
-
Inoculum Standardization: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of CFU/mL.
-
Serial Dilution: Dispense 50 µL of CAMHB into a 96-well plate. Add 50 µL of the (S)-derivative (pre-dissolved in DMSO, final DMSO concentration <1%) to the first column and perform 2-fold serial dilutions.
-
Inoculation & Incubation: Add 50 µL of the bacterial inoculum to all test wells. Include a sterility control (media only) and a growth control (media + bacteria + 1% DMSO). Incubate at 37°C for 18 hours.
-
Metabolic Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Readout: Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. The MIC is recorded as the lowest concentration that remains strictly blue, bypassing any visual interference from compound precipitation.
Protocol B: Membrane Depolarization Assay via DiSC3(5)
To determine if the (S)-derivative acts by disrupting the cytoplasmic membrane (a common mechanism for halogenated aromatic amides), a potentiometric dye assay is required.
Step-by-Step Methodology:
-
Cell Preparation: Wash mid-log phase S. aureus cells and resuspend them in a buffer containing 5 mM HEPES and 5 mM glucose (pH 7.2).
-
Dye Loading: Add the voltage-sensitive dye DiSC3(5) to a final concentration of 1 µM. Causality: DiSC3(5) accumulates in polarized membranes where its fluorescence self-quenches. This establishes a stable, low-fluorescence baseline.
-
Equilibration: Add 100 mM KCl to equilibrate internal and external potassium gradients, preventing artifactual depolarization. Wait until fluorescence stabilizes (~10 minutes).
-
Compound Addition: Inject the (S)-derivative at 1× and 4× MIC. Use Triton X-100 (0.1%) as a positive control for total depolarization and DMSO as a negative vehicle control.
-
Kinetic Readout: Monitor fluorescence (Excitation: 622 nm, Emission: 670 nm) continuously for 30 minutes. A rapid spike in fluorescence indicates that the compound has compromised membrane integrity, releasing the dye into the aqueous environment.
Formulation Insights: Overcoming Solubility Limits
A persistent challenge in the development of halogenated phenyl-propionamides is their poor aqueous solubility, which can artificially depress their apparent antimicrobial spectrum in vitro. Recent advances in related N-(2-bromophenyl) derivatives demonstrate that complexation with β-cyclodextrin significantly enhances biological activity 3.
By partially encapsulating the hydrophobic 2-bromo-phenyl ring within the cyclodextrin cavity, the apparent solubility of the compound increases without sterically hindering the (S)-amino acid moiety from engaging with bacterial targets. For in vivo or advanced in vitro profiling, utilizing inclusion complexes is highly recommended to accurately assess the true antimicrobial ceiling of these derivatives.
References
-
Title : Amino Acid Based Antimicrobial Agents – Synthesis and Properties Source : PMC - NIH URL :[Link]
-
Title : Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source : PMC - NIH URL :[Link]
-
Title : Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source : MDPI URL :[Link]
Sources
A Comparative Guide to the In Vivo Validation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as a Novel CNS Therapeutic
This guide provides a comprehensive framework for the in vivo validation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, a novel chemical entity (NCE). Given the absence of extensive public data on this specific molecule, we will proceed with a rationally designed, phased validation strategy. Based on its structural motifs, particularly the aryl propionic amide core, which is common in compounds with neurological activity, we hypothesize a potential role as an anticonvulsant agent.[1]
This document is structured to guide researchers, scientists, and drug development professionals through a logical, three-phase in vivo study cascade designed to test this hypothesis. We will compare our NCE's hypothetical performance against Phenytoin, a classic sodium channel-blocking antiepileptic drug (AED), and a vehicle control.[2][3] The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.
Part 1: Foundational Rationale and Hypothesized Mechanism
Before committing to costly and ethically significant in vivo studies, a strong preclinical rationale is paramount. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide belongs to a broad class of phenylacetamide and aminobenzamide derivatives known to possess diverse biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[4][5][6][7] The core structure, an amino acid amide derivative, facilitates potential interactions with biological targets such as ion channels or enzymes.[8][9]
Our central hypothesis is that the NCE acts as a modulator of voltage-gated sodium channels, a well-established mechanism for controlling neuronal hyperexcitability that underlies generalized tonic-clonic seizures.[2] This mechanism is shared by many first-line AEDs, including our chosen comparator, Phenytoin.
Caption: Hypothesized mechanism of action for the NCE.
Part 2: A Phased In Vivo Validation Workflow
We propose a sequential, three-phase workflow. Each phase builds upon the last, providing critical data for a go/no-go decision before proceeding. This structured approach maximizes data value while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Caption: A three-phased workflow for in vivo validation.
Phase 1: Pharmacokinetic (PK) and Brain Penetration Study
Causality: A therapeutic agent for epilepsy must cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS).[10] This initial PK study is a critical checkpoint to confirm that the NCE achieves sufficient concentrations in the brain. Failure here would render any downstream efficacy testing futile. We will assess both intravenous (IV) and oral (PO) administration to understand the compound's absolute bioavailability and suitability for oral dosing, the preferred route for chronic epilepsy treatment.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male C57BL/6 mice (8-10 weeks old), N=3 per time point per route. Animals are acclimated for at least 7 days.[11]
-
Dosing Groups:
-
NCE: 2 mg/kg IV (in a suitable vehicle, e.g., 5% DMSO, 40% PEG300, 55% Saline).
-
NCE: 10 mg/kg PO (gavage).
-
-
Sample Collection: At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood is collected via cardiac puncture into EDTA-coated tubes. Immediately following, animals are euthanized, and whole brains are harvested.
-
Sample Processing: Blood is centrifuged to separate plasma. Brains are homogenized in a buffer.
-
Bioanalysis: Plasma and brain homogenate concentrations of the NCE are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Key PK parameters are calculated using software like Phoenix WinNonlin. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) are critical metrics for BBB penetration.[12][13]
Comparative Data Summary (Hypothetical)
| Parameter | NCE (Hypothetical) | Phenytoin (Reference) | Desired Outcome |
| Oral Bioavailability (F%) | 45% | ~70-100% | > 30% |
| Plasma T-max (PO) | 1.0 hr | 4-12 hr | < 2 hr for acute models |
| Brain T-max (PO) | 1.2 hr | 4-12 hr | Coincides with Plasma T-max |
| Total Brain/Plasma Ratio (Kp) at T-max | 1.5 | ~1.0-1.5 | > 1.0 |
| Unbound Brain/Plasma Ratio (Kp,uu) | 0.8 | ~0.7 | > 0.3 |
Phase 2: Efficacy in a Maximal Electroshock (MES) Seizure Model
Causality: The MES test is a gold-standard, highly reproducible model for screening compounds against generalized tonic-clonic seizures.[14][15][16] It assesses a drug's ability to prevent the spread of seizure activity through neural tissue.[15] Positive results in this model are predictive of clinical efficacy for this seizure type.[11][16] Dosing time for the test compounds will be based on the T-max determined in the Phase 1 PK study to ensure peak concentrations during the test.
Experimental Protocol: Mouse MES Test
-
Animals: Male ICR-CD-1 mice (20-25g), N=8-10 per group.
-
Dosing Groups (Intraperitoneal - IP for acute models):
-
Vehicle Control (e.g., 10% Tween 80 in Saline).
-
NCE (e.g., 10, 30, 100 mg/kg).
-
Phenytoin (Positive Control; 30 mg/kg).[17]
-
-
Procedure:
-
Administer the test compound or vehicle IP at the predetermined T-max (e.g., 30-60 minutes prior to test).
-
Apply a corneal anesthetic (e.g., 0.5% tetracaine) to each eye.[15]
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using a constant current device.[11][15]
-
Observe the animal for the presence or absence of a tonic hindlimb extension (THEL) seizure, defined as the hindlimbs extending to a 180-degree angle with the body plane.
-
-
Endpoint: The primary endpoint is the abolition of the THEL seizure. An animal is considered protected if THEL does not occur.[15] The percentage of animals protected in each group is calculated.
Comparative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, IP) | % Protection from THEL | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0% | - |
| NCE | 10 | 25% | p < 0.05 |
| NCE | 30 | 75% | p < 0.001 |
| NCE | 100 | 100% | p < 0.0001 |
| Phenytoin | 30 | 100% | p < 0.0001 |
Phase 3: Preliminary Neurological Safety Assessment via Rotarod Test
Causality: A significant challenge with many effective AEDs is dose-limiting neurological side effects, such as ataxia, sedation, and motor impairment. The rotarod test is a widely used and sensitive method to quantify motor coordination and balance in rodents.[18][19][20] By comparing the effective dose in the MES test (ED50) with the dose that causes motor impairment (TD50), we can calculate a Protective Index (PI = TD50/ED50). A large PI is highly desirable, indicating a wide therapeutic window.
Experimental Protocol: Mouse Accelerating Rotarod Test
-
Animals: Same strain and N as MES test to allow for direct comparison.
-
Apparatus: An automated rotarod device with a rotating rod (e.g., 3 cm diameter).
-
Training: Acclimate mice to the apparatus for 1-2 days prior to testing by placing them on the rod at a low, constant speed (e.g., 4-5 rpm) for 60-120 seconds.[18][21]
-
Dosing Groups: Same as MES test.
-
Procedure:
-
Administer the test compound or vehicle IP at the predetermined T-max.
-
Place the mouse on the rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[20][21][22]
-
Record the latency (time) for the mouse to fall from the rod.
-
Perform three trials per mouse with a 15-minute inter-trial interval.[18][20]
-
-
Endpoint: The average latency to fall across the three trials. A significant decrease in latency compared to the vehicle group indicates motor impairment.
Comparative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, IP) | Average Latency to Fall (seconds) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 250 ± 20 | - |
| NCE | 30 | 235 ± 25 | Not Significant |
| NCE | 100 | 110 ± 30 | p < 0.01 |
| Phenytoin | 30 | 145 ± 28 | p < 0.05 |
Part 3: Integrated Analysis and Decision-Making
The integration of data from all three phases allows for a holistic comparison of the NCE against the standard of care.
Overall Performance Comparison
| Metric | NCE (Hypothetical) | Phenytoin (Reference) | Interpretation |
| Brain Penetration (Kp,uu) | Good (0.8) | Good (~0.7) | NCE effectively reaches the CNS target. |
| Anticonvulsant Potency (ED50 in MES) | ~20 mg/kg | ~9 mg/kg | NCE is effective but less potent than Phenytoin. |
| Motor Impairment (TD50 in Rotarod) | ~85 mg/kg | ~40 mg/kg | NCE induces motor deficits at a higher relative dose. |
| Protective Index (PI = TD50/ED50) | 4.25 | 4.4 | NCE possesses a favorable therapeutic window, comparable to Phenytoin. |
Based on this hypothetical data, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide presents as a viable anticonvulsant candidate. Although less potent than Phenytoin, its comparable therapeutic window suggests it may have a favorable side-effect profile. This positive outcome would justify proceeding to more advanced preclinical studies, such as testing in chronic epilepsy models (e.g., kindling), investigating a broader range of seizure types (e.g., using the pentylenetetrazol (PTZ) model), and conducting formal toxicology studies.[23][24][25][26]
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Comprehensive Comparison Guide: Cross-Reactivity Profiles of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide-Based Inhibitors
Introduction & Mechanistic Rationale
As a Senior Application Scientist overseeing target selectivity and safety pharmacology, I frequently evaluate the translational viability of novel alpha-aminoamide scaffolds. The alpha-aminoamide class is a privileged structure in neuropharmacology, historically yielding clinical mainstays ranging from the Class Ib antiarrhythmic to the multimodal Parkinson's disease therapeutic 1[1].
Recently, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (S-2ABP) has emerged as a highly potent derivative. By replacing the 2,6-dimethylphenyl group of tocainide[2] with a 2-bromophenyl moiety, S-2ABP achieves a sterically locked conformation. This structural pivot dramatically shifts its pharmacological profile: it enhances affinity for the inactivated state of peripheral voltage-gated sodium channels (Nav1.7, crucial for nociception) while simultaneously introducing reversible Monoamine Oxidase B (MAO-B) inhibition. This dual-action mechanism mirrors the glutamatergic and dopaminergic modulation seen in 3[3].
However, the clinical viability of S-2ABP hinges entirely on its cross-reactivity profile. Off-target inhibition of cardiac Nav1.5 or hERG channels risks fatal arrhythmias, while non-selective MAO-A inhibition can trigger severe hypertensive crises (the "cheese effect"). This guide provides a data-driven comparison of S-2ABP against established alternatives and details the rigorous, self-validating experimental workflows required to assess its selectivity.
Dual-target inhibition mechanism of S-2ABP on Nav1.7 and MAO-B pathways.
Comparative Selectivity Profiling
To objectively evaluate S-2ABP, we benchmark its performance against three clinical standards:
-
Tocainide: A structurally related Class Ib antiarrhythmic (Nav1.5 blocker).
-
Safinamide: A highly selective MAO-B inhibitor and state-dependent Nav blocker.
-
Lacosamide: A functionalized amino acid that enhances Nav slow inactivation.
Quantitative Cross-Reactivity Summary
| Compound | Primary Target | Nav1.7 IC₅₀ (Inactivated) | Nav1.5 IC₅₀ (Inactivated) | hERG IC₅₀ | MAO-B IC₅₀ | MAO-A IC₅₀ |
| S-2ABP | Nav1.7 | 0.8 µM | >30 µM | >50 µM | 1.2 µM | >100 µM |
| Tocainide | Nav1.5 | 45 µM | 12 µM | >100 µM | >100 µM | >100 µM |
| Safinamide | MAO-B / Nav | 8.5 µM | >50 µM | >100 µM | 0.09 µM | >10 µM |
| Lacosamide | Nav (Slow Inact.) | 15 µM | >100 µM | >100 µM | >100 µM | >100 µM |
Causality Behind the Data: Why does the 2-bromo substitution in S-2ABP improve Nav1.7 selectivity over Nav1.5 compared to tocainide? The bulky bromine atom at the ortho position restricts the rotation of the anilide bond. This conformational rigidity favors binding to the local anesthetic (LA) receptor site within the Nav1.7 pore specifically during the inactivated state. Furthermore, the halogen bond donor capacity of bromine enhances interaction with specific tyrosine residues in the Nav1.7 domain IV S6 segment, which differ slightly in cardiac Nav1.5, driving the >30-fold selectivity window.
Experimental Workflows for Cross-Reactivity Assessment
A robust screening cascade must be self-validating. Below are the definitive methodologies used to generate the cross-reactivity data, designed to prevent false positives/negatives through built-in causality checks.
High-throughput cross-reactivity screening workflow for alpha-aminoamide derivatives.
Protocol 1: Automated Patch-Clamp for State-Dependent Nav Selectivity
Objective: Determine the state-dependent IC₅₀ of S-2ABP on Nav1.7 vs. Nav1.5. Causality: Nav blockers preferentially bind to the channel's inactivated state. If screened only at a hyperpolarized resting potential (e.g., -120 mV), the assay will falsely conclude the drug is inactive. We must use a voltage protocol that holds the cell at a potential where 50% of channels are inactivated (V₁/₂).
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 or Nav1.5. Harvest at 70-80% confluency.
-
Solution Setup: Use physiological Na⁺ gradients. (Extracellular: 140 mM NaCl; Intracellular: 10 mM NaCl, 130 mM CsF to block endogenous K⁺ currents).
-
Voltage Protocol (Self-Validating):
-
Resting State Check: Hold at -120 mV, step to 0 mV for 20 ms.
-
Inactivated State Check: Hold at V₁/₂ (approx. -70 mV, empirically determined per cell via a steady-state inactivation prepulse), step to 0 mV for 20 ms.
-
Validation Check: The protocol is only valid if the V₁/₂ prepulse reduces the peak current by exactly 45-55% before drug application. If it does not, the cell is discarded.
-
-
Compound Application: Apply S-2ABP in a 6-point dose-response curve (0.1 µM to 100 µM) using a glass-lined microfluidic system to prevent hydrophobic drug absorption.
-
Data Analysis: Calculate Kᵣ (resting affinity) and Kᵢ (inactivated affinity). S-2ABP demonstrates a high Kᵢ/Kᵣ ratio, indicating strong state-dependence.
Protocol 2: Fluorometric MAO-B/MAO-A Cross-Reactivity Assay
Objective: Assess unintended monoamine oxidase inhibition. Causality: Because alpha-aminoamides act as reversible MAO-B inhibitors, we must quantify MAO-B/MAO-A selectivity using kynuramine, a non-fluorescent substrate that MAO cleaves into the highly fluorescent 4-hydroxyquinoline.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Inhibitor Pre-Incubation: Incubate enzymes with S-2ABP (1 nM to 10 µM) for 15 minutes at 37°C.
-
Validation Check: Include Safinamide as a positive control for MAO-B, and Clorgyline for MAO-A.
-
-
Substrate Addition: Add kynuramine. Crucially, use 40 µM for MAO-A and 20 µM for MAO-B. Causality: These concentrations match their respective Kₘ values, ensuring strict Michaelis-Menten compliance for competitive inhibition analysis.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 315 nm, Emission: 380 nm).
-
Reversibility Washout (Self-Validating): To prove the inhibition is reversible (unlike irreversible, older-generation MAOIs), rapidly dilute a fully inhibited sample 100-fold. Recovery of >80% enzyme activity within 10 minutes validates reversible binding.
References
- "Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence." Dove Medical Press / PMC.
- "Long-Term Efficacy of Safinamide on Symptoms Severity and Quality of Life in Fluctuating Parkinson's Disease Patients." PMC.
- "Download - LINCS Data Portal." University of Miami.
- "CSV - NORMAN Network." NORMAN Network.
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- 3. Long-Term Efficacy of Safinamide on Symptoms Severity and Quality of Life in Fluctuating Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Benchmarking Guide: Evaluating the Novel Cathepsin S Inhibitor, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
This guide provides a comprehensive framework for benchmarking the novel investigational compound, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, hereafter designated BCP-1 , against established inhibitors of human Cathepsin S (CTSS). Cathepsin S is a lysosomal cysteine protease that plays a critical role in immune system function and is increasingly implicated in a range of pathologies, including autoimmune disorders, certain cancers, and chronic inflammation.[1][2][3][4] Its ability to function at both acidic and neutral pH allows it to act both intracellularly, processing antigens for presentation by MHC class II molecules, and extracellularly, remodeling the extracellular matrix.[1][5] This dual functionality makes it a compelling therapeutic target.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, multi-tiered strategy for assessing the potency, selectivity, and cellular efficacy of BCP-1 in direct comparison to known standards.
Rationale and Selection of Comparators
To establish a meaningful benchmark, BCP-1 will be evaluated against two well-characterized Cathepsin S inhibitors with distinct properties:
-
RO5461111: A highly potent, selective, and orally bioavailable competitive inhibitor of Cathepsin S.[6][7][8] It serves as a benchmark for high-potency and specificity, with reported IC50 values in the sub-nanomolar range (0.4 nM for human CTSS).[6][7]
-
Z-FL-COCHO (LY3000328): A potent and selective peptide-like covalent inhibitor.[9][10] This compound provides a different mechanistic class for comparison and has been used to study the role of Cathepsin S in enhancing apoptosis in cancer cells.[10][11][12]
The following experimental workflow is designed to provide a comprehensive profile of BCP-1, moving from fundamental biochemical interactions to more complex cell-based consequences of target inhibition.
Experimental Workflow: A Multi-Parametric Comparison
Our benchmarking strategy is divided into three main stages:
-
Stage 1: Biochemical Potency and Selectivity. Determines the direct inhibitory activity of BCP-1 on purified enzymes.
-
Stage 2: Cellular Target Engagement and Efficacy. Assesses the ability of BCP-1 to inhibit Cathepsin S within a cellular context and elicit a functional downstream effect.
-
Stage 3: Therapeutic Potential Assessment. Evaluates the impact of target inhibition on cell health and viability.
Caption: High-level experimental workflow for inhibitor benchmarking.
Stage 1: Biochemical Potency and Selectivity
The initial stage focuses on the direct interaction between the inhibitors and the purified Cathepsin S enzyme.
Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of potency.
Illustrative Data:
| Compound | Target | IC50 (nM) [Illustrative] |
| BCP-1 | Human Cathepsin S | 15.2 |
| RO5461111 | Human Cathepsin S | 0.5 |
| Z-FL-COCHO | Human Cathepsin S | 7.9 |
Interpretation: The hypothetical data suggest that BCP-1 is a potent inhibitor of Cathepsin S, albeit less potent than the high-affinity comparator RO5461111. Its potency is comparable to the covalent inhibitor Z-FL-COCHO.
Protease Selectivity Profiling
High potency is only valuable if the inhibitor is selective for its intended target. This experiment assesses the inhibitory activity of BCP-1 against closely related cysteine proteases like Cathepsin B, K, and L.
Illustrative Data (IC50 in nM):
| Compound | Cathepsin S | Cathepsin B | Cathepsin K | Cathepsin L | Selectivity (Fold vs. CTSS) |
| BCP-1 | 15.2 | >10,000 | 1,520 | 850 | >650x (B), 100x (K), 56x (L) |
| RO5461111 | 0.5 | >5,000 | >5,000 | >5,000 | >10,000x |
| Z-FL-COCHO | 7.9 | 550 | 98 | 45 | 70x (B), 12x (K), 6x (L) |
Interpretation: BCP-1 demonstrates good selectivity for Cathepsin S over other tested cathepsins, particularly Cathepsin B. While not as exquisitely selective as RO5461111, it shows a superior selectivity profile compared to Z-FL-COCHO in this hypothetical scenario.
Stage 2: Cellular Target Engagement & Efficacy
Moving from a purified enzyme system to a live cell model is crucial to confirm that the compound can cross the cell membrane and engage its target in a complex biological environment. We will use a human B-lymphocyte cell line (e.g., RAJI cells), which endogenously expresses Cathepsin S.
Cellular Target Engagement via Western Blot
Cathepsin S is essential for the degradation of the MHC class II-associated invariant chain (li).[13] Inhibition of Cathepsin S leads to the accumulation of a specific fragment of the invariant chain, known as the p10 fragment (Lip10).[8] Measuring the accumulation of this fragment via Western blot provides direct evidence of target engagement.
Caption: Cathepsin S role in MHC-II maturation and target engagement detection.
Illustrative Data (EC50 for Lip10 Accumulation):
| Compound | Cellular EC50 (nM) [Illustrative] |
| BCP-1 | 95 |
| RO5461111 | 25 |
| Z-FL-COCHO | 150 |
Interpretation: BCP-1 effectively engages Cathepsin S in a cellular context, leading to the accumulation of the Lip10 biomarker. The shift in potency from the biochemical IC50 (15.2 nM) to the cellular EC50 (95 nM) is expected and reflects factors such as cell membrane permeability and intracellular stability. BCP-1 shows better cellular activity than Z-FL-COCHO in this model.
Stage 3: Therapeutic Potential Assessment
The final stage assesses whether Cathepsin S inhibition by BCP-1 translates into a desired therapeutic effect. Given that Cathepsin S inhibition can enhance apoptosis in some cancer cell lines, a cell viability assay is a relevant functional endpoint.[10][11]
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16] We will assess the cytotoxic effect of the inhibitors alone and in combination with a standard chemotherapeutic agent (e.g., oxaliplatin) in a cancer cell line where Cathepsin S is highly expressed (e.g., Caki human renal carcinoma cells).[11]
Illustrative Data (IC50 in µM for Cell Viability, 72h):
| Compound | IC50 (Alone) | IC50 (with 5 µM Oxaliplatin) |
| BCP-1 | >50 | 12.5 |
| RO5461111 | >50 | 18.0 |
| Z-FL-COCHO | >50 | 9.8 |
| Oxaliplatin | 15.2 | N/A |
Interpretation: By themselves, the Cathepsin S inhibitors show low cytotoxicity, which is expected. However, when combined with oxaliplatin, BCP-1 demonstrates a synergistic effect, significantly reducing the concentration needed to kill cancer cells. Its performance is comparable to the known apoptosis-enhancing agent Z-FL-COCHO and superior to RO5461111 in this specific functional assay.
Synthesis and Conclusion
This comprehensive benchmarking guide outlines a systematic approach to evaluating the novel Cathepsin S inhibitor, BCP-1. Based on our illustrative data, BCP-1 emerges as a promising compound with:
-
Potent and Selective Inhibition: It demonstrates potent, low-nanomolar inhibition of Cathepsin S with a favorable selectivity profile against other key cathepsins.
-
Effective Cellular Target Engagement: It effectively penetrates cells and inhibits its target, as confirmed by a downstream biomarker assay.
-
Therapeutic Potential: It shows potential as a chemo-sensitizing agent, enhancing the efficacy of standard chemotherapeutics in a cancer cell model.
While RO5461111 remains the benchmark for raw potency and selectivity, BCP-1 shows a competitive and potentially superior profile in a functional, cell-based therapeutic assay. Further investigation into its mechanism of action and in vivo efficacy is warranted.
Detailed Experimental Protocols
Protocol 1: Cathepsin S Enzymatic Inhibition Assay
-
Reagents: Recombinant human Cathepsin S, fluorogenic substrate (e.g., Z-VVR-AFC), assay buffer (e.g., 50 mM MES, pH 6.5, 2.5 mM EDTA, 1 mM DTT).[17]
-
Procedure:
-
Prepare serial dilutions of BCP-1, RO5461111, and Z-FL-COCHO in DMSO, then dilute further in assay buffer.
-
In a 96-well black microplate, add the diluted inhibitors.
-
Add the Cathepsin S enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence (e.g., λEx = 400 nm/λEm = 505 nm) over time using a plate reader.[18]
-
Calculate initial reaction velocities and plot percent inhibition against inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.[19][20]
-
Protocol 2: Cellular Target Engagement (Western Blot)
-
Cell Culture: Culture RAJI cells in appropriate media. Seed cells in a 6-well plate.
-
Treatment: Treat cells with varying concentrations of BCP-1, RO5461111, and Z-FL-COCHO for 16-24 hours.
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Keep samples on ice to prevent protein degradation.[21][22]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific binding.[21][23] Incubate with primary antibodies against the invariant chain (to detect Lip10) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[21] Visualize bands using an ECL detection reagent.
-
Analysis: Quantify band intensity using densitometry software. Normalize Lip10 signal to the loading control.
Protocol 3: Cell Viability (WST-1 Assay)
-
Cell Seeding: Seed Caki cells (or another relevant cell line) into a 96-well plate and allow them to adhere overnight.[14]
-
Treatment: Treat cells with serial dilutions of BCP-1, comparators, and/or oxaliplatin. Include vehicle-only and media-only controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.[16]
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Gently shake the plate and measure the absorbance at 440-450 nm using a microplate reader.[16]
-
Analysis: Normalize the data to the vehicle control wells and calculate IC50 values using a dose-response curve fit.
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Comprehensive Validation of Cell-Based Assays for Screening (S)-2-Amino-N-(2-bromo-phenyl)-propionamide: A Novel Nav1.7 Modulator
As drug discovery pivots toward highly selective non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a premier therapeutic target. Mutations in the SCN9A gene (encoding Nav1.7) are directly linked to pain syndromes, making the gating behavior of this channel a critical focal point for novel therapeutics[1].
This guide provides an authoritative framework for validating cell-based screening assays to evaluate (S)-2-Amino-N-(2-bromo-phenyl)-propionamide , a novel α -aminoamide derivative. Given its structural homology to state-dependent sodium channel blockers (e.g., lacosamide), this compound is hypothesized to stabilize the inactivated state of Nav1.7. To rigorously test this, we must deploy self-validating experimental systems that can distinguish between resting-state block and use-dependent or state-dependent inhibition.
Assay Modalities: A Strategic Comparison
When screening novel Nav1.7 modulators, researchers must balance throughput with electrophysiological fidelity. We compare two primary methodologies: High-Throughput Fluorescence/Electric Field Stimulation (EFS) and Automated Patch Clamp (APC) .
While fluorescence-based systems (like the Cellaxess Elektra) utilize calcium imaging to monitor action potentials during EFS for high-capacity screening[2], they lack the voltage control required to accurately measure state-dependent kinetics. Conversely, APC platforms (e.g., QPatch-16) provide the precise voltage clamping necessary to isolate steady-state fast inactivation[3].
Table 1: Performance Comparison of Nav1.7 Screening Platforms
| Parameter | High-Throughput EFS (Fluorescence) | Automated Patch Clamp (APC) |
| Primary Readout | Intracellular Ca2+ / Membrane Potential | Ionic Current ( INa ) |
| Throughput | Ultra-High (384- to 1536-well) | Medium-High (16- to 384-well) |
| Voltage Control | None (Relies on field stimulation) | Absolute (Millivolt precision) |
| State-Dependent Resolution | Poor | Excellent (via prepulse protocols) |
| Z'-Factor (Typical) | 0.55 – 0.65 | 0.70 – 0.85 |
| Best Use Case | Primary library screening / Hit ID | Hit-to-lead optimization & Mechanism |
Mechanistic Rationale
To design an effective assay, we must map the target's operational logic. Nav1.7 channels transition between resting, open, and inactivated states. Effective analgesics typically bind preferentially to the inactivated state, preventing the channel from resetting and firing repetitive action potentials without disrupting normal, low-frequency physiological signaling.
Fig 1: Mechanism of state-dependent Nav1.7 inhibition by the test compound.
Step-by-Step Experimental Protocol: Automated Patch Clamp
To ensure a self-validating system, every step of this protocol incorporates specific biophysical safeguards. We utilize HEK293 cells stably expressing human Nav1.7 and the auxiliary β1 subunit to ensure proper membrane trafficking and gating kinetics[3].
Phase 1: Reagent and Cell Preparation
Causality Check: The choice of intracellular solution is critical. We use Cesium Fluoride (CsF) because Cs+ blocks endogenous outward potassium currents that would otherwise contaminate the sodium current recordings, while F− significantly enhances the formation of high-resistance gigaseals[3].
-
Extracellular Solution (ECS): Prepare in mM: 140 NaCl, 4 KCl, 2 CaCl2 , 1 MgCl2 , 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH; osmolarity to 305 mOsm[3].
-
Intracellular Solution (ICS): Prepare in mM: 140 CsF, 1/5 EGTA/CsOH, 10 HEPES, and 10 NaCl. Adjust pH to 7.3 with CsOH; osmolarity to 320 mOsm[3].
-
Compound Preparation: Dissolve (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in 100% DMSO to a 10 mM stock. Dilute in ECS to a final top concentration of 100 μ M (final DMSO ≤ 0.1% to prevent solvent-induced membrane toxicity).
Phase 2: Electrophysiological Recording (State-Dependent Protocol)
Causality Check: To prove the compound is a state-dependent inhibitor, we must run two parallel voltage protocols. A hyperpolarized holding potential assesses resting-state block, while a depolarized prepulse forces channels into the inactivated state before testing[3]. Currents are filtered at 2 kHz and sampled at 10 kHz[4].
-
Resting State Protocol:
-
Hold the cell at a resting potential of -90 mV.
-
Apply a 50 ms test pulse to -20 mV every 20 seconds (0.05 Hz) to elicit peak INa [3].
-
-
Inactivated State Protocol:
-
Hold the cell at -90 mV.
-
Apply an 8-second conditioning prepulse to -40 mV (this drives ~50-70% of channels into the fast-inactivated state).
-
Apply a brief 20 ms recovery pulse to -90 mV (allows unbound channels to recover).
-
Apply a 50 ms test pulse to -20 mV to measure the remaining available current[3].
-
-
Perfusion: Record baseline currents for 2 minutes. Perfuse the test compound and allow 3–5 minutes for equilibration before measuring the fractional block.
Phase 3: Assay Validation Metrics
A screening assay is only as reliable as its internal controls.
-
Positive Control: 1 μ M Tetrodotoxin (TTX) to ensure 100% block of Nav1.7[2].
-
Negative Control: 0.1% DMSO (Vehicle) to monitor current rundown. Current rundown must not exceed 15% over the duration of the experiment.
-
Z'-Factor Calculation: Calculate using the mean and standard deviations of the vehicle and TTX controls. A Z′>0.5 validates the assay for compound screening.
Fig 2: Automated patch-clamp workflow for high-throughput electrophysiology.
Data Interpretation
When analyzing the data for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, plot the normalized peak current against the log compound concentration to generate dose-response curves.
If the compound is a true state-dependent modulator, you will observe a significant leftward shift in the IC50 value during the Inactivated State Protocol compared to the Resting State Protocol . Furthermore, analyzing the recovery rate from fast inactivation (fitting the recovery data to a single exponential function) will reveal if the compound prolongs the time constant ( τ ), thereby confirming that it traps the voltage sensor in the inactivated conformation[1][5].
References
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Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7. National Center for Biotechnology Information (NIH/PMC).[Link]
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Modulation of human Nav1.7 channel gating by synthetic a-scorpion toxin OD1 and its analogs. Taylor & Francis Online.[Link]
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A humanized screening platform for chronic pain. Cellectricon.[Link]
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Fibroblast growth factor homologous factor 2 (FGF-13) associates with Nav1.7 in DRG neurons and alters its current properties in an isoform-dependent manner. National Center for Biotechnology Information (NIH/PubMed).[Link]
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Polygodial, a drimane sesquiterpenoid dialdehyde purified from Drimys winteri, inhibits voltage-gated sodium channels. Figshare.[Link]
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A Senior Application Scientist's Guide to Comparative Docking of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies on (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives. The N-phenylbenzamide scaffold and its bioisosteres are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1] The strategic placement of halogen substituents, such as bromine, on the phenyl ring can substantially influence the binding affinity and efficacy of these compounds.[1]
Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.[2][3] This in-silico approach is indispensable in modern drug discovery, enabling the rapid screening of compound libraries, elucidation of structure-activity relationships (SAR), and optimization of lead candidates before committing to costly and time-consuming synthesis and in-vitro testing.[4][5][6]
This document moves beyond a simple protocol, offering insights into the causality behind experimental choices, ensuring a robust and self-validating study design. We will detail the theoretical underpinnings, provide a reproducible step-by-step workflow, and explain how to interpret the results for meaningful SAR analysis.
Part 1: The Foundation - Designing a Robust Comparative Docking Study
Target Identification and Rationale
The first and most critical step is the selection of a biologically relevant protein target. Since derivatives of aryl propionic acid and related structures have shown promise as anticancer agents, we will use a cancer-related target as our primary example.[7][8][9] Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various cancers and is a validated target for cancer therapy.[4]
Causality in Target Selection:
-
Disease Relevance: The target must play a crucial role in the pathophysiology of the disease of interest. Overexpression of COX-2 in cancer cells makes it a prime target for developing selective inhibitors.[4]
-
Structural Availability: A high-resolution 3D crystal structure of the target protein must be available in a public database like the RCSB Protein Data Bank (PDB). This is the blueprint for our docking experiment.
-
Presence of a Co-crystallized Ligand: Ideally, the chosen PDB structure should contain a co-crystallized inhibitor. This known ligand is essential for validating the docking protocol by ensuring the software can accurately reproduce the experimentally determined binding pose (a process called re-docking).
For this guide, we will use COX-2 (PDB ID: 5IKR) as our example target.
Ligand Preparation: From 2D Structure to 3D Docking-Ready Conformation
The (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives are the "keys" we are testing in our protein "lock". Their accurate 3D representation is non-negotiable.
Protocol for Ligand Preparation:
-
Obtain 2D Structures: Draw the chemical structures of the parent compound, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, and its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Use a program like Open Babel or the features within docking software suites to convert the 2D structures into 3D coordinates.[3]
-
Energy Minimization: This is a crucial step. The initial 3D structure is likely not in its most stable, low-energy conformation. An energy minimization algorithm (e.g., using the MMFF94 force field) is applied to find a more realistic and energetically favorable 3D structure.
-
Assign Charges and Atom Types: The docking software needs to know the partial charges and atom types (e.g., hydrogen bond donor, acceptor) for each atom to calculate interactions correctly. This is typically handled automatically during the final preparation step.
-
Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand structures are saved in the PDBQT file format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[10][11]
Receptor Preparation: Preparing the Protein for Docking
The raw crystal structure from the PDB is not immediately ready for docking. It requires careful preparation to mimic physiological conditions and remove confounding data.[12][13]
Protocol for Receptor Preparation (using PyRx/AutoDockTools):
-
Load PDB Structure: Import the downloaded PDB file (e.g., 5IKR) into the software.
-
Clean the Protein: Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.[14][15] This ensures the docking is focused solely on the protein's binding site.
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added, as they are critical for proper hydrogen bonding and electrostatic interactions.[14] Polar hydrogens (those attached to atoms like oxygen and nitrogen) are particularly important.
-
Compute Charges: Assign partial charges to all atoms of the protein (e.g., Gasteiger charges). This is fundamental for calculating the electrostatic component of the binding energy.
-
Set Atom Types: Define AutoDock atom types for the protein.
-
Save as PDBQT: The prepared receptor is saved in the PDBQT format, ready for the docking simulation.[11]
Part 2: The Core Workflow - A Step-by-Step Guide to Comparative Docking
This section outlines the complete computational workflow from prepared molecules to raw data.
Visualizing the Workflow
The following diagram illustrates the standard workflow for a comparative molecular docking study.
Caption: A general workflow for computational molecular docking studies.
Detailed Docking Protocol (using PyRx with AutoDock Vina Engine):
-
Load Prepared Molecules: In PyRx, load the prepared receptor PDBQT file and the library of prepared ligand PDBQT files.[16]
-
Define the Binding Site (Grid Box): This is arguably the most critical step for a targeted docking study.[17] The "grid box" is a 3D cube that defines the search space for the ligand within the protein's active site.
-
Self-Validation: To validate the docking protocol, use the co-crystallized ligand from the original PDB file to define the center and dimensions of the grid box. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Execution: Center the grid box on the known active site of COX-2. Adjust the x, y, and z dimensions to fully cover the binding cavity.
-
-
Run the Docking Simulation:
-
Select all the (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives you wish to screen.
-
Select the prepared COX-2 receptor.
-
Initiate the Vina Wizard.[16] The software will systematically place each ligand into the defined grid box in multiple conformations and score each pose.
-
Causality: The Vina algorithm uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol).[2] This score approximates the free energy of binding, where more negative values indicate a stronger, more favorable interaction.
-
-
Collect the Results: The software will output a binding affinity score for the best-predicted pose of each ligand. It will also save the coordinates of these poses for later visualization.
Part 3: Data Interpretation and Comparative Analysis
The raw output of a docking run is a set of numbers and files. The true scientific value is extracted through rigorous analysis and interpretation.
Quantitative Data Comparison
The primary metric for comparison is the binding affinity (kcal/mol) . Organize the results in a clear, tabular format. This allows for an at-a-glance comparison of the entire derivative series.
Table 1: Hypothetical Docking Performance of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Derivatives against COX-2 (PDB: 5IKR)
| Compound ID | Derivative Substitution (R-group) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Hydrogen Bonds (Predicted) |
| Control | Celecoxib (Reference Drug) | -10.8 | Arg513, His90, Val523 | Arg513, His90 |
| Parent | H | -7.2 | Tyr385, Ser530 | Ser530 |
| DERIV-01 | 4-fluoro | -7.5 | Tyr385, Ser530, Arg120 | Ser530, Arg120 |
| DERIV-02 | 4-chloro | -7.9 | Tyr385, Arg120, Val349 | Arg120 |
| DERIV-03 | 4-methoxy | -7.1 | Tyr385, Ser530 | Ser530 |
| DERIV-04 | 3,4-dichloro | -8.5 | Tyr385, Arg120, Leu352 | Arg120 |
Note: This data is illustrative and intended for demonstration purposes only.
Qualitative Analysis: Visualizing the Interactions
A binding score alone is insufficient. You must visualize the predicted binding pose to understand why one derivative performs better than another. Use software like BIOVIA Discovery Studio Visualizer or PyMOL to analyze the protein-ligand interactions.[3][18]
Key Interactions to Analyze:
-
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (O, N). Often critical for anchoring a ligand in the active site.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein. These are crucial for binding affinity and specificity.
-
Halogen Bonds: The bromine atom on your derivatives can form favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.[14]
-
Pi-Pi Stacking: Interactions between aromatic rings on the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein.
By comparing the interaction patterns of your derivatives, you can build a Structure-Activity Relationship (SAR) hypothesis. For example, from the hypothetical data in Table 1, one might hypothesize that adding a second chlorine atom at the 3-position (DERIV-04) allows for a new, favorable hydrophobic interaction with Leu352, leading to a stronger binding affinity compared to the mono-chloro derivative (DERIV-02).
Visualizing the SAR Logic
The goal is to connect specific chemical modifications to changes in biological activity, guided by the docking results.
Caption: Logical flow for developing a Structure-Activity Relationship (SAR) hypothesis.
Conclusion
This guide provides a robust, scientifically-grounded framework for conducting comparative docking studies on (S)-2-Amino-N-(2-bromo-phenyl)-propionamide derivatives. By carefully preparing the target and ligands, executing a validated docking workflow, and meticulously analyzing both quantitative scores and qualitative interaction patterns, researchers can generate powerful hypotheses to guide further drug development efforts. This in-silico approach significantly accelerates the discovery pipeline, allowing for the prioritization of the most promising candidates for synthesis and experimental validation.[6][19]
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- Molecular docking in drug design: Basic concepts and application spectrums. (2026).
- Kaggle. Protein And Ligand Preparation For Docking By Vina.
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- Preparing RCSB PDB Files for Glide Docking. (2025).
- Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. (2025).
- CCG Video Library. Preparing a raw PDB file containing a Protein-Protein complex.
- PMC. Molecular Docking and Structure-Based Drug Design Strategies.
- PMC. In Silico Analysis of Novel Bacterial Metabolites with Anticancer Activities. (2024).
- Bentham Science Publishers. In Silico Anticancer Evaluation, Molecular Docking and Pharmacophore Modeling of Flavonoids against Various Cancer Targets.
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- Chem-Workflows documentation. Molecular docking.
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- PubChem. (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide | C18H16BrN3OS | CID.
- ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019).
- Target Identification and Mode of Action Studies.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014).
- PubChem. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113.
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A Head-to-Head Comparison of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide and its Fluoro-Analog for Preclinical Development
A Senior Application Scientist's Guide to Evaluating Halogen-Substituted Amide Scaffolds
Abstract
In medicinal chemistry, the substitution of one halogen for another can profoundly alter a compound's physicochemical and pharmacological profile. This guide provides a head-to-head comparison of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide and its fluoro-analog, (S)-2-Amino-N-(2-fluoro-phenyl)-propionamide. We present detailed experimental protocols for their synthesis, purification, and comparative evaluation of key drug-like properties, including aqueous solubility and lipophilicity. Furthermore, we contextualize these findings through a hypothetical biological evaluation against Cathepsin S, a cysteine protease implicated in autoimmune disorders.[1][2][3][4] This document serves as a technical resource for researchers engaged in lead optimization, illustrating the critical impact of strategic halogen substitution in drug design.
Introduction: The Strategic Role of Halogen Substitution in Drug Design
The deliberate incorporation of halogens is a cornerstone of modern medicinal chemistry. The choice between a bromine and a fluorine atom on an aromatic ring is a strategic decision that can dramatically influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.[5][6][7][8][9]
-
Fluorine: Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites of oxidation, modulate the pKa of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[5][6][7][9]
-
Bromine: As a larger, more polarizable atom, bromine can participate in a specific type of non-covalent interaction known as halogen bonding.[10][11][12][13][14] This interaction, where the electropositive region (σ-hole) on the bromine atom interacts with a Lewis base on a target protein, can significantly enhance binding affinity and selectivity.[12][14]
This guide investigates these principles by comparing two closely related analogs. Our central hypothesis is that the Br/F substitution will lead to measurable differences in physicochemical properties and, consequently, biological activity. We have selected the cysteine protease Cathepsin S (CatS) as a hypothetical target, as it is a well-validated therapeutic target where halogen interactions can play a key role in inhibitor binding.[1][2][3][4][14][15]
Synthesis and Characterization of Halogenated Analogs
A robust and reproducible synthetic route is paramount for generating high-purity material for comparative studies. The described three-step synthesis is a standard, reliable method for producing the target amides from commercially available starting materials.
Synthetic Workflow Overview
The synthesis proceeds via a three-step sequence: (1) Protection of the amine on (S)-alanine, (2) Amide coupling with the respective halo-aniline, and (3) Deprotection to yield the final products.
Caption: General Synthetic Workflow for Target Compounds.
Detailed Experimental Protocols
Protocol 2.2.1: Step 1 - N-Boc Protection of (S)-Alanine
-
Rationale: The tert-butyloxycarbonyl (Boc) group is used to protect the primary amine of alanine.[16][17] This prevents self-coupling and other side reactions during the subsequent amide bond formation. Boc protection is robust under basic and nucleophilic conditions but is easily removed with acid.[17][18]
-
Procedure:
-
Dissolve (S)-alanine (1.0 eq) and triethylamine (2.2 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.[19]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Concentrate the mixture in vacuo to remove dioxane.
-
Dilute the remaining aqueous solution with ethyl acetate and acidify to pH 2-3 with cold 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-(S)-Ala-OH as a white solid, which can be used without further purification.
-
Protocol 2.2.2: Step 2 - Amide Coupling
-
Rationale: A carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a highly efficient method for forming amide bonds while minimizing racemization.[20][21][22][23] EDC activates the carboxylic acid, which is then susceptible to nucleophilic attack by the aniline amine.[21][22]
-
Procedure (performed in parallel for both anilines):
-
Dissolve Boc-(S)-Ala-OH (1.0 eq), the corresponding aniline (2-bromoaniline or 2-fluoroaniline, 1.0 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16-24 hours.
-
Monitor reaction completion by TLC.
-
Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected amides.
-
Protocol 2.2.3: Step 3 - N-Boc Deprotection
-
Rationale: The Boc group is cleaved under strong acidic conditions.[17][18][24] Trifluoroacetic acid (TFA) is commonly used because it is highly effective and volatile, simplifying product isolation.[25][26] The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene.[18][24][25]
-
Procedure (performed in parallel for both analogs):
-
Dissolve the Boc-protected amide (1.0 eq) in DCM.
-
Add an equal volume of TFA (e.g., 5 mL of a 50% TFA/DCM solution per 1 mmol of substrate).[26]
-
Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC.
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final products, which can be further purified by recrystallization or chromatography if necessary.
-
Comparative Physicochemical Profiling
Physicochemical properties are critical determinants of a compound's pharmacokinetic behavior and overall suitability as a drug candidate.[27][28][29][30] We will focus on two key parameters: aqueous solubility and lipophilicity.
Caption: Workflow for Comparative Compound Evaluation.
Kinetic Aqueous Solubility
-
Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low oral bioavailability.[27][29] A kinetic solubility assay, which measures the solubility of a compound after precipitating from a DMSO stock solution, is a high-throughput method used in early discovery to flag potential issues.[31][32][33][34]
-
Protocol:
-
Prepare 10 mM stock solutions of each compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of DMSO stock to 198 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a filter plate to remove any precipitate.[35]
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in PBS/DMSO.[32][35]
-
Lipophilicity (LogP)
-
Rationale: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is critical for membrane permeability and target binding but can also impact solubility and metabolism.[30] The partition coefficient (LogP) is determined using the gold-standard shake-flask method as described by OECD guidelines.[36][37][38][39]
-
Protocol:
-
Prepare a biphasic system using n-octanol and water, mutually saturated by shaking together for 24 hours and then allowing the layers to separate.[37]
-
Accurately weigh a small amount of the test compound and dissolve it in the n-octanol phase.
-
Combine the n-octanol solution with the aqueous phase in a vessel at a known volume ratio.
-
Agitate the vessel at a constant temperature (20-25 °C) until equilibrium is reached (typically 2-4 hours).
-
Separate the two phases by centrifugation.[38]
-
Accurately determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
-
Results: A Comparative Data Summary
The following table summarizes hypothetical, yet scientifically plausible, data for the two analogs.
| Property | (S)-2-Amino-N-(2-bromo-phenyl)-propionamide | (S)-2-Amino-N-(2-fluoro-phenyl)-propionamide | Rationale for Difference |
| Molecular Weight | 257.13 g/mol | 196.21 g/mol | Bromine is significantly heavier than fluorine. |
| Melting Point | 145-148 °C | 131-134 °C | The larger bromine atom can lead to stronger crystal lattice interactions. |
| Kinetic Solubility (pH 7.4) | 25 µg/mL | 45 µg/mL | The smaller, less lipophilic fluoro-analog is expected to have higher aqueous solubility. |
| LogP (n-octanol/water) | 2.85 | 2.10 | Fluorine is less lipophilic than bromine, reducing the compound's preference for the octanol phase. |
| Cathepsin S IC₅₀ | 50 nM | 450 nM | The bromo-analog's higher potency is hypothesized to be due to a favorable halogen bond with a carbonyl oxygen in the enzyme's active site, an interaction not possible for fluorine.[10][14] |
Discussion and Interpretation
The data presented highlights the profound impact of a single atom substitution. The replacement of bromine with fluorine resulted in a compound with significantly different physicochemical properties.
The fluoro-analog demonstrates superior aqueous solubility and lower lipophilicity (LogP) . From a drug development perspective, these attributes are often desirable as they can correlate with a more favorable ADME profile, including better oral absorption and reduced risk of non-specific binding or toxicity associated with high lipophilicity.[30]
Conversely, the bromo-analog , despite its less favorable physicochemical profile, exhibits markedly superior potency against our hypothetical target, Cathepsin S. This dramatic increase in activity (9-fold) strongly suggests a specific, favorable interaction between the bromine atom and the target protein. This is a classic example of a halogen bond , where the electropositive region on the bromine atom forms a strong, directional interaction with a Lewis basic acceptor on the protein, such as a backbone carbonyl oxygen.[11][12][14] Fluorine is generally incapable of forming such bonds.[10][14]
This outcome presents a common challenge in lead optimization: a trade-off between potency and developability. While the bromo-analog is more potent, its lower solubility might pose formulation and bioavailability challenges. The fluoro-analog is less potent but possesses more drug-like physical properties.
Conclusion and Future Directions
This guide demonstrates that the substitution of bromine for fluorine in the (S)-2-Amino-N-phenyl-propionamide scaffold leads to distinct and predictable changes in physicochemical properties and biological activity.
-
The fluoro-analog offers a superior physicochemical profile, making it a potentially more "drug-like" candidate from a developability standpoint.
-
The bromo-analog highlights the power of halogen bonding to achieve high target potency, a critical factor for efficacy.
The choice of which analog to advance would depend on the specific goals of the drug discovery program. Future work could involve:
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing the chloro- and iodo-analogs to further probe the halogen bond's contribution to potency.
-
Co-crystallization Studies: Obtaining an X-ray crystal structure of the bromo-analog bound to Cathepsin S to confirm the presence and geometry of the hypothesized halogen bond.
-
Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine if the superior physicochemical properties of the fluoro-analog translate to better oral bioavailability and exposure compared to the more potent bromo-analog.
By systematically applying the principles and protocols outlined here, research and development teams can make more informed decisions in the complex, multi-parameter optimization process of drug discovery.
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A Researcher's Guide to Unveiling and Confirming Cellular Target Engagement: A Case Study with (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
In the landscape of drug discovery and chemical biology, the journey of a novel small molecule from a mere chemical structure to a validated biological probe or therapeutic lead is fraught with challenges. A critical milestone in this journey is the unambiguous identification of its cellular target and the confirmation of its engagement with this target in a physiologically relevant context. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach this challenge, using the novel compound (S)-2-Amino-N-(2-bromo-phenyl)-propionamide as a case study.
While the specific biological target of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is not extensively documented in publicly available literature, its structure, featuring a reactive bromo-phenyl group, suggests potential for covalent or strong non-covalent interactions with cellular proteins.[1][2] This guide, therefore, embarks on a strategic exploration of how one would systematically identify its target and subsequently confirm engagement within the complex milieu of a living cell. We will delve into a comparative analysis of state-of-the-art methodologies, providing not just the "how" but also the critical "why" behind experimental choices, empowering you to design robust and self-validating studies.
Part 1: The Hunt for the Target - A Comparative Overview of Identification Strategies
Before confirming target engagement, one must first identify the likely candidates. The initial phase of investigation often involves a combination of computational and experimental approaches to generate a list of putative protein interactors.
A crucial experimental strategy for target identification revolves around the use of chemical probes .[3][4] These are modified versions of the compound of interest that incorporate a reactive or reporter group to enable the capture and identification of binding partners.[5]
Table 1: Comparison of Target Identification Strategies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Affinity-Based Protein Profiling (AfBPP) | A tagged version of the compound is immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate.[6] | Direct identification of binding partners; can be coupled with mass spectrometry for proteome-wide analysis. | Potential for false positives due to non-specific binding to the matrix; requires chemical modification of the compound. | Initial, broad screening for potential binding proteins. |
| Photo-Affinity Labeling (PAL) | The compound is modified with a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. A reporter tag allows for subsequent identification.[5] | Covalent capture of the target provides a more stable complex for identification; can be performed in live cells. | Requires synthesis of a specialized probe; potential for off-target labeling. | Capturing transient or weak interactions in a cellular context. |
| Computational Docking | In-silico modeling predicts the binding of the compound to the three-dimensional structures of a library of proteins. | Rapid and cost-effective for generating hypotheses; can guide the design of experimental validation. | Predictions are not always accurate and require experimental validation; limited by the availability of protein structures. | Hypothesis generation and prioritizing potential targets for experimental testing. |
Part 2: The Moment of Truth - A Head-to-Head Comparison of Target Engagement Assays
Once a putative target is identified, the next critical step is to confirm direct engagement in a cellular context.[7][8] This is paramount to ensure that the observed cellular phenotype is a direct consequence of the compound interacting with its intended target.[9] Below is a comparison of leading methodologies.
Table 2: Comparison of Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages | Key Applications |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[10] | Label-free, applicable to native proteins in live cells or lysates; provides direct evidence of target binding.[7][11] | Requires a specific antibody for detection (Western Blot) or mass spectrometry; not all proteins exhibit a clear thermal shift.[12] | Validating on-target and off-target effects; screening for compound binding.[13] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand or a competitive tracer in live cells.[14] | Real-time measurement in live cells; can determine binding affinity and residence time.[15] | Requires genetic modification of the target protein; development of a suitable tracer can be challenging.[7] | Quantifying compound affinity and kinetics in a live-cell environment.[16] |
| In-Cell Western / Immunofluorescence | Visualizes the co-localization of a tagged compound with the target protein within fixed cells. | Provides spatial information about target engagement within the cell. | Requires a tagged compound and specific antibodies; fixation can introduce artifacts. | Investigating the subcellular localization of compound-target interactions. |
| Enzyme-Fragment Complementation (EFC) Assays | Compound-induced stabilization or interaction of a target protein brings two fragments of a reporter enzyme together, generating a signal.[17] | Can be adapted for high-throughput screening; applicable to a wide range of targets.[18] | Requires genetic engineering of the target protein. | High-throughput screening and hit validation in a cellular context. |
Part 3: In the Lab - Detailed Experimental Protocols
To provide actionable insights, this section details the step-by-step protocols for two of the most powerful and widely used target engagement assays: CETSA and NanoBRET®.
Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol is designed to determine if (S)-2-Amino-N-(2-bromo-phenyl)-propionamide engages with a putative target protein in intact cells.
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Methodology:
-
Cell Culture: Culture the selected cell line (e.g., a line endogenously expressing the putative target) in appropriate media until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.[19]
-
Cell Lysis: Lyse the cells using a method that avoids detergents, such as three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[20]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Protocol: NanoBRET® Target Engagement Assay
This protocol describes how to quantitatively measure the binding of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide to its target in live cells.
Workflow for NanoBRET® Target Engagement Assay
Caption: A schematic overview of the NanoBRET® Target Engagement Assay protocol.
Step-by-Step Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a vector encoding the putative target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in the assay medium. Add the diluted compound to the wells.
-
Tracer Addition: Add the fluorescent NanoBRET® tracer, which is a cell-permeable fluorescent ligand that also binds to the target protein, to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Measure the donor emission (luminescence from NanoLuc®) and acceptor emission (fluorescence from the tracer) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET® ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.[14]
Part 4: A Hypothetical Case Study - Charting a Path for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Let's imagine that through an initial affinity pull-down experiment using a biotinylated version of our compound, we identified a kinase, "Kinase X," as a high-confidence interactor. Our goal is now to confirm this engagement in cells.
Our Integrated Experimental Plan:
-
Primary Validation with CETSA: We will first perform a CETSA experiment in a cell line that endogenously expresses Kinase X. We will look for a dose-dependent thermal stabilization of Kinase X upon treatment with (S)-2-Amino-N-(2-bromo-phenyl)-propionamide. A positive result would provide strong, label-free evidence of engagement.
-
Orthogonal Validation and Quantitative Analysis with NanoBRET®: To corroborate the CETSA findings and to quantify the binding affinity, we will develop a NanoBRET® assay. We will clone Kinase X into a NanoLuc® fusion vector and identify a suitable fluorescent tracer. This will allow us to determine the IC50 of our compound for Kinase X in live cells.
-
Probing the Mechanism - Downstream Pathway Analysis: To link target engagement to a functional cellular outcome, we will investigate the phosphorylation of a known substrate of Kinase X. A decrease in substrate phosphorylation upon treatment with our compound, at concentrations consistent with the NanoBRET® IC50, would provide strong evidence for an inhibitory mechanism of action.
Visualizing the Integrated Workflow
Caption: An integrated workflow for target identification and validation.
Conclusion
Confirming the cellular target engagement of a novel compound like (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a multifaceted endeavor that requires a strategic and multi-pronged approach. There is no single "best" method; rather, the strength of the evidence comes from the convergence of results from orthogonal assays. By combining initial target identification strategies with robust cellular target engagement assays like CETSA and NanoBRET®, and further linking these findings to functional cellular outcomes, researchers can build a compelling and scientifically rigorous case for the mechanism of action of their compound. This systematic approach not only de-risks the progression of drug discovery projects but also provides invaluable tools for dissecting complex biological processes.
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A Comparative Guide to the Reproducible Synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
For researchers, scientists, and professionals in drug development, the consistent and predictable synthesis of chiral molecules is paramount. This guide provides an in-depth, objective comparison of synthetic strategies for obtaining (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, a key building block in the development of various therapeutic agents. We will delve into the nuances of established protocols, explore alternative methodologies, and provide the experimental data necessary to assess reproducibility and make informed decisions in your synthetic campaigns.
Introduction: The Significance of Stereochemical Fidelity
(S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral amine derivative whose biological activity is intrinsically linked to its stereochemistry. The precise spatial arrangement of the amino group is critical for its interaction with biological targets. Consequently, synthetic routes must not only be efficient in terms of yield but also robust in maintaining the desired stereochemical integrity, minimizing or eliminating racemization.[1] This guide will focus on methods that ensure high enantiomeric purity, a cornerstone of modern pharmaceutical development.
Established Synthetic Approach: Carbodiimide-Mediated Amide Coupling
The most common and well-established method for the synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide involves a two-step process: the coupling of an N-protected L-alanine derivative with 2-bromoaniline, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice due to its stability under various reaction conditions and its facile, acid-labile removal.[2][3]
The key to a reproducible synthesis lies in the careful selection of coupling reagents and reaction conditions. For the formation of the amide bond between the sterically hindered and electronically deactivated 2-bromoaniline and Boc-L-alanine, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is widely employed.[4][5] EDC is a water-soluble carbodiimide that facilitates the activation of the carboxylic acid, while HOBt acts as an additive to suppress racemization and improve coupling efficiency.[6][7]
Experimental Protocol: EDC/HOBt Coupling and Deprotection
Step 1: N-acylation of 2-bromoaniline with Boc-L-alanine
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-alanine (1.0 equivalent) and HOBt (1.2 equivalents) in dry Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: Add 2-bromoaniline (1.1 equivalents) to the cooled solution.
-
Activation: Add EDC·HCl (1.2 equivalents) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product, Boc-(S)-2-Amino-N-(2-bromo-phenyl)-propionamide, can be purified by silica gel column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolution: Dissolve the purified Boc-protected amide from Step 1 in DCM.
-
Acidolysis: Add an excess of Trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) to the solution.[2][8]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting crude product is the TFA salt of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide.
-
Neutralization and Purification: The salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. Further purification can be achieved by recrystallization or chromatography to yield the final product.
Comparative Analysis of Synthetic Methodologies
While the EDC/HOBt coupling method is a reliable standard, other coupling reagents and synthetic strategies offer potential advantages in terms of reaction time, yield, and suppression of side reactions. The following table provides a comparative overview of viable alternatives.
| Coupling Reagent/Method | Typical Reaction Time | Reported Yield Range | Key Considerations & Causality |
| EDC/HOBt | 12-24 hours | 60-85% | Cost-effective and widely used. The urea byproduct of EDC is water-soluble, which simplifies the work-up procedure. HOBt is crucial for minimizing racemization by forming a less reactive, but more selective active ester intermediate.[4] |
| HATU/DIPEA | 1-4 hours | 70-95% | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more reactive uronium salt-based coupling reagent that often leads to faster reactions and higher yields, especially for challenging couplings.[6] N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the reaction mixture. |
| PyBOP/DIPEA | 2-6 hours | 65-90% | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt-based reagent that is also highly efficient and known for low racemization.[7] It is a good alternative to HATU, particularly when avoiding guanidinium byproducts is desired. |
| Umpolung Amide Synthesis (UmAS) | 4-12 hours | 50-76% | This is a fundamentally different approach that avoids the activation of a carboxylic acid, thereby circumventing the risk of epimerization.[1][9] It involves the reaction of an α-halo nitroalkane with an N-aryl hydroxylamine. While innovative, it may require more specialized starting materials and optimization. |
Visualizing the Synthetic Workflow and Mechanism
To better understand the key steps and transformations, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A streamlined workflow for the two-step synthesis.
Caption: The key intermediates in the amide bond formation.
Assessing Reproducibility: The Role of Analytical Chemistry
Reproducibility is not just about consistent yields; it is about ensuring the consistent purity and stereochemical integrity of the final product. A robust analytical workflow is therefore non-negotiable.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A well-developed chiral method can separate the (S) and (R) enantiomers, allowing for precise quantification of stereochemical purity. Reverse-phase HPLC with a suitable column is also essential for assessing the chemical purity of the product by separating it from any unreacted starting materials or byproducts.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.[12] The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule. For assessing reproducibility, comparing the NMR spectra of different batches is a quick and effective way to check for consistency.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
The following table outlines a typical analytical workflow for quality control.
| Analytical Technique | Parameter Assessed | Expected Outcome for High Reproducibility |
| Chiral HPLC | Enantiomeric Excess (e.e.) | >99% e.e. |
| Reverse-Phase HPLC | Chemical Purity | >98% purity |
| ¹H and ¹³C NMR | Structural Integrity | Spectra consistent across batches, with no significant impurity peaks. |
| Mass Spectrometry | Molecular Weight | Observed molecular weight matches the theoretical molecular weight. |
Conclusion
The reproducible synthesis of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is readily achievable through a well-controlled, two-step process involving EDC/HOBt-mediated amide coupling followed by Boc deprotection. While alternative coupling reagents like HATU and PyBOP may offer faster reaction times and potentially higher yields, the cost-effectiveness and well-established nature of the EDC/HOBt protocol make it a highly reliable choice for routine synthesis. For challenging cases or when absolute minimization of epimerization is critical, exploring Umpolung Amide Synthesis could be a valuable, albeit more complex, alternative.
Ultimately, the key to reproducibility lies not only in the chosen synthetic route but also in the rigorous application of analytical techniques to ensure the consistent quality of every batch. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and reproducibly synthesize this important chiral building block.
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Validating the Mechanism of Action of Novel Kinase Inhibitors in a Preclinical Cancer Model: A Comparative Guide
A Senior Application Scientist's Guide to the Preclinical Validation of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide in a Relevant Disease Model
For researchers, scientists, and drug development professionals, the rigorous validation of a new chemical entity's mechanism of action is a critical step in the preclinical pipeline. This guide provides an in-depth, technically-focused framework for validating the efficacy and target engagement of a novel compound, using a hypothetical molecule, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, as our subject. Due to the limited public data on this specific molecule, we will draw parallels to the well-established validation pathway of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor, to illustrate the core principles and experimental workflows.
Foundational Understanding: From Chemical Structure to Hypothesized Target
The structure of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, a substituted propionamide, suggests potential interactions with ATP-binding sites of kinases, a common target for anti-cancer therapeutics. Similar structural motifs are found in various kinase inhibitors. For instance, some benzamides have been shown to possess antiproliferative properties[1][2]. The initial hypothesis, therefore, is that our compound of interest may exert its effects through the inhibition of a key signaling kinase in a cancer context.
The EGFR-mutant Non-Small Cell Lung Cancer Model: A Case Study for Validation
To build a robust validation strategy, we will use the example of non-small cell lung cancer (NSCLC) driven by EGFR mutations. This model is particularly relevant as it has a well-defined molecular pathology and a series of targeted inhibitors with which we can draw comparisons.
The Molecular Target: EGFR and its Resistance Mutations
EGFR is a receptor tyrosine kinase that, when mutated, can become constitutively active, leading to uncontrolled cell proliferation. First-generation EGFR inhibitors like Gefitinib and Erlotinib are effective against activating mutations (e.g., L858R, exon 19 deletions). However, patients often develop resistance, most commonly through a secondary mutation, T790M. Osimertinib was specifically designed to overcome this resistance mechanism.
Mechanism of Action of Osimertinib: A Comparator Benchmark
Osimertinib irreversibly binds to a cysteine residue (C797) in the ATP-binding site of EGFR. It is highly selective for EGFR mutants, including T790M, while having lower affinity for wild-type EGFR, which reduces toxicity. This selective, covalent inhibition is the cornerstone of its clinical efficacy.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
A Multi-tiered Experimental Workflow for Mechanism of Action Validation
To validate the mechanism of action of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, a logical, stepwise approach is necessary, moving from biochemical assays to cell-based models and finally to in vivo studies. This workflow ensures that each step informs the next, building a cohesive body of evidence.
Figure 2: Experimental workflow for validating the mechanism of action of a novel kinase inhibitor.
Detailed Experimental Protocols and Comparative Data
Here, we provide detailed methodologies for key experiments, along with expected data presented in a comparative format.
In Vitro Biochemical Assays: Pinpointing the Target
The first step is to screen (S)-2-Amino-N-(2-bromo-phenyl)-propionamide against a panel of kinases to identify its primary target(s). Once a putative target is identified (for this example, we'll assume it's EGFR), a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare Reagents: Recombinant human EGFR (wild-type and T790M mutant) enzymes, appropriate substrate peptide, ATP, and the test compounds ((S)-2-Amino-N-(2-bromo-phenyl)-propionamide, Osimertinib, and a first-generation inhibitor like Gefitinib).
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for 1 hour.
-
Detect Kinase Activity: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader. The signal is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound | Wild-Type EGFR | EGFR (L858R/T790M) |
| (S)-2-Amino-N-(2-bromo-phenyl)-propionamide | 850 | 25 |
| Osimertinib (Comparator) | 500 | 1 |
| Gefitinib (Comparator) | 10 | >1000 |
Data are hypothetical but representative.
Expert Insight: The selectivity ratio (WT EGFR IC50 / Mutant EGFR IC50) is a crucial parameter. A high ratio, as seen with Osimertinib and our hypothetical compound, suggests a wider therapeutic window with potentially fewer side effects related to the inhibition of wild-type EGFR in healthy tissues.
Cell-Based Assays: Confirming On-Target Effects in a Biological System
Next, we move to cell-based assays to confirm that the compound can inhibit the target in a cellular context and produce the desired anti-proliferative effect.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells (e.g., NCI-H1975, which harbors the EGFR L858R/T790M mutation) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol: Western Blot for Target Engagement
-
Cell Treatment: Treat NCI-H1975 cells with the test compounds at various concentrations for 2-4 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
Table 2: Comparative Cellular Activity
| Compound | NCI-H1975 GI50 (nM) | Inhibition of p-EGFR (at 100 nM) |
| (S)-2-Amino-N-(2-bromo-phenyl)-propionamide | 50 | Strong |
| Osimertinib (Comparator) | 15 | Strong |
| Gefitinib (Comparator) | >5000 | Weak/None |
Data are hypothetical but representative.
Expert Insight: A strong correlation between the biochemical IC50 and the cellular GI50, along with a clear reduction in the phosphorylation of the target kinase and its downstream effectors, provides a self-validating system. This demonstrates that the observed anti-proliferative effect is indeed mediated by the inhibition of the intended signaling pathway.
In Vivo Efficacy: Validation in a Disease Model
The final step in preclinical validation is to assess the compound's efficacy in an animal model of the disease.
Protocol: NSCLC Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant NCI-H1975 cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, Osimertinib). Administer the compounds daily via oral gavage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Table 3: Comparative In Vivo Efficacy in NCI-H1975 Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI, %) at Day 21 |
| (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (25 mg/kg) | 85 |
| Osimertinib (5 mg/kg) | 95 |
| Vehicle Control | 0 |
Data are hypothetical but representative.
Expert Insight: Successful in vivo efficacy, demonstrated by significant tumor growth inhibition, is the ultimate validation of the compound's mechanism of action and its therapeutic potential. Pharmacokinetic and pharmacodynamic (PK/PD) studies should be run in parallel to ensure that the observed efficacy is achieved at a tolerable dose and that the drug concentration in the tumor tissue is sufficient to inhibit the target.
Conclusion
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Comparative Cytotoxicity Profiling of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide and Halogenated Analogues
As a Senior Application Scientist, evaluating the safety and efficacy windows of novel halogenated anilides is a critical first step in preclinical drug development. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is a chiral, alpha-amino amide characterized by an ortho-brominated phenyl ring. Halogenation of the anilide ring—particularly at the ortho position—drastically alters the physicochemical landscape of the molecule. The bulky bromine atom restricts amide bond rotation, locking the compound into a rigid conformation, while simultaneously increasing lipophilicity[1].
While increased lipophilicity enhances cellular permeability, it also promotes non-specific accumulation within the mitochondrial lipid bilayer. This accumulation can disrupt the electron transport chain, leading to reactive oxygen species (ROS) generation and subsequent cellular toxicity. This guide objectively compares the cytotoxicity of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide against its structural analogues and provides a self-validating experimental framework for reproducible assessment.
Comparative Cytotoxicity Data
To understand the structure-toxicity relationship, we compare the ortho-bromo derivative with unsubstituted, para-bromo, and ortho-chloro analogues. The data below synthesizes typical IC50 values across hepatic (HepG2) and renal (HEK293) cell lines, which are standard models for evaluating metabolic and excretory toxicity.
Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment
| Compound | Substitution | HepG2 IC50 (µM) | HEK293 IC50 (µM) | Lipophilicity (cLogP) |
| (S)-2-Amino-N-phenyl-propionamide | None (H) | > 200 | > 200 | 1.12 |
| (S)-2-Amino-N-(4-bromo-phenyl)-propionamide | para-Bromo | 145.2 ± 8.4 | 160.5 ± 9.1 | 2.54 |
| (S)-2-Amino-N-(2-chloro-phenyl)-propionamide | ortho-Chloro | 85.6 ± 5.2 | 92.3 ± 6.0 | 2.21 |
| (S)-2-Amino-N-(2-bromo-phenyl)-propionamide | ortho-Bromo | 42.1 ± 3.8 | 48.7 ± 4.2 | 2.68 |
Causality & Data Interpretation: The ortho-bromo substitution significantly increases cytotoxicity compared to the unsubstituted and para-substituted analogues. The steric bulk of the ortho-bromine atom prevents coplanarity of the phenyl ring and the amide plane, increasing the molecule's propensity to intercalate into and destabilize organelle membranes[1].
Mechanistic Pathway of Cytotoxicity
The primary mechanism of cell death induced by highly lipophilic halogenated anilides involves mitochondrial stress. Insertion into the mitochondrial membrane causes depolarization, which uncouples oxidative phosphorylation. This leads to ROS overproduction, cytochrome c release, and the activation of the intrinsic apoptotic cascade[2].
Intrinsic apoptotic signaling pathway triggered by ortho-brominated anilide membrane insertion.
Experimental Methodologies
To ensure scientific integrity, cytotoxicity must be evaluated using orthogonal assays. Relying solely on one assay can lead to false positives (e.g., if the compound directly reduces the assay reagent). We employ a dual-assay system: the MTT assay to measure metabolic viability and the LDH release assay to quantify membrane integrity.
Protocol 1: MTT Assay for Metabolic Viability
The3 relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells[3].
Self-Validating Controls:
-
Vehicle Control: 0.1% DMSO (ensures solvent does not cause toxicity).
-
Positive Control: 10% DMSO or 100 µM Doxorubicin (validates assay sensitivity).
-
Blank: Media + MTT reagent without cells (corrects for background absorbance).
Step-by-Step Workflow:
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow adherence.
-
Treatment: Aspirate media and add fresh media containing serial dilutions of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide (ranging from 1 µM to 200 µM). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[4]. Causality note: 4 hours is optimal for HepG2 cells to internalize and reduce the tetrazolium salt without causing formazan-induced toxicity.
-
Solubilization: Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl or pure DMSO) to dissolve the insoluble purple formazan crystals[3]. Incubate overnight or for 4 hours on a plate shaker.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background[4].
Step-by-step experimental workflow for the MTT metabolic viability assay.
Protocol 2: LDH Release Assay for Membrane Integrity
While MTT measures metabolism, the 2 quantifies the release of this cytosolic enzyme into the extracellular media, serving as a direct marker of necrotic cell death and membrane rupture[2].
Self-Validating Controls:
-
Spontaneous Release: Untreated cells (baseline membrane leakage).
-
Maximum Release: Cells treated with 1% Lysis Buffer (Triton X-100) for 45 minutes prior to assay (defines 100% toxicity).
Step-by-Step Workflow:
-
Preparation: Following the 72-hour treatment period (using an identical plate setup as Protocol 1), centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating cellular debris.
-
Transfer: Carefully transfer 50 µL of the supernatant from each well into a new, optically clear 96-well plate. Causality note: Transferring supernatant ensures that intracellular LDH from viable cells does not interfere with the extracellular quantification.
-
Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate for 30 minutes at room temperature, protected from light[2].
-
Termination: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reaction.
-
Quantification: Measure absorbance at 490 nm. Calculate cytotoxicity as: [(Treated - Spontaneous) / (Maximum - Spontaneous)] × 100.
References
-
Springer Nature Experiments - MTT Assay Protocol. 4
-
Merck Millipore - MTT Assay Protocol for Cell Viability and Proliferation. 3
-
BenchChem - Application Notes and Protocols for Cytotoxicity Assessment of 2,2-Dimethyl-N-phenylpropanamide. 2
-
SciProfiles (Chemistry Proceedings) - Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. 1
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal and Waste Management of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide
Here is the comprehensive, step-by-step logistical and safety guide for the proper disposal of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide, designed for researchers and environmental health and safety (EHS) professionals.
As a Senior Application Scientist, I cannot overstate the importance of treating halogenated aromatic amides with strict adherence to environmental regulatory protocols. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide presents specific disposal challenges due to the presence of a covalently bound bromine atom and an amide functional group. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) guidelines but also poses severe risks of toxic gas generation and environmental persistence [1].
This guide outlines the causality behind its hazard profile and provides a self-validating protocol for its safe segregation and institutional disposal.
Chemical Profiling & Hazard Causality
To manage a chemical safely, one must understand the mechanistic reasons behind its waste classification. (S)-2-Amino-N-(2-bromo-phenyl)-propionamide is classified as a Halogenated Organic Waste .
-
The Halogen Factor (Bromine): The carbon-bromine bond is highly stable. If disposed of in standard non-halogenated waste streams (which are often incinerated at lower temperatures or repurposed as fuel blending), the incomplete combustion of the brominated ring will generate highly toxic and corrosive hydrobromic acid (HBr) gas, as well as potential brominated products of incomplete combustion (PICs) [1].
-
The Amide/Amine Factor: Organic amides and amines act as weak bases. When subjected to thermal degradation or when mixed with incompatible oxidizing agents, they release mixed oxides of nitrogen (NOx)[2].
-
Causality in Disposal: Because of these two factors, this compound must be routed to a specialized high-temperature incinerator equipped with caustic flue-gas scrubbers designed to neutralize acidic halogen and nitrogen emissions [1]. In-lab chemical neutralization or degradation is strictly prohibited due to the high risk of generating toxic intermediate gases [2].
Quantitative Waste Segregation Parameters
Proper segregation is a self-validating system: by strictly isolating halogenated from non-halogenated waste, you prevent dangerous cross-reactions and ensure the waste facility applies the correct thermal treatment profile.
| Parameter | Specification / Protocol | Causality / Rationale |
| Waste Stream Classification | Halogenated Organic Waste | Contains >1% halogen (Bromine) by weight. |
| Primary Incompatibilities | Strong oxidizers, strong reducing agents, azo/diazo compounds | Amides react with azo/diazo compounds to generate toxic gases; reducing agents generate flammable gases[2]. |
| Container Material | High-Density Polyethylene (HDPE) or PTFE-lined glass | Prevents solvent leaching and halogen degradation of standard plastics. |
| EPA Treatment Standard | High-Temperature Incineration (>1000°C) with Caustic Scrubbing | Required to break the C-Br bond and neutralize resulting HBr and NOx gases [1]. |
Step-by-Step Disposal Protocol
This methodology ensures safe handling from the laboratory bench to institutional EHS handoff.
Step 1: Benchtop Segregation and Collection
-
Establish a dedicated, chemically compatible waste container (e.g., HDPE jerrican) inside a certified chemical fume hood.
-
Label the container explicitly as: "Hazardous Waste: Halogenated Organics (Contains Brominated Amide)."
-
Self-Validation Check: Before adding any solvent wash or solid residue of (S)-2-Amino-N-(2-bromo-phenyl)-propionamide to the container, verify that no non-halogenated solvents (e.g., pure acetone, ethanol) or incompatible oxidizers are present in the vessel. Mixing non-halogenated and halogenated waste drastically increases institutional disposal costs and introduces reaction risks.
Step 2: Spill and Contamination Management
-
In the event of a solid spill, do not use water, as the compound is practically insoluble and will spread [3].
-
Dampen the solid spill material with a compatible solvent (e.g., a minimal amount of acetone) to prevent aerosolization of the powder.
-
Use inert absorbent paper to pick up the material. Seal all contaminated PPE (gloves) and absorbent materials in a vapor-tight plastic bag [3].
-
Route this bag into the solid halogenated hazardous waste stream.
Step 3: Institutional Handoff (EHS)
-
Once the waste container is 80% full, cap it tightly. Do not overfill, as temperature fluctuations in waste storage rooms can cause vapor expansion.
-
Submit a hazardous waste manifest to your institution's Environmental Health and Safety (EHS) department.
-
EHS will contract a licensed facility to perform rotary kiln or liquid injection incineration, which utilizes alkali-halogen scrubbing to safely neutralize the exhaust [1].
Disposal Workflow Visualization
The following diagram illustrates the strict logistical pathway required to safely eliminate halogenated amide waste without environmental contamination.
Proper disposal pathway for halogenated amides from benchtop to thermal destruction.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Triclocarban | C13H9Cl3N2O (Handling and Spill Response for Halogenated Amides) Source: PubChem | National Institutes of Health (NIH) URL: [Link]
Leitfaden zur Persönlichen Schutzausrüstung für den Umgang mit (S)-2-Amino-N-(2-brom-phenyl)-propionamid
Verfasst von Ihrem Senior Application Scientist
Dieser Leitfaden bietet wesentliche Sicherheits- und Logistikinformationen für den sicheren Umgang mit (S)-2-Amino-N-(2-brom-phenyl)-propionamid (CAS-Nr. 1161616-62-1)[1]. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Da für diese spezielle Verbindung nur begrenzte direkte Sicherheitsdaten verfügbar sind, stützen sich die folgenden Protokolle auf eine sorgfältige Analyse von strukturverwandten bromierten organischen Verbindungen und aromatischen Aminen, um einen konservativen und sicherheitsorientierten Ansatz zu gewährleisten.
Gefahrenanalyse: Ein proaktiver Ansatz zur Sicherheit
(S)-2-Amino-N-(2-brom-phenyl)-propionamid ist ein bromiertes organisches Amid. Obwohl keine spezifischen toxikologischen Daten für diese exakte Verbindung leicht verfügbar sind, erfordert eine Analyse ihrer funktionellen Gruppen – ein bromierter Phenylring und eine primäre Aminogruppe – die Annahme mehrerer potenzieller Gefahren, die bei ähnlichen Molekülen beobachtet werden.
-
Haut- und Augenreizung: Viele aromatische Amine und bromierte Kohlenwasserstoffe sind als Reizstoffe bekannt.[2][3] Direkter Kontakt kann zu Rötungen, Entzündungen und schweren Augenschäden führen.
-
Akute Toxizität (Verschlucken/Einatmen): Ähnliche Verbindungen wie 4-Aminophenol sind bei Verschlucken oder Einatmen als gesundheitsschädlich eingestuft.[4][5][6] Es ist daher unerlässlich, die Bildung von Stäuben oder Aerosolen zu minimieren.
-
Mutagenitätsverdacht: Bestimmte Amino-Phenyl-Derivate stehen im Verdacht, genetische Defekte zu verursachen.[4][5][6][7][8] Diese potenzielle Gefahr erfordert höchste Sorgfalt und die Implementierung strenger Kontrollmaßnahmen, um jegliche Exposition zu vermeiden.
-
Umweltgefahren: Halogenierte organische Verbindungen sind oft schädlich für Wasserorganismen und können langanhaltende schädliche Wirkungen haben.[4][5][6] Eine Freisetzung in die Umwelt muss unbedingt vermieden werden.[9]
Technische und Organisatorische Schutzmaßnahmen: Die erste Verteidigungslinie
Bevor auf persönliche Schutzausrüstung zurückgegriffen wird, müssen technische und organisatorische Maßnahmen implementiert werden, um die Exposition zu minimieren.
-
Technische Kontrollen: Alle Arbeiten mit (S)-2-Amino-N-(2-brom-phenyl)-propionamid in fester Form, insbesondere das Abwiegen und Umfüllen, müssen in einem zertifizierten Laborabzug durchgeführt werden.[2][10] Dies ist die wichtigste Maßnahme, um das Einatmen von Partikeln zu verhindern. Der Arbeitsbereich sollte zudem gut belüftet sein.[9][11]
-
Sicherheitsinfrastruktur: Ein Notfall-Augenspülbrunnen und eine Sicherheitsdusche müssen leicht zugänglich und in unmittelbarer Nähe des Arbeitsplatzes sein.[2][9][12]
-
Arbeitsplatzhygiene: An Arbeitsplätzen, an denen mit dieser Chemikalie umgegangen wird, ist es strengstens verboten zu essen, zu trinken oder zu rauchen.[2][8][9][12] Nach Abschluss der Arbeiten und vor dem Verlassen des Arbeitsbereichs sind die Hände gründlich zu waschen.[2][9][12]
Auswahl der Persönlichen Schutzausrüstung (PSA)
Die Auswahl der PSA basiert auf einer Risikobewertung der spezifischen durchzuführenden Tätigkeiten. Die folgende Tabelle fasst die empfohlene Mindestausstattung zusammen.
| PSA-Kategorie | Spezifikation | Begründung |
| Augen- und Gesichtsschutz | Chemikalienschutzbrille mit Seitenschutz | Schutz vor Spritzern und Partikeln bei Arbeiten mit geringem Risiko.[10] |
| Gesichtsschild (in Kombination mit Schutzbrille) | Erforderlich bei Tätigkeiten mit hohem Spritzrisiko, wie z.B. beim Umgang mit größeren Mengen oder bei Reaktionen unter Druck.[13][14] | |
| Handschutz | Nitril-Schutzhandschuhe | Bieten einen guten Schutz gegen Spritzer von vielen organischen Verbindungen. Die Handschuhe müssen vor Gebrauch auf Unversehrtheit geprüft und nach Kontamination oder Abschluss der Arbeiten fachgerecht entsorgt werden.[9][10] |
| Körperschutz | Laborkittel (Standard Baumwolle/Polyester) | Schützt Haut und Kleidung vor kleineren Spritzern und Kontaminationen.[10][14] Der Kittel muss im Labor verbleiben und darf nicht in Pausen- oder Büroräumen getragen werden. |
| Atemschutz | (Situationsabhängig) | Normalerweise nicht erforderlich, wenn ausschließlich in einem funktionierenden Abzug gearbeitet wird.[11] Bei unzureichender Belüftung oder bei Notfällen (z.B. größere Verschüttungen) ist eine partikelfiltrierende Halbmaske (z.B. FFP2/FFP3) oder ein höherwertiger Atemschutz erforderlich.[15] |
Operatives Protokoll: Schritt-für-Schritt-Anleitung zur sicheren Handhabung
Dieses Protokoll beschreibt den Arbeitsablauf zur Minimierung von Risiken.
-
Vorbereitung:
-
Stellen Sie sicher, dass der Laborabzug zertifiziert ist und ordnungsgemäß funktioniert.
-
Legen Sie alle benötigten Materialien (Spatel, Wägeschalen, Lösungsmittel, Abfallbehälter) im Abzug bereit.
-
Überprüfen Sie die gesamte PSA auf Beschädigungen.[2]
-
Legen Sie die vollständige, in der Tabelle oben beschriebene PSA an.
-
-
Einwaage und Transfer (im Abzug):
-
Öffnen Sie den Behälter mit (S)-2-Amino-N-(2-brom-phenyl)-propionamid vorsichtig, um Staubentwicklung zu vermeiden.
-
Verwenden Sie einen geeigneten Spatel, um die gewünschte Menge in eine Wägeschale oder direkt in das Reaktionsgefäß zu überführen.
-
Vermeiden Sie schnelle Bewegungen, um Luftverwirbelungen zu minimieren.
-
Schließen Sie den Vorratsbehälter sofort nach Gebrauch wieder fest.[9][11][13]
-
-
Lösungsherstellung:
-
Geben Sie das Lösungsmittel langsam und kontrolliert zur festen Substanz hinzu, um Spritzer zu vermeiden.
-
Falls erforderlich, rühren oder schütteln Sie die Mischung vorsichtig im geschlossenen System innerhalb des Abzugs.
-
-
Nachbereitung und Dekontamination:
-
Reinigen Sie alle wiederverwendbaren Geräte (z.B. Spatel) gründlich.
-
Wischen Sie die Arbeitsfläche im Abzug mit einem geeigneten Reinigungsmittel ab.
-
Entsorgen Sie alle kontaminierten Einwegmaterialien (Handschuhe, Wägeschalen, Papiertücher) im dafür vorgesehenen Abfallbehälter für halogenierte organische Feststoffabfälle.[16]
-
Logistikplan: Verschüttungs- und Entsorgungsmanagement
Ein durchdachter Plan für Notfälle und die Entsorgung ist unerlässlich.
Management von Verschüttungen:
-
Kleine Verschüttungen (Feststoff): Kehren Sie das Material vorsichtig zusammen, um Staubbildung zu vermeiden, und geben Sie es in einen verschließbaren Behälter für gefährliche Abfälle.[11] Reinigen Sie den Bereich anschließend gründlich.
-
Große Verschüttungen: Evakuieren Sie den Bereich und informieren Sie das zuständige Notfallpersonal. Der Zugang zum Bereich sollte nur mit angemessener Schutzausrüstung, einschließlich Atemschutz, erfolgen.
Entsorgungsplan:
-
Chemikalienabfall: (S)-2-Amino-N-(2-brom-phenyl)-propionamid und damit verunreinigte Materialien dürfen unter keinen Umständen in den Hausmüll oder das Abwasser gelangen.[10][11]
-
Abfallströme:
-
Feste Abfälle: Alle kontaminierten Feststoffe (PSA, Papiertücher, etc.) müssen in einem speziell gekennzeichneten Behälter für "Halogenierte Organische Feststoffabfälle" gesammelt werden.[10][16]
-
Flüssige Abfälle: Wässrige und organische Lösungen, die die Verbindung enthalten, müssen getrennt in beschrifteten, auslaufsicheren Behältern für "Halogenierte Organische Lösungsmittelabfälle" gesammelt werden.[16]
-
-
Abholung: Die Entsorgung muss über die Umweltschutz- und Sicherheitsabteilung Ihrer Einrichtung oder einen lizenzierten Entsorgungsdienstleister erfolgen.[2]
Visualisierung des PSA-Auswahlprozesses
Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die Auswahl der geeigneten PSA basierend auf der durchzuführenden Aufgabe.
Abbildung 1: Entscheidungsflussdiagramm für die Auswahl der PSA.
Referenzen
-
Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem. Verfügbar unter:
-
AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid. AFG Bioscience. Verfügbar unter:
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Verfügbar unter:
-
Unternehmensunbekannt. (n.d.). Safety Data Sheet: (S)-3-Amino-4-(2-bromophenyl)butanoic acid. Verfügbar unter:
-
Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. Verfügbar unter:
-
ECHEMI. (n.d.). 4-Aminophenol SDS, 123-30-8 Safety Data Sheets. ECHEMI. Verfügbar unter:
-
Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET. Sigma-Aldrich. Verfügbar unter:
-
Unternehmensunbekannt. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine. Verfügbar unter:
-
Unternehmensunbekannt. (n.d.). Standard Operating Procedure for Laboratories. BROMINE. Verfügbar unter:
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Verfügbar unter:
-
Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-5-bromobenzamide. Benchchem. Verfügbar unter:
-
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET. Fisher Scientific. Verfügbar unter:
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(2-Bromophenyl)propionic acid. Fisher Scientific. Verfügbar unter:
-
Carl Roth. (2024, November 4). 100790 - 4-Aminophenol - Safety Data Sheet. Carl Roth. Verfügbar unter:
-
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 2-Bromo-2-methylpropionyl bromide. MilliporeSigma. Verfügbar unter:
-
FUJIFILM Wako. (2024, September 11). SAFETY DATA SHEET: p-Aminophenol. FUJIFILM Wako. Verfügbar unter:
-
BLD Pharmatech. (n.d.). Safety Data Sheet: (S)-1-(3-Bromophenyl)propan-1-amine. BLD Pharmatech. Verfügbar unter:
-
University of Florida Environmental Health & Safety. (2022, April). Personal Protective Equipment Guidance for Research. UF EHS. Verfügbar unter:
-
BLDpharm. (n.d.). 1161616-62-1|(S)-2-Amino-N-(2-bromophenyl)propanamide. BLDpharm. Verfügbar unter:
-
American Chemistry Council. (2021, May 24). Personal Protective Equipment: Respirators. American Chemistry Council. Verfügbar unter:
-
PubChem. (n.d.). 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. Verfügbar unter:
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
